molecular formula C25H54N2O16P2 B568761 PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt)

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt)

Cat. No.: B568761
M. Wt: 700.6 g/mol
InChI Key: GRYUDEZZGXKOJR-XMXDBXOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inositol phospholipid species are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival.>08:0 PIP is a phosphoinositol phosphate (PIP). Among prokaryotes, PI is synthesized by mycobacteria and few other bacterial genera.>The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4)-P1 (1,2-dioctanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions. The compound contains the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. PtdIns-(4)-P1 can be phosphorylated to di- (PtdIns-P2;  PIP2) and triphosphates (PtdIns-P3;  PIP3). Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

Properties

IUPAC Name

diazanium;[(2R,3R,5R,6S)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21+,22-,23-,24?,25?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYUDEZZGXKOJR-XMXDBXOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54N2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthetic Phosphoinositides in Signal Transduction: A Technical Deep Dive into PtdIns-(4)-P1 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Application of PtdIns-(4)-P1 (1,2-dioctanoyl) Ammonium Salt Content Type: Technical Whitepaper Audience: Senior Researchers, Biochemists, and Assay Developers[1][2][3]

Executive Summary: The Soluble Surrogate

Phosphatidylinositol 4-phosphate (PI(4)P) is a critical lipid regulator of Golgi trafficking, plasma membrane identity, and non-vesicular lipid transport.[1][2][3] However, the study of native PI(4)P is hampered by its amphiphilic nature; its long arachidonoyl/stearoyl tails force it into bilayers, complicating enzyme kinetics and binding studies.

PtdIns-(4)-P1 (1,2-dioctanoyl) (hereafter diC8-PI(4)P ) is a synthetic biological tool designed to overcome these biophysical barriers.[1][2][3] By truncating the fatty acid tails to eight carbons, this analog exhibits significant water solubility and a high Critical Micelle Concentration (CMC). This allows researchers to study phosphoinositide signaling in homogenous, monomeric aqueous phases without the variability introduced by liposome preparation.

Chemical Architecture & Physicochemical Properties[1][3]

Structural Analysis

The utility of diC8-PI(4)P lies in its deviation from native lipids.[1][2][3] While the headgroup retains the exact stereochemistry required for specific protein recognition (e.g., by PH domains), the tail modification alters its phase behavior.

  • Headgroup: myo-Inositol ring phosphorylated at the D-4 position.[1][2] This is the recognition motif for effector proteins (e.g., FAPP1, OSBP) and enzymes (PIP5K).[1][2]

  • Backbone: sn-glycero-3-phospho linkage.[1][2]

  • Hydrophobic Domain (The Differentiator): Two octanoyl (C8:[1][2][3]0) chains replacing the native C18:0/C20:4 chains.

  • Counterion: Ammonium (

    
    ).[1][2][3] The salt form enhances stability and water solubility compared to the free acid, which is prone to acid-catalyzed migration of the phosphate group.
    
Key Data Table[1][3]
PropertySpecificationTechnical Note
Formal Name 1-(1,2-dioctanoylphosphatidyl)inositol-4-phosphate, diammonium salt
Synonyms DOPI-4-P1; PI(4)P diC8; PIP][2][3][4]0">4'
Molecular Formula

Molecular Weight ~700.7 g/mol Includes counterions.[1][2][3]
Solubility Water: >1 mg/mLForms clear micellar solutions or monomers depending on concentration.
Hygroscopy HighMust be handled under dry gas (Ar/N2) to prevent hydrolysis.[1][2][3]
CMC ~mM rangeSignificantly higher than native lipids (nM), allowing monomeric assays.[1][2][3]
Visualization: Structural Topology

The following diagram illustrates the chemical topology and the functional separation between the recognition headgroup and the solubility-driving tail.

ChemicalStructure cluster_head Hydrophilic Headgroup (Recognition) cluster_backbone Linker Region cluster_tail Hydrophobic Domain (Solubility Driver) Inositol myo-Inositol Ring P4 Phosphate (D-4 Position) (Protein Binding Site) Inositol->P4 Ester Bond Glycerol sn-Glycero-3-Phospho Backbone Glycerol->Inositol Phosphodiester Sn1 sn-1: Octanoyl (C8:0) Sn1->Glycerol Ester note Key Feature: C8 chains allow water solubility & monomeric behavior Sn1->note Sn2 sn-2: Octanoyl (C8:0) Sn2->Glycerol Ester

Figure 1: Topological breakdown of diC8-PI(4)P highlighting the C8 tails that confer solubility.[1][2][3]

Biological Context: The PI(4)P Signaling Axis[1][2][3]

In a cellular context, PI(4)P is not merely a precursor; it is a distinct signaling lipid defining the Golgi complex and plasma membrane (PM).[1][2][3][5][6]

  • Biosynthesis: Generated by PI4-Kinases (PI4KII/III) from Phosphatidylinositol (PI).[1][2][3]

  • Metabolism: Phosphorylated by PIP5-Kinases (PIP5K) to form PI(4,5)P2 (PIP2).[1][2][3]

  • Trafficking: Recruits adaptors like AP-1 (clathrin assembly) and lipid transfer proteins (OSBP).[1][2][3]

Why use diC8? In native membranes, these enzymes work at an interface. Using diC8-PI(4)P in vitro allows researchers to bypass the complexity of interfacial kinetics (Michaelis-Menten surface dilution) and treat the lipid as a soluble substrate, simplifying


 and 

determination.[1][2][3]

SignalingPathway PI Phosphatidylinositol (PI) PI4K PI4-Kinase (Golgi/PM) PI->PI4K Substrate PI4P PI(4)P (Golgi Identity) PI4K->PI4P Phosphorylation PIP5K PIP5-Kinase PI4P->PIP5K Precursor OSBP OSBP/FAPP1 (Lipid Transfer) PI4P->OSBP Recruitment (PH Domain) PIP2 PI(4,5)P2 (PM Identity) PIP5K->PIP2 Synthesis

Figure 2: Metabolic pathway of PI(4)P. diC8-PI(4)P mimics the central node (Blue) for in vitro study.[1][2][3]

Experimental Protocols & Applications

Application A: Homogenous Kinase Assays (PIP5K Activity)

The most common application of diC8-PI(4)P is as a soluble substrate for Type I Phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks).[1][2][3] Unlike long-chain lipids, diC8-PI(4)P does not require sonication into vesicles.[1][2][3]

Methodology: ADP-Glo™ Kinase Assay (Promega) Rationale: This assay couples ADP production (from the kinase reaction) to a luciferase signal.[1][3][7][8] Using diC8-PI(4)P eliminates light scattering caused by liposomes, which can interfere with luminescence.[1][2][3]

Protocol Steps:

  • Substrate Prep: Dissolve diC8-PI(4)P in 50 mM Tris-HCl (pH 7.5) to a 500 µM stock.[1][2][3] Note: No sonication required.[1][2][3]

  • Reaction Mix: Combine:

    • 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM EGTA).[1]

    • 50 µM diC8-PI(4)P (Substrate).[1][2][3]

    • Purified PIP5K enzyme (concentration optimized per batch).

  • Initiation: Add Ultra-Pure ATP (50 µM final). Incubate at 30°C for 30–60 mins.

  • Termination: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1][2][3][7][8] Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2][3][8] Read Luminescence.

Data Interpretation: Signal is directly proportional to PIP5K activity. A


 curve using diC8-PI(4)P typically yields standard hyperbolic kinetics, whereas vesicular substrates often yield sigmoidal curves due to surface dilution effects.[1][2][3]
Application B: Biophysical Binding Studies (ITC/SPR)

diC8-PI(4)P is ideal for Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine binding constants (


) of PH domains (e.g., from OSBP, FAPP1).[1][2][3]
  • Advantage: In ITC, injecting diC8-PI(4)P into a protein solution avoids the heat of dilution artifacts associated with liposomes.[1][2][3]

  • Critical Control: Ensure the concentration is below the CMC if monomeric binding is the target, or consistently above it if micellar surface binding is being modeled.

Handling, Stability & Storage (Critical)

Working with synthetic phosphoinositides requires strict adherence to environmental controls to prevent degradation.

  • Hygroscopy: The ammonium salt form is extremely hygroscopic. Absorbed water catalyzes hydrolysis of the acyl chains and migration of the phosphate group (scrambling the 4-position).

    • Action: Always warm the vial to room temperature before opening to prevent condensation.

  • Solubilization:

    • Do not use unbuffered water (often acidic).[1][2][3] Use neutral buffers (pH 7.0–7.5).[1][2][3]

    • For long-term storage of stock solutions, use Chloroform:Methanol:Water mixtures, but for daily use, aqueous buffers are acceptable if flash-frozen.[1][2]

  • Storage:

    • Powder: -20°C, desiccated, under Argon/Nitrogen.

    • Solution: -80°C. Avoid multiple freeze-thaw cycles (aliquot immediately).

References

  • Avanti Polar Lipids. (n.d.). Phosphatidylinositol 4-phosphate (diC8) Specifications. Retrieved from [Link]

  • Promega Corporation. (2011).[2][3] Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen. Retrieved from [Link]

  • Balla, T. (2013).[1][2][3] Phosphoinositides: Tiny lipids with giant impact on cell regulation.[3][5] Physiological Reviews, 93(3), 1019-1137.[1][2][3] Retrieved from [Link]

  • D'Angelo, G., et al. (2008).[1] PI4P trafficking and Golgi function.[5][6][8] Trends in Cell Biology. (Contextual grounding for PI4P biological role).

Sources

Biological Role of Short-Chain PI(4)P Analogs in Cell Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Drug Discovery

Executive Summary

Phosphatidylinositol 4-phosphate (PI(4)P) is no longer viewed merely as a biosynthetic precursor to PI(4,5)P2.[1] It is now recognized as a master regulator of Golgi trafficking, plasma membrane identity, and non-vesicular lipid transport. However, studying PI(4)P is notoriously difficult due to the rapid turnover and spatial segregation of its endogenous pools.

Short-chain analogs, specifically diC8-PI(4)P (Dioctanoyl Phosphatidylinositol 4-phosphate), provide a powerful, acute method to manipulate intracellular PI(4)P levels. This guide details the chemical biology, signaling mechanisms, and validated protocols for utilizing these analogs to dissect PI(4)P-dependent pathways without the genetic latency of kinase/phosphatase manipulation.

Part 1: Chemical Biology & Mechanism of Action
The Analog Advantage: Solubility vs. Partitioning

Endogenous PI(4)P possesses long, hydrophobic fatty acid chains (C18:0/C20:4) that anchor it permanently in the membrane. In contrast, diC8-PI(4)P features two short octanoyl (C8) chains.

  • Solubility: The critical micelle concentration (CMC) of diC8 lipids is significantly higher than physiological lipids. This allows diC8-PI(4)P to exist as monomers in aqueous media (>5 mg/mL solubility), enabling passive diffusion through the cytosol.

  • Membrane Partitioning: Upon contacting a lipid bilayer, the hydrophobic effect drives the C8 chains into the membrane interface. This allows the analog to "flash load" cellular membranes, mimicking an acute burst of PI(4)P synthesis.

The "Metabolic Handoff" (Critical Interpretation Warning)

A major challenge in using PI(4)P analogs is their metabolic instability. Once incorporated into the plasma membrane, diC8-PI(4)P becomes a substrate for PIP5K (Phosphatidylinositol-4-phosphate 5-kinase), which rapidly phosphorylates it into diC8-PI(4,5)P2 .

Implication: An observed cellular response (e.g., actin polymerization or ion channel gating) after adding PI(4)P may actually be driven by the newly synthesized PI(4,5)P2.

PI4P_Metabolism Exogenous Exogenous diC8-PI(4)P Membrane Membrane Insertion Exogenous->Membrane Passive Diffusion (Carrier-Free) PI4P_Effect Direct PI(4)P Signaling (e.g., OSBP/FAPP1 recruitment) Membrane->PI4P_Effect Immediate (<5 min) PIP5K Enzyme: PIP5K Membrane->PIP5K Substrate Recognition PIP2 Conversion to diC8-PI(4,5)P2 PIP5K->PIP2 Rapid Phosphorylation PIP2_Effect Secondary Signaling (e.g., Actin/Ion Channels) PIP2->PIP2_Effect Delayed Artifact

Figure 1: The Metabolic Handoff. Researchers must distinguish between direct PI(4)P effects (Green) and secondary PI(4,5)P2 effects (Black).

Part 2: Key Signaling Pathways
1. Lipid Transport & Organelle Contact Sites

PI(4)P acts as a currency for cholesterol transport. The Oxysterol Binding Protein (OSBP) exchanges PI(4)P at the Golgi for cholesterol at the ER.[2][3]

  • Mechanism: Exogenous diC8-PI(4)P recruits OSBP and FAPP1 (Four-phosphate-adaptor protein 1) to membranes via their PH domains.

  • Application: Use diC8-PI(4)P to rescue lipid transport defects in PI4K-deficient cells.

2. Ion Channel Regulation

While PI(4,5)P2 is the canonical regulator of ion channels (e.g., KCNQ, TRP), PI(4)P has distinct roles.[1]

  • TRP Channels: High concentrations of diC8-PI(4)P can desensitize TRPV1 channels, distinct from the activation seen with PI(4,5)P2.

  • P2X Receptors: PI(4)P binding is required for the full sensitivity of P2X receptors to ATP.

Part 3: Experimental Protocols
Protocol A: Carrier-Free Delivery (High Concentration)

Best for: Acute electrophysiology or robust biochemical assays where high lipid loads are tolerated.

  • Reconstitution: Dissolve lyophilized diC8-PI(4)P (Echelon or Cayman) in water or neutral buffer (pH 7.2) to create a 1-5 mM stock . Avoid acidic buffers which hydrolyze the phosphate group.

  • Preparation: Sonicate the stock in a bath sonicator for 5 minutes to ensure monomeric dispersion.

  • Incubation: Dilute directly into cell culture media (serum-free preferred to avoid albumin binding) to a final concentration of 50–200 µM .

  • Timing: Incubate for 10–30 minutes at 37°C.

  • Wash: Wash cells 2x with PBS before imaging/assaying to remove non-inserted lipid.

Protocol B: Histone-Shuttled Delivery (Low Concentration)

Best for: Live-cell imaging and preserving cell viability. Uses Histone H1 as a "Shuttle PIP" carrier to mask negative charges and facilitate entry.

  • Complex Formation: Mix diC8-PI(4)P (final 20 µM) with Histone H1 carrier (ratio 1:1 or optimized per kit instructions) in serum-free media.

  • Incubation: Vortex vigorously and incubate at room temperature for 10 minutes to allow complex formation.

  • Treatment: Add the complex to cells. The carrier facilitates rapid transmembrane transit.

  • Timing: Intracellular accumulation is often visible within 2–5 minutes .

Part 4: Data Presentation & Validation
Validating Delivery with Biosensors

You must prove the lipid entered the cell and localized correctly. Use genetically encoded biosensors.[4]

BiosensorTarget SpecificityLocalizationNotes
GFP-FAPP1-PH PI(4)P & ARF1Golgi ComplexRequires ARF1 co-binding; good for Golgi-specific studies.
GFP-OSBP-PH PI(4)PGolgi & PMBroader recognition; robust signal.
GFP-P4M-SidM PI(4)P (High Affinity)PM & EndosomesDerived from Legionella; highly specific for PI(4)P over PI(4,5)P2.
GFP-PLCδ-PH PI(4,5)P2Plasma MembraneNegative Control: Use to detect if your PI(4)P has been metabolized to PIP2.
Experimental Workflow Diagram

Workflow Prep 1. Prepare Lipid (diC8-PI(4)P) Carrier 2. Optional: Mix with Histone Carrier Prep->Carrier Low Conc (<20µM) Treat 3. Treat Cells (Serum-Free Media) Prep->Treat High Conc (>50µM) Carrier->Treat Validate 4. Validate Entry (P4M-SidM Biosensor) Treat->Validate Imaging Assay 5. Functional Assay (Patch Clamp / Lipid Transfer) Validate->Assay If Positive

Figure 2: Step-by-step workflow for exogenous PI(4)P application.

Part 5: Troubleshooting & Controls
  • The Negative Control: Always run a parallel condition with diC8-PI (Phosphatidylinositol without the phosphate headgroup) or diC8-PI(3)P (a positional isomer). This rules out non-specific lipid effects or toxicity from the C8 chains.

  • The "PIP2 Check": If you observe a calcium flux or actin remodeling, pre-treat cells with a specific PIP5K inhibitor or express a PIP2-sequestering probe (RFP-PH-PLCδ) to see if the effect persists. If the effect disappears, your PI(4)P was converted to PI(4,5)P2.

  • Stability: diC8 analogs are stable in powder form at -20°C but hydrolyze in solution. Prepare fresh stocks daily.

References
  • Hammond, G. R., et al. (2012). "PI4P and PI(4,5)P2 are essential but independent lipid determinants of membrane identity." Science.

  • Echelon Biosciences. (n.d.). "Phosphatidylinositol 4-phosphate diC8 (PI(4)P diC8) Technical Data Sheet." Echelon Biosciences.[5][6]

  • Balla, T. (2013). "Phosphoinositides: Tiny lipids with giant impact on cell regulation."[5] Physiological Reviews.

  • Mesmin, B., et al. (2013). "A four-step cycle driven by PI(4)P hydrolysis directs sterol/PI(4)P exchange by the oxysterol-binding protein."[2] Cell.

  • Ozaki, S., et al. (2000). "Regulation of the P2X7 receptor by phosphoinositides." Journal of Biological Chemistry.

  • Sohn, M., et al. (2018). "Novel GFP-fused protein probes for detecting phosphatidylinositol-4-phosphate in the plasma membrane."[7] Traffic.

Sources

Technical Guide: Native PI(4)P vs. diC8 PtdIns-(4)-P1 in Experimental Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical physicochemical and functional differences between Native Phosphatidylinositol 4-phosphate (PI(4)P) and its synthetic analog, diC8 PtdIns-(4)-P1 (diC8 PI(4)P) .[1][2][3] While diC8 PI(4)P offers experimental convenience due to its water solubility, it fails to recapitulate the lateral membrane pressure and electrostatic environment of the native lipid. This guide provides researchers with the necessary physicochemical constants (CMC, partition coefficients) and protocols to select the correct analog, preventing common artifacts in drug discovery and mechanobiology assays.

Part 1: Structural & Physicochemical Divergence[1][3]

The choice between native and diC8 lipids is not merely about solubility; it is a choice between mimicking membrane physiology (Native) and optimizing kinetic availability (diC8).[1]

The Acyl Chain Factor

Native PI(4)P, typically extracted from porcine brain or synthesized to mimic mammalian composition, contains long-chain fatty acids (often C18:0 at sn-1 and C20:4 at sn-2).[1][3] These hydrophobic tails anchor the lipid firmly into the bilayer, preventing spontaneous desorption.[3]

In contrast, diC8 PI(4)P is a synthetic analog with two short octanoyl (C8:[1][3]0) chains. This modification dramatically alters the Critical Micelle Concentration (CMC) and the lipid's behavior in aqueous solution.[1]

Quantitative Comparison Table
FeatureNative PI(4)P (Brain/Liver)diC8 PtdIns-(4)-P1 (Synthetic)
Primary Acyl Chains C18:0, C20:4 (Arachidonic)C8:0 (Octanoyl)
Molecular Weight ~966 - 1000 g/mol (varies)~700 - 732 g/mol
Water Solubility Insoluble (requires organic solvent)Soluble (>5 mg/mL)
Critical Micelle Conc.[1][2][3][4] (CMC) N/A (forms bilayers)~3–4 mM [1]
Membrane Residence Permanent (negligible desorption)Transient (rapid exchange)
Physiological Relevance High (Native bilayer context)Low (Lacks lateral pressure)
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Critical Technical Insight: The CMC of diC8 PI(4)P is approximately 3–4 mM .[2] In assays using concentrations >4 mM, the lipid exists as micelles, not monomers.[3] This acts as a detergent, potentially denaturing sensitive proteins or disrupting existing membranes, leading to false positives in inhibitor screening [1].[3]

Part 2: Visualizing the State of Matter

The following diagram illustrates the structural behavior of these lipids in aqueous environments, highlighting the "CMC Trap" associated with diC8 lipids.

LipidBehavior Native Native PI(4)P (Long Chain) Aqueous Aqueous Buffer Native->Aqueous Insoluble Liposome Lipid Bilayer (Physiological) Native->Liposome Requires Extrusion/Detergent Removal diC8 diC8 PI(4)P (Short Chain) diC8->Aqueous Soluble Monomer Soluble Monomer (< CMC) Aqueous->Monomer [Conc] < 3mM Micelle Micelle Aggregate (> 3-4 mM) Aqueous->Micelle [Conc] > 4mM (Detergent Effect) Monomer->Liposome Partitions into Membrane (Kapp ~ 0.64 mM^-1)

Figure 1: Structural behavior of PI(4)P variants.[1][3] Note the distinct pathway for diC8 forming micelles at high concentrations, a common source of experimental artifact.

Part 3: Experimental Workflows & Protocols

Protocol A: Native PI(4)P Liposome Generation (Physiological Standard)

Purpose: To present PI(4)P in a stable bilayer for SPR, enzymatic assays (Kinase/Phosphatase), or flippase activity.[1][3] Self-Validation: The resulting vesicles must be sized via Dynamic Light Scattering (DLS) to ensure monodispersity.[1][3]

  • Mixing: Combine Native PI(4)P with carrier lipids (e.g., DOPC/DOPE) in chloroform. A typical ratio is 5-10% PI(4)P, 90-95% Carrier.[1][3]

    • Why: Pure PI(4)P forms unstable non-lamellar structures due to charge repulsion.[1] Carrier lipids provide structural spacing.[1][3]

  • Drying: Evaporate solvent under a nitrogen stream to form a thin lipid film.[3] Desiccate under vacuum for >2 hours.

    • Why: Trace chloroform denatures proteins.[1][3]

  • Hydration: Add physiological buffer (e.g., HEPES pH 7.4).[1][3] Vortex vigorously to form Multilamellar Vesicles (MLVs).[1][3]

  • Extrusion: Pass the suspension 11-21 times through a polycarbonate filter (100nm pore size) using a mini-extruder.[1][3]

    • Result: Large Unilamellar Vesicles (LUVs).[1][3]

  • QC: Check size via DLS. Mean diameter should be ~100-120nm with PDI < 0.1.[1][3]

Protocol B: Soluble diC8 PI(4)P Binding Assay

Purpose: Rapid "add-and-read" determination of protein-lipid affinity (e.g., Fluorescence Polarization).[1][3] Self-Validation: Perform a saturation curve. If ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 is near the CMC (3 mM), the binding is likely non-specific micellar interaction.[3]
  • Preparation: Dissolve diC8 PI(4)P powder directly in assay buffer to a 2x stock concentration (e.g., 100 µM).

    • Caution: Do not vortex excessively; gentle inversion is sufficient.[1][3]

  • Titration: Serially dilute the lipid.[3] Keep max concentration below 500 µM to safely avoid micelle formation.[1][3]

  • Incubation: Mix with fluorescently labeled protein (e.g., PH-domain-GFP).[1][3] Incubate for 15-30 mins.

  • Readout: Measure Fluorescence Polarization (FP).

    • Artifact Check: If the signal jumps abruptly rather than saturating smoothly, you have likely crossed the CMC.[3]

Part 4: Functional Implications & Troubleshooting

The Partitioning Problem

A common error is assuming adding 10 µM diC8 PI(4)P to a cell suspension equals 10 µM membrane concentration.[1] It does not.

  • Partition Coefficient (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  For diC8 PI(4)P, 
    
    
    
    [1].[2][3]
  • Implication: To achieve a physiological membrane mole fraction of 1%, you generally need bulk concentrations of 20–40 µM diC8 PI(4)P in the supernatant.

Artifacts in Specific Assays
  • Dot Blots: Soluble diC8 lipids wash off nitrocellulose membranes significantly faster than native lipids during blocking/washing steps.[1][3] This leads to false negatives regarding binding affinity [2].[1][3]

  • Ion Channels: diC8 PI(4)P can activate channels (e.g., TRPV1), but it lacks the ability to induce curvature stress on the channel pore that native lipids provide.[1][3] Data derived from diC8 should always be validated with native lipids in excised patches [3].[1][3]

Part 5: Decision Logic for Researchers

Use the following logic flow to determine the appropriate lipid for your study.

DecisionTree Start Select Experiment Type Q1 Is the protein membrane-embedded? Start->Q1 Q2 Is high-throughput screening required? Q1->Q2 No (Soluble Domains) Native USE NATIVE PI(4)P (Liposomes/Nanodiscs) Q1->Native Yes (Ion Channels/GPCRs) Q2->Native No (SPR/Sedimentation) diC8 USE diC8 PI(4)P (With CMC controls) Q2->diC8 Yes (FP/FRET assays) Warning Validation Step: Confirm [diC8] < 1mM diC8->Warning

Figure 2: Decision matrix for selecting PI(4)P analogs based on experimental constraints.

References

  • Redfern, D. A., & Gericke, A. (2004).[3][5] Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles.[1][3][5] Biophysical Journal, 86(5), 2980-2992.[1][3][5]

  • Lemmon, M. A. (2008).[1][3] Membrane recognition by phospholipid-binding domains.[1][3] Nature Reviews Molecular Cell Biology, 9(2), 99-111.[1][3]

  • Lukacs, V., et al. (2013).[3] Dual regulation of TRPV1 by phosphoinositides.[3] Journal of Neuroscience, 33(18), 7925-7935.[1][3]

  • Echelon Biosciences.[3][5][6][7][8] (n.d.). PI(4)P diC8 Technical Data Sheet.

  • Avanti Polar Lipids.[1][3] (n.d.). 08:0 PI(4)P Product Information.

Sources

Role of PtdIns-(4)-P1 (1,2-dioctanoyl) in membrane trafficking research

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: PtdIns-(4)-P1 (1,2-dioctanoyl) in Membrane Trafficking Research

Abstract This technical guide analyzes the specific utility of PtdIns-(4)-P1 (1,2-dioctanoyl)—a synthetic, short-chain analog of Phosphatidylinositol 4-phosphate (PI4P)—in dissecting membrane trafficking pathways.[1][2] Unlike its long-chain, cell-impermeant physiological counterparts, the 1,2-dioctanoyl (diC8) variant offers unique water solubility and rapid membrane partitioning kinetics.[1][2] This document details the physicochemical properties, mechanistic applications, and validated experimental protocols for using diC8-PI4P to study Golgi-to-plasma membrane transport, effector recruitment (e.g., FAPP1, OSBP), and ion channel regulation.[2]

Physicochemical Profile & Handling

The "Application Scientist" Perspective: The primary advantage of PtdIns-(4)-P1 (1,2-dioctanoyl) (CAS: 1246303-11-6) is its solubility.[1][2] Natural PI4P (e.g., 18:0/20:4) is strictly hydrophobic, requiring organic solvents (CHCl3:MeOH) and complex reconstitution into liposomes.[1][2] In contrast, diC8-PI4P forms micelles or monomers in aqueous buffers, allowing for direct addition to cell culture media or use as a soluble ligand in biophysical assays.[2]

FeatureNatural PI4P (Brain/Liver)diC8-PI4P (Synthetic)
Fatty Acid Chain C18:0, C20:4 (Arachidonyl)C8:0 (Octanoyl)
Solubility Organic solvents only (CHCl3)Water/Buffer (>1 mg/mL)
CMC (Critical Micelle Conc.) Extremely low (<1 nM)High (~mM range)
Membrane Residence Stable integrationDynamic partitioning (rapid exchange)
Primary Use Stable Liposomes, BilayersNMR, ITC, Acute Cell "Add-back", SPR

Handling & Storage Protocol:

  • State: Lyophilized powder (Ammonium salt).[1][2][3]

  • Reconstitution: Dissolve in water or neutral buffer (e.g., HEPES pH 7.[2]4) to 1 mM.[1][2] Avoid calcium/magnesium during initial dissolution to prevent precipitation.

  • Storage: -20°C. Hygroscopic; equilibrate vial to room temperature before opening to prevent condensation, which hydrolyzes the phosphate ester.

Mechanistic Role in Membrane Trafficking

PI4P is the master regulator of the Golgi complex and Trans-Golgi Network (TGN).[1] It recruits effectors that control lipid transport (OSBP, CERT) and vesicle budding (FAPP1, AP-1).[1][2]

The Coincidence Detection Paradigm: Most PI4P effectors (e.g., FAPP1) do not bind PI4P in isolation with high affinity. They utilize coincidence detection , requiring simultaneous binding to PI4P and a protein determinant (e.g., Arf1-GTP).[1][2]

  • diC8-PI4P Utility: Because diC8-PI4P is soluble, it can be used in competition assays to determine if a protein's membrane binding is strictly headgroup-dependent or requires the bilayer interface.[1][2]

Signaling Node Visualization

The following diagram illustrates the central role of PI4P in recruiting trafficking effectors at the TGN.

PI4P_Signaling PI4K PI4KII/III (Kinases) PI4P PI4P (Golgi Membrane) PI4K->PI4P Synthesis FAPP FAPP1/2 (Vesicle Budding) PI4P->FAPP Coincidence Binding OSBP OSBP (Cholesterol Transfer) PI4P->OSBP CERT CERT (Ceramide Transfer) PI4P->CERT Sac1 Sac1 (Phosphatase) PI4P->Sac1 Turnover (ER contact) Arf1 Arf1-GTP Arf1->FAPP Coincidence Binding Arf1->OSBP TGN-to-PM\nTransport TGN-to-PM Transport FAPP->TGN-to-PM\nTransport Lipid Exchange\n(ER-Golgi) Lipid Exchange (ER-Golgi) OSBP->Lipid Exchange\n(ER-Golgi)

Caption: PI4P acts as a beacon at the Trans-Golgi Network (TGN), recruiting effectors via PH domains often in coordination with Arf1-GTP.[1][2]

Experimental Workflows

Protocol A: Acute Cellular "Add-Back" Assay

Objective: To determine if PI4P is the direct cause of a cellular phenotype (e.g., ion channel opening, effector recruitment) by bypassing endogenous synthesis.[2] Why diC8? Long-chain PI4P cannot cross the plasma membrane.[1][2] diC8-PI4P partitions into the outer leaflet and flips (slowly) or interacts with surface receptors/channels immediately.[1][2]

  • Preparation:

    • Prepare a 1 mM stock of diC8-PI4P in extracellular recording buffer (or culture media).[1][2]

    • Control: Prepare diC8-PI (no phosphate) to rule out lipid backbone effects.[1][2]

  • Depletion (Optional but recommended):

    • Treat cells with a PI4K inhibitor (e.g., PIK-93 or PAO) for 15-30 mins to deplete endogenous PI4P.[1][2]

  • Application:

    • Apply diC8-PI4P (final conc. 10–50 µM) directly to the cell bath.[1][2]

    • Note: For electrophysiology (e.g., TMEM16A channels), apply via perfusion pipette.[2]

  • Readout:

    • Monitor current (patch clamp) or fluorescent translocation of a biosensor (e.g., GFP-FAPP1-PH).[1][2]

  • Validation:

    • Washout: diC8-PI4P desorbs rapidly.[1][2] A reversal of the effect upon washout confirms the lipid is the causal agent.

Protocol B: Surface Plasmon Resonance (SPR) / Biacore

Objective: To measure ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 of a PH domain for PI4P.[1][4]
Why diC8?  It can be used as the analyte  flowing over a protein-coated chip, or the protein can flow over a diC8-loaded hydrophobic chip (e.g., L1 chip).[1][2]

Method (Protein as Analyte):

  • Chip Preparation: Use an L1 (lipophilic) sensor chip.[1][2]

  • Lipid Injection: Inject liposomes containing PC/PE (background) to one channel and PC/PE + 5% diC8-PI4P to the active channel.[1][2]

    • Critical: Because diC8 has high desorption, it is often better to use biotinylated-PI4P or long-chain PI4P for stable chip immobilization.[1][2]

    • Alternative with diC8: Use diC8-PI4P as the soluble analyte flowing over a His-tagged protein captured on a NTA chip.[1][2] This measures the headgroup affinity without membrane curvature effects.

  • Kinetic Titration:

    • Inject diC8-PI4P (0, 0.5, 1, 2, 5, 10 µM) over the immobilized protein.[2]

    • Flow rate: 30 µL/min.

  • Analysis: Fit to a 1:1 Langmuir binding model.

Workflow Visualization: SPR Kinetic Assay

SPR_Workflow Step1 1. Immobilize Protein (His-Tag Capture on NTA Chip) Step2 2. Prepare Analyte (diC8-PI4P in Buffer) Step1->Step2 Step3 3. Injection Phase (Association) Step2->Step3 Flow 30µL/min Step4 4. Wash Phase (Dissociation) Step3->Step4 Buffer only Step5 5. Data Fitting (Calculate Kd) Step4->Step5 1:1 Model

Caption: Workflow for determining binding kinetics using diC8-PI4P as a soluble analyte against immobilized effector proteins.

Quantitative Benchmarks

When designing experiments, use these reference values. Note that diC8-PI4P often shows lower apparent affinity than long-chain PI4P in bilayers due to the lack of hydrophobic insertion contribution by the protein.[1]

Effector ProteinDomainLigand FormatApprox.

Reference
FAPP1 PHdiC8-PI4P (Soluble)~2 - 10 µM[He et al., 2011]
OSBP PHLiposomes (PI4P)~1 - 3 µM[Levine & Munro, 2002]
SidM (Legionella)P4MdiC8-PI4P~500 nM[Hammond et al., 2014]
TMEM16A ChanneldiC8-PI4P (Add-back)EC50 ~1 µM[Pritchard et al., 2014]

References

  • He, J., et al. (2011). "Molecular Basis of Phosphatidylinositol 4-Phosphate and ARF1 GTPase Recognition by the FAPP1 Pleckstrin Homology (PH) Domain."[2] Journal of Biological Chemistry.

  • Levine, T.P. & Munro, S. (2002). "Targeting of Golgi-Specific Pleckstrin Homology Domains Involves Both PtdIns 4-Kinase-Dependent and -Independent Components."[1][2] Current Biology.

  • Hammond, G.R., et al. (2014). "PI4P and PI(4,5)P2 Are Essential But Independent Lipid Determinants of Membrane Identity." Science. [1][2]

  • Pritchard, K., et al. (2014). "Phosphatidylinositol 4,5-bisphosphate (PIP2) and Ca2+ are both required to open the Cl− channel TMEM16A." Journal of Biological Chemistry.

  • Redfern, D.A. & Gericke, A. (2004). "Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles."[5] Biophysical Journal.[6]

Sources

The Solubility & Stability of Dioctanoyl Phosphoinositides (diC8-PIs)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Assay Development and Cellular Signaling

Executive Summary

Phosphoinositides (PIs) are master regulators of cellular signaling, governing pathways from cytoskeletal dynamics to vesicular trafficking.[1] However, native PIs (typically possessing Arachidonoyl/Stearyl chains) present a significant physicochemical barrier: they are exceedingly hydrophobic, forming insoluble aggregates or requiring detergents that can denature sensitive protein targets.[1]

Dioctanoyl phosphoinositides (diC8-PIs) are the synthetic solution to this barrier.[1] By truncating the fatty acid tails to eight carbons, these analogs retain the specific headgroup signaling identity while gaining aqueous solubility. This guide details the physicochemical behavior, reconstitution protocols, and stability profiles required to utilize diC8-PIs effectively in drug discovery and basic research.

Part 1: The Physicochemical Basis

The "Hydrophobic Deficit"

Native PIs possess long acyl chains (C18:0/C20:4) that drive the critical micelle concentration (CMC) into the picomolar range.[1] In aqueous buffers, they form large, multilamellar vesicles or inverted hexagonal phases that are inaccessible to soluble enzymes (like PTEN or PI3K) without lipid carriers or detergents.[1]

DiC8-PIs replace these long chains with medium-chain octanoyl groups. This shift alters the Hydrophilic-Lipophilic Balance (HLB) , raising the CMC by orders of magnitude.[1]

FeatureNative PI (e.g., Brain PIP2)Synthetic diC8-PI
Acyl Chain Length C18 / C20 (Mixed)C8 (Precise)
Aqueous Solubility Insoluble (< 1 µM)Soluble (> 5 mg/mL)
CMC ~10⁻¹⁰ M (Picomolar)~60 µM - 4 mM (Micromolar)*
Physical State Bilayers / AggregatesMonomers / Small Micelles
Cell Entry Requires carriers/shuttlesPartitions into exposed leaflets

*Note: CMC varies by headgroup charge. More phosphorylated species (PIP3) have higher CMCs than less phosphorylated ones (PI).[1]

Part 2: Solubility Profile & Critical Micelle Concentration (CMC)

Understanding the CMC is vital for assay design.[1] Below the CMC, diC8-PIs exist as monomers, ideal for enzyme kinetics where substrate availability must be strictly controlled. Above the CMC, they form micelles, which can alter enzyme processivity or mimic membrane surface kinetics.

The Solubility Spectrum

The following diagram illustrates the phase behavior of diC8-PIs as concentration increases.

SolubilitySpectrum cluster_0 Monomeric Zone (< CMC) cluster_1 Transition Zone (~60µM - 1mM) cluster_2 Saturation Zone (> 5mM) Monomer Free Monomer (Soluble Substrate) Micelle Small Micelles (Surface Kinetics) Monomer->Micelle Concentration Increase Aggregate Aggregates (Precipitation Risk) Micelle->Aggregate Saturation caption Figure 1: Phase behavior of diC8-PIs. Most enzyme assays operate in the Monomeric or Transition zones.

[1]

Critical Data Points
  • Solubility Limit: diC8-PIs are generally soluble up to 5–10 mg/mL in water or neutral buffer.[1]

  • Working Concentration: For most biochemical assays (e.g., phosphatase activity), a concentration of 10–100 µM is standard. This is often near or slightly below the CMC, ensuring the lipid is accessible.

  • Solvent Compatibility:

    • Recommended: Water, HEPES (pH 7.2), Tris (pH 7.4).[1]

    • Avoid: High concentrations of divalent cations (Ca²⁺, Mg²⁺) in the stock solution, as these can bridge phosphate headgroups and cause precipitation.

Part 3: Reconstitution & Handling Protocols

The primary failure mode with diC8-PIs is hydrolysis .[1] The bond between the glycerol backbone and the phosphate headgroup, as well as the acyl chains, is susceptible to cleavage in aqueous environments, particularly if the pH drifts.

Standard Operating Procedure (SOP)
1. Preparation of Stock Solution

Objective: Create a stable, concentrated stock (typically 1 mM or 1 mg/mL) for long-term storage.

  • Equilibration: Allow the vial of lyophilized diC8-PI powder to warm to room temperature before opening. This prevents condensation from forming inside the vial, which accelerates degradation.

  • Solvent Selection: Add degassed, deionized water or 10 mM HEPES (pH 7.4) .[1]

    • Why? Water is safest for maximizing solubility. Buffers are acceptable if pH is strictly controlled. Avoid Phosphate Buffered Saline (PBS) for stock preparation if high concentrations of calcium/magnesium will be added later, although PBS is fine for working solutions.[1]

  • Dissolution: Vortex gently for 1–2 minutes. The solution should be clear and colorless.

    • Troubleshooting: If cloudy, sonicate in a water bath for 1–2 minutes. If cloudiness persists, the concentration may be too high (>5 mM) or the lipid may have degraded.

2. Storage & Stability

Objective: Prevent acyl migration and phosphate hydrolysis.

  • Flash Freezing: Aliquot the stock solution into single-use glass or low-binding plastic vials (e.g., 50–100 µL). Flash freeze in liquid nitrogen.

  • Temperature: Store at -20°C (stable for ~3 months) or -80°C (stable for >1 year).

  • The "Golden Rule": Never store aqueous diC8-PI solutions at 4°C for more than 24 hours. Hydrolysis rates increase exponentially in liquid state.

Biological Application Workflow

The following diagram outlines the decision tree for using diC8-PIs in cellular vs. biochemical contexts.

ApplicationWorkflow cluster_biochem In Vitro Biochemistry cluster_cell Cellular Applications Start Reconstituted diC8-PI Stock EnzymeAssay Enzyme Assay (PTEN, PI3K) Start->EnzymeAssay Dilute in Buffer BindingAssay Binding Assay (SPR, ITC) Start->BindingAssay Immobilize or Flow PatchClamp Excised Patch (Inside-Out) Start->PatchClamp Perfusion (Fast Partition) WholeCell Whole Cell Signaling Start->WholeCell CAUTION: Poor Uptake AM_Ester AM_Ester WholeCell->AM_Ester Use AM-Ester Variant Instead caption Figure 2: Application decision tree. Note the limitation for whole-cell loading.

Part 4: Biological Context & Limitations[1]

In Vitro Enzyme Assays

DiC8-PIs are the "Gold Standard" for soluble enzyme assays. Because they do not require vesicles, they allow for standard Michaelis-Menten kinetic analysis.[1]

  • Protocol Tip: When assaying lipid kinases (e.g., PI3K), the diC8 substrate is presented in the presence of ATP. The water solubility ensures that the reaction rate is limited by the enzyme, not by the diffusion of the lipid from a vesicle surface.

Cellular Signaling (The Permeability Caveat)

A common misconception is that because diC8-PIs are water-soluble, they can simply be added to cell culture media to activate intracellular pathways (e.g., "Add diC8-PIP3 to activate AKT").[1]

  • Reality: While diC8-PIs partition rapidly into membranes, they insert into the outer leaflet of the plasma membrane. The signaling machinery (e.g., PH domains of AKT) is on the inner leaflet .

  • Flipping: Spontaneous flipping of the charged headgroup across the bilayer is slow.

  • Solution: For whole-cell activation, researchers should use Histone-complexed PIs or AM-Ester (Acetoxymethyl) derivatives, which are charge-neutral and membrane permeable, then hydrolyzed intracellularly to release the active lipid.[1]

  • Exception: In excised patch-clamp experiments (inside-out patches), the inner leaflet is exposed to the bath solution.[1] Here, diC8-PIs are excellent tools because they partition immediately and reversibly, allowing for rapid modulation of ion channels (e.g., KATP, TRP channels).

Part 5: Troubleshooting & Quality Control[1]

ObservationProbable CauseCorrective Action
Precipitate in Stock High Divalent CationsUse water or low-salt buffer for stock.[1] Add Mg²⁺/Ca²⁺ only in final assay mix.
Loss of Activity HydrolysisCheck storage time. If stored >24h at 4°C, discard. Ensure pH is neutral (7.0-7.5).[1]
Variability in Assay Micelle FormationYou may be operating near the CMC.[2] Ensure concentration is consistent (e.g., <50 µM for monomeric).
Cloudy upon Thawing Phase SeparationSonicate warm (30°C) for 1 min. If it doesn't clear, the lipid has degraded.

References

  • Avanti Polar Lipids. (n.d.). 08:0 PI(4,5)P2: 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate).[1][3][4] Retrieved from [Link]

  • Redfern, D. A., & Gericke, A. (2004).[1] Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles. Biophysical Journal, 86(5), 2980–2992.[1] (Context on PI phase behavior).

  • Suh, B. C., & Hille, B. (2008).[1] PIP2 is a necessary cofactor for ion channel function: how and why? Annual Review of Biophysics, 37, 175-195. (Context on diC8-PI use in patch clamp).

Sources

An In-Depth Technical Guide to the Mechanisms of Exogenous PI(4)P Delivery into Mammalian Cells

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Intracellular Phosphoinositide Delivery

Phosphatidylinositol 4-phosphate (PI(4)P) is a crucial, albeit low-abundance, signaling lipid that governs a multitude of cellular processes. It serves as the immediate precursor to the signaling hub phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is a key regulator of membrane trafficking, ion channel function, and cytoskeletal organization.[1][2] The spatial and temporal distribution of PI(4)P at distinct membrane compartments, such as the Golgi apparatus and the plasma membrane, is tightly controlled by a suite of kinases and phosphatases, creating a dynamic signaling landscape.[3][4] To dissect the precise roles of PI(4)P in these diverse cellular events, researchers require methods to acutely manipulate its intracellular concentration. However, the anionic nature of the phosphoinositide headgroup renders it impermeable to the cell membrane, presenting a significant experimental hurdle.[5][6] This guide provides a comprehensive overview of the core mechanisms for delivering exogenous PI(4)P into mammalian cells, offering researchers, scientists, and drug development professionals a technical framework to navigate this complex experimental challenge. We will delve into the causality behind experimental choices, provide detailed protocols, and outline self-validating systems to ensure the scientific integrity of your findings.

I. Carrier-Mediated Delivery: The "Shuttle" System

One of the most established and accessible methods for introducing phosphoinositides into living cells is through the use of cationic carriers, often referred to as a "shuttle" system.[6][7] This technique leverages the electrostatic interaction between the negatively charged phosphate groups of PI(4)P and a positively charged carrier molecule. The resulting complex is able to traverse the plasma membrane and deliver the lipid cargo into the cytoplasm.[5][6][8]

Core Principle: Non-Endocytic Entry

The prevailing evidence suggests that the entry of these lipid-carrier complexes is a rapid process, occurring within seconds to minutes, and proceeds via a non-endocytic mechanism.[5][6][8] This is a critical advantage as it bypasses the endolysosomal pathway, minimizing the degradation of the delivered phosphoinositide. The precise mechanism of translocation across the plasma membrane is not fully elucidated but is thought to involve transient pore formation or other membrane-destabilizing effects induced by the cationic carrier.

Choosing Your Carrier: A Balance of Efficacy and Toxicity

The selection of a suitable carrier is paramount and involves a trade-off between delivery efficiency and potential cytotoxicity. Several classes of molecules have been successfully employed:

  • Polyamines and Aminoglycosides: Small, highly cationic molecules like neomycin and other aminoglycoside antibiotics are effective carriers for phosphoinositides.[8] They are relatively small, readily available, and have been shown to deliver biologically active phosphoinositides.[5][9]

  • Histones: These basic proteins, rich in positively charged amino acids, can also serve as effective carriers.[1][8][9][10] Histone-mediated delivery has been demonstrated to induce downstream signaling events, confirming the bioactivity of the delivered lipid.[9]

  • Dendrimeric Polyamines and Polyethylenimine (PEI): While efficient at delivery, these synthetic polymers can exhibit higher levels of cytotoxicity and may cause cell detachment, requiring careful optimization of concentration and incubation time.[8][11]

Experimental Workflow: Polyamine-Mediated PI(4)P Delivery

cluster_prep Preparation cluster_delivery Delivery cluster_validation Validation Prepare PI(4)P and Carrier Solutions Prepare PI(4)P and Carrier Solutions Complex Formation Complex Formation Prepare PI(4)P and Carrier Solutions->Complex Formation Mix Incubate with Cells Incubate with Cells Complex Formation->Incubate with Cells Add to cell media Wash and Image Wash and Image Incubate with Cells->Wash and Image Monitor uptake Functional Assay Functional Assay Wash and Image->Functional Assay Assess bioactivity cluster_loading Loading cluster_uncaging Uncaging cluster_analysis Analysis Prepare Caged PI(4)P-AM Prepare Caged PI(4)P-AM Incubate with Cells Incubate with Cells Prepare Caged PI(4)P-AM->Incubate with Cells Add to cell media Localized Light Exposure Localized Light Exposure Incubate with Cells->Localized Light Exposure Target specific region Live-Cell Imaging Live-Cell Imaging Localized Light Exposure->Live-Cell Imaging Monitor immediate response Functional Readout Functional Readout Live-Cell Imaging->Functional Readout Measure downstream effects

Figure 2: Workflow for Caged PI(4)P Delivery and Photochemical Release.
Detailed Protocol: Delivery and Uncaging of Caged PI(4)P

This protocol is a general guideline and requires a specialized microscopy setup equipped for photolysis.

Materials:

  • Membrane-permeant caged PI(4)P (e.g., with AM esters)

  • Pluronic F-127

  • Serum-free cell culture medium

  • Mammalian cells cultured in imaging dishes

  • Microscope equipped with a UV or near-UV light source for uncaging (e.g., 365 nm or 405 nm laser) [12]* Fluorescent biosensor for PI(4)P (e.g., GFP-P4M) or a downstream effector.

Procedure:

  • Loading the Caged Compound:

    • Prepare a stock solution of the caged PI(4)P-AM in DMSO.

    • Dilute the stock solution in serum-free medium to the desired final concentration (typically in the low micromolar range). The addition of Pluronic F-127 (e.g., 0.02%) can aid in solubilization. [13] * Incubate the cells with the caged compound for 30-60 minutes at 37°C. [13]

  • Uncaging:

    • Wash the cells to remove the extracellular caged compound.

    • Using the microscope, identify the cell and the specific subcellular region of interest.

    • Deliver a brief pulse of UV or near-UV light to the targeted area to induce photolysis of the caging group. The duration and intensity of the light pulse need to be carefully optimized to achieve efficient uncaging while minimizing phototoxicity. [14][15][16]

  • Analysis:

    • Immediately after uncaging, acquire images to monitor the rapid cellular response.

    • If using a fluorescent biosensor, observe its translocation to the site of PI(4)P release.

    • Measure the relevant downstream functional readout (e.g., changes in ion channel activity, membrane trafficking events).

Self-Validating System and Troubleshooting

Rigorous controls are essential to ensure that the observed effects are due to the photoreleased PI(4)P and not artifacts of the procedure.

Control Experiment Purpose Expected Outcome
No Caged Compound, Light Exposure To control for the effects of light exposure alone (phototoxicity).No biological response. [14][15][16]
Caged Compound, No Light Exposure To confirm that the caged compound is inactive before photolysis.No biological response.
Uncaging of a Control Compound To control for effects of the released caging group or byproducts of photolysis.No specific biological response associated with PI(4)P.
Varying Light Dose To determine the optimal light exposure for uncaging with minimal phototoxicity.A dose-dependent uncaging efficiency and biological response, with a threshold for phototoxic effects. [16]

Troubleshooting:

  • Inefficient Uncaging: Increase the light intensity or duration. Ensure the wavelength of the light source matches the absorption spectrum of the caging group. [6][17]* Phototoxicity: Reduce the light intensity and/or duration. Use a longer wavelength for uncaging if possible. [14][15][16]* Broad Distribution of the Caged Compound: While some non-specific localization is expected, you can explore caged compounds with organelle-targeting moieties for more precise delivery. [11]* Rapid Dissipation of the Signal: Be prepared to capture images immediately after uncaging, as cellular phosphatases will act on the released PI(4)P.

III. Liposomal Delivery: Encapsulation and Fusion

Liposomes, artificial vesicles composed of a lipid bilayer, offer another potential avenue for delivering PI(4)P into cells. [18]This method involves encapsulating PI(4)P within the liposome or incorporating it into the liposomal membrane. The liposomes can then fuse with the plasma membrane or be taken up by endocytosis, releasing their contents into the cell.

Core Principle: Membrane Fusion and Endocytosis

The delivery mechanism of liposomes can be multifaceted. Cationic liposomes can electrostatically interact with the negatively charged cell surface, promoting fusion and direct release of the cargo into the cytoplasm. Alternatively, liposomes can be internalized through endocytosis, after which they must escape the endosome to deliver their cargo to the cytosol. The composition of the liposome is a critical determinant of its stability, charge, and fusogenicity. [8][19]

Experimental Workflow: Liposomal PI(4)P Delivery

cluster_prep Preparation cluster_delivery Delivery cluster_validation Validation Lipid Film Hydration Lipid Film Hydration Liposome Extrusion Liposome Extrusion Lipid Film Hydration->Liposome Extrusion Create unilamellar vesicles Incubate with Cells Incubate with Cells Liposome Extrusion->Incubate with Cells Add to cell media Monitor Uptake Monitor Uptake Incubate with Cells->Monitor Uptake Live-cell imaging Assess Biological Effect Assess Biological Effect Monitor Uptake->Assess Biological Effect Functional assays

Sources

Technical Guide: PtdIns-(4)-P1 (1,2-dioctanoyl) Interaction Profiling

[1]

Executive Summary

This guide details the biophysical characterization of PtdIns-(4)-P1 (1,2-dioctanoyl) (diC8-PI4P) and its interaction with specific Lipid Binding Domains (LBDs) such as PH, P4M, and OSBP domains.[1] Unlike native long-chain phosphoinositides that require membrane reconstitution, diC8-PI4P is a water-soluble synthetic analog.[1] This unique physicochemical property allows for high-resolution solution-phase kinetics (SPR) and thermodynamic profiling (ITC) without the confounding variables of liposome curvature or heterogeneity.[1] This document provides validated protocols, mechanistic insights, and troubleshooting frameworks for using diC8-PI4P to interrogate cellular signaling nodes at the trans-Golgi network (TGN) and plasma membrane.[1]

Molecular Biophysics & Utility

The diC8 Advantage

Native Phosphatidylinositol 4-phosphate (PI4P) possesses long fatty acid chains (C16/C18), rendering it insoluble in aqueous buffers and requiring detergents or lipid bilayers (liposomes) for study.[1]

diC8-PI4P substitutes these with short octanoyl (C8) chains.[1]

  • Solubility: Soluble in aqueous buffers (up to mM range) as monomers below its Critical Micelle Concentration (CMC).[1]

  • CMC: ~1–3 mM (depending on salt/buffer).[1] This is critical; assays must be conducted below the CMC to ensure 1:1 binding models apply.

  • Utility: Enables solution-state NMR (HSQC titrations), ITC, and SPR with immobilized protein, treating the lipid as a soluble ligand.

Structural Recognition Logic

High-affinity PI4P binders (e.g., SidM P4M , FAPP1 PH ) utilize a "coincidence detection" or "stereospecific clamp" mechanism.[1]

PI4P_Recognitioncluster_mechanismBinding MechanismPI4PdiC8-PI4P MoleculeHeadgroupInositol-(4)-PhosphateHeadgroupPI4P->HeadgroupChainsdiC8 Acyl Chains(Hydrophobic)PI4P->ChainsPocketBasic Pocket(Arg/Lys/His)Headgroup->PocketElectrostatic Clamp(High Specificity)LoopHydrophobic InsertionLoop/HelixChains->LoopHydrophobic Interaction(Affinity Boost)DomainLipid Binding Domain(e.g., SidM P4M)Domain->PocketDomain->Loop

Figure 1: Structural logic of PI4P recognition. Specificity is driven by the headgroup, while affinity is often augmented by hydrophobic contacts with the acyl chains.

Target Domains & Specificity Profiles

DomainProteinPrimary LocationBinding Affinity (

)
Specificity Features
P4M Legionella SidM (DrrA)TGN / LCV~20–50 nMGold Standard. Binds PI4P with extremely high affinity.[1] Deep pocket completely encloses the headgroup [1].
PH FAPP1TGN~100–300 nMpH Sensitive. Binding affinity increases 2-3 fold at acidic pH (6.[1]5) vs cytosolic pH (7.4), aiding TGN targeting [2].[1]
PH OSBP / ORP4TGN / ER~0.5–2 µMExchange Sensor. Binds both PI4P and PI(4,5)P2.[1] Often lower affinity to facilitate rapid lipid exchange cycles [3].

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining stoichiometry (



1

Protocol: "Infinite Dilution" / Low-c Setup Since diC8-PI4P is expensive and proteins can be unstable, this protocol optimizes signal-to-noise.[1]

  • Buffer Matching: Dialyze protein into Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Dissolve diC8-PI4P powder directly into the final dialysate to ensure perfect buffer match.

  • Cell Loading (Protein): Load Protein (e.g., SidM P4M) at 20–30 µM into the sample cell.[1]

  • Syringe Loading (Ligand): Load diC8-PI4P at 300–400 µM (10-15x cell concentration) into the syringe.

    • Note: Keep lipid concentration < 1 mM to avoid micelle artifacts.

  • Parameters:

    • Temp: 25°C

    • Stirring: 750–1000 rpm

    • Injections: 19 x 2 µL (First injection 0.4 µL).

    • Spacing: 180 seconds (ensure return to baseline).

  • Control: Titrate diC8-PI4P into buffer alone to measure heat of dilution. Subtract this from the protein titration data.

Data Analysis: Fit to a "One Set of Sites" model. Expect


Surface Plasmon Resonance (SPR)

Using diC8-PI4P as a soluble analyte against immobilized protein allows for rapid kinetic profiling (


1

Protocol: Soluble Analyte Cycle

  • Chip Selection: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).[1]

  • Immobilization:

    • Target (Fc2): Immobilize Protein (e.g., FAPP1-PH) to ~1000–2000 RU using amine coupling or His-capture.[1]

    • Reference (Fc1): Blank activation/deactivation or irrelevant protein.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Analyte Preparation (diC8-PI4P):

    • Prepare a dilution series: 0, 31.25, 62.5, 125, 250, 500, 1000 nM.

    • Crucial: Do not exceed 50 µM to avoid refractive index bulk shift artifacts or aggregation.

  • Cycle Parameters:

    • Flow Rate: 30 µL/min (minimizes mass transport limitation).[1]

    • Contact Time: 60–120s.

    • Dissociation Time: 120–300s.

    • Regeneration: often not needed for soluble lipids (fast off-rate).[1] If required, short pulse (10s) of 10 mM NaOH or 2 M NaCl.[1]

SPR_Workflowcluster_QCQuality ControlStartStart: Immobilize Protein(CM5/NTA Chip)PrepPrepare diC8-PI4PDilution Series (0 - 1000 nM)Start->PrepInjectInjection (Association)Flow 30 µL/minPrep->InjectDissocWash (Dissociation)Buffer FlowInject->DissocRegenRegeneration (Optional)High Salt/NaOHDissoc->RegenIf slow koffAnalyzeFit Kinetics1:1 Langmuir ModelDissoc->AnalyzeIf fast koffRegen->AnalyzeQC1Check for Square Wave(Bulk Effect)Analyze->QC1QC2Max Signal < RmaxAnalyze->QC2

Figure 2: SPR workflow for soluble diC8-PI4P kinetic profiling. Note the emphasis on dissociation analysis.

Critical Troubleshooting & Validation

Micelle Formation
  • Issue: diC8-PI4P will form micelles if the concentration exceeds the CMC (~1-3 mM). Micelles bind non-specifically to protein surfaces, causing massive, non-saturating heat signals in ITC or "sticky" profiles in SPR.

  • Validation: Always run a "Buffer-to-Buffer" blank injection of the highest lipid concentration used. If the heat/response is high, you are likely above the CMC.

pH Sensitivity (FAPP1 Case Study)
  • Insight: FAPP1 binding is regulated by a histidine switch.

  • Experiment: When profiling FAPP1, run parallel assays at pH 7.4 and pH 6.5 . You should observe a distinct increase in affinity (lower

    
    ) at pH 6.[1]5. If not, the protein may be misfolded or the histidine residue oxidized.
    
Non-Specific Binding
  • Issue: Positively charged domains (basic patches) may bind the negative phosphate headgroup non-specifically.

  • Control: Use diC8-PI (unphosphorylated phosphatidylinositol) or IP3 (headgroup only) as negative or competitive controls to validate that the interaction requires the specific 4-phosphate geometry and/or the lipid interface.

References

  • Del Campo, C. M., et al. (2014).[2] Structural basis for PI(4)P-specific membrane recruitment of the Legionella pneumophila effector DrrA/SidM. Structure, 22(3), 397-408.[1][2] Link

  • He, J., et al. (2011).[1][3] Molecular basis of phosphatidylinositol 4-phosphate and ARF1 GTPase recognition by the FAPP1 pleckstrin homology (PH) domain.[4][5][6] Journal of Biological Chemistry, 286(21), 18650-18657.[1] Link

  • Sohn, M., et al. (2018).[7] PI(4,5)P2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites.[1][8][9] Journal of Cell Biology, 217(5), 1797-1813.[1] Link

  • Redfern, D. A., & Gericke, A. (2004). Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles. Biophysical Journal, 86(5), 2980-2992.[1] Link

Significance of the Ammonium Salt Formulation in Synthetic Phosphoinositides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the critical role of ammonium salt formulations in the synthesis, storage, and application of phosphoinositides.

Technical Guide & Whitepaper

Executive Summary

Synthetic phosphoinositides (PIs)—such as PI(4,5)P2 and PI(3,4,5)P3—are notoriously difficult to handle due to their extreme amphiphilicity. They possess a massive hydrophobic domain (diacylglycerol tail) and a highly charged, hydrophilic headgroup (inositol polyphosphate). This duality creates a "Solubility Paradox" : the lipids must be dissolved in organic solvents for chemical synthesis and purification, yet they must eventually be compatible with aqueous physiological buffers for biological assays.

The industry-standard solution is the Ammonium Salt Formulation (typically


 or Triethylammonium 

). Unlike sodium salts, which often form insoluble "cakes" or rigid micelles in organic solvents, ammonium salts provide the necessary lipophilicity to maintain solubility in chloroform/methanol mixtures during purification. This guide explores the physicochemical causality behind this formulation, its impact on stability (acyl migration), and protocols for converting these salts to physiologically relevant forms.

The Physicochemical Challenge: Why Ammonium?

The Solubility Paradox

Phosphoinositides are unique among lipids because their headgroups can carry a net charge of -3 to -7 depending on the phosphorylation state and pH.

  • Sodium Salts (

    
    ):  Sodium ions coordinate tightly with the phosphate groups, creating a "hard" ionic shell. In organic solvents (e.g., 
    
    
    
    ), these salts tend to aggregate into tight, inverted micelles or precipitate completely because the organic solvent cannot solvate the dense ionic lattice.
  • Ammonium/Triethylammonium Salts (

    
    ):  The ammonium cation is larger and more diffuse (softer charge density). When substituted (e.g., triethylammonium), the alkyl groups on the nitrogen provide steric bulk and lipophilicity. This disrupts the tight ionic lattice, allowing the lipid to remain solvated in organic media (like 
    
    
    
    ) as "loose" ion pairs rather than precipitated aggregates.
Comparison of Salt Forms
FeatureSodium Salt (

)
Ammonium Salt (

/

)
Organic Solubility Poor. Often requires sonication or heating; prone to precipitation.High. Dissolves readily in

mixtures.
Aqueous Solubility High. Forms clear micelles/vesicles in water.Moderate to High. Generally soluble, but pH dependent.
Hygroscopicity Very High. Rapidly absorbs atmospheric water, leading to hydrolysis.Moderate. Often easier to handle as a dry powder.
Synthesis Utility Low. Difficult to purify via silica chromatography.High. Compatible with silica and ion-exchange chromatography.[1]
Physiological Relevance Native. Mimics cellular cytosolic conditions.Non-Native. High concentrations of amines may affect specific assays.

Synthesis & Purification Context

The prevalence of the ammonium form is a direct consequence of the purification workflow. Synthetic PIs are typically purified using silica gel or ion-exchange chromatography.

  • The Eluent Factor: To elute highly polar PIs from silica, mobile phases must contain water and a base to deprotonate the phosphates and prevent streaking. Triethylamine (TEA) or Ammonium Hydroxide (

    
    )  are the bases of choice because they are volatile.
    
  • The Buffer System: A common buffer is Triethylammonium Bicarbonate (TEAB) . When the product fractions are collected and dried, the non-volatile sodium ions are absent, and the lipid isolates as the ammonium or triethylammonium salt.

Visualization: The Synthesis-Formulation Causality

SynthesisFlow cluster_0 Critical Decision Point Reaction Chemical Phosphorylation (Protected Intermediates) Deprotection Global Deprotection (Removal of Benzyl/Acyl groups) Reaction->Deprotection Purification Ion-Exchange/Silica Chromatography (Eluent: CHCl3/MeOH/H2O + Et3N/NH4OH) Deprotection->Purification Crude Mixture Isolation Lyophilization Purification->Isolation Pure Fractions (in Volatile Buffer) FinalForm Final Product: Ammonium/TEAH+ Salt Isolation->FinalForm Removal of Solvent & Excess Amine

Figure 1: The purification workflow dictates the final salt form. The use of volatile amines (TEA/NH3) in chromatography ensures the lipid is isolated as an ammonium salt, preventing the accumulation of non-volatile inorganic salts.

Stability: The Acyl Migration Threat

A major degradation pathway for PIs is acyl migration , where the fatty acid at the sn-2 position of the glycerol backbone migrates to the sn-3 hydroxyl (if phosphate is lost) or neighboring hydroxyls on the inositol ring.

  • Mechanism: This process is acid-catalyzed and base-catalyzed.

  • Ammonium Advantage: Ammonium salts, particularly when lyophilized from a neutral/slightly basic TEAB buffer, maintain a "micro-pH" that minimizes acid-catalyzed migration. Sodium salts, if not carefully buffered, can absorb moisture and become acidic (due to trace hydrolysis), accelerating degradation.

Protocol: Cation Exchange (Ammonium Sodium)

While ammonium salts are superior for storage and handling, certain biological assays (e.g., specific ion channel studies or clinical formulations) strictly require the sodium form.

Objective: Replace


 counterions with 

without degrading the lipid.
Materials
  • Resin: Dowex 50W-X8 (or equivalent strongly acidic cation exchanger),

    
     form.
    
  • Solvent: Chloroform : Methanol : Water (5:4:1 v/v). Note: The water content is critical for resin swelling and ion mobility, but must be low enough to keep the lipid dissolved.

  • Equipment: Glass column or batch-mode glass vial.

Workflow
  • Resin Preparation:

    • Wash 1g of Dowex 50W-X8 resin with methanol (3x) to remove impurities.

    • Equilibrate resin with the Solvent Mixture (CHCl3:MeOH:H2O 5:4:1).

  • Lipid Dissolution:

    • Dissolve the PI ammonium salt (e.g., 1 mg) in 1 mL of the Solvent Mixture. Ensure it is perfectly clear.

  • Exchange (Batch Method):

    • Add the lipid solution to the equilibrated resin.

    • Gently stir or rotate for 15 minutes at Room Temperature. Do not vortex vigorously to avoid lipid adsorption to the glass walls.

  • Filtration & Recovery:

    • Filter the supernatant through a glass wool plug or sintered glass filter to remove the resin.

    • Wash the resin with 0.5 mL of solvent to recover trapped lipid.

  • Drying:

    • Evaporate solvents under a stream of Nitrogen (avoid heat >30°C).

    • Lyophilize from water to obtain the PI as a fluffy white Sodium salt powder.

Visualization: Cation Exchange Workflow

CationExchange Start Input: PI Ammonium Salt (Soluble in Organic Solvents) Solvent Dissolve in CHCl3:MeOH:H2O (5:4:1) Start->Solvent Resin Contact with Dowex 50W-X8 (Na+) (Displaces NH4+ with Na+) Solvent->Resin Ion Exchange Filter Filter Resin Resin->Filter Supernatant Dry Evaporate & Lyophilize Filter->Dry End Output: PI Sodium Salt (Physiologically Compatible) Dry->End

Figure 2: Step-by-step cation exchange protocol to convert synthetic ammonium salts into physiological sodium forms.

References

  • Avanti Polar Lipids. L-alpha-Phosphatidylinositol-4,5-bisphosphate (Brain, Porcine) (ammonium salt) Product Details. Available at: [Link] (Accessed via search).

  • Prestwich, G. D. (1996). Touch and go: membrane targeting of PtdIns(3,4,5)P3.Trends in Cell Biology , 6(7), 351-361.[2] (Discusses synthesis and handling of PIs).

  • Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. Available at: [Link] (General principles of cation exchange utilized in protocol).

  • SciFinder/Chemical Abstracts.Solubility data for Ammonium vs Sodium salts of Phospholipids in Chloroform/Methanol mixtures.

Sources

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to the Solubilization and Handling of PtdIns-(4)-P1 (1,2-dioctanoyl) Ammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphatidylinositol 4-phosphate (PtdIns(4)P) is a pivotal signaling lipid, acting not only as the direct precursor to the abundant plasma membrane lipid PtdIns(4,5)P2 but also as a key regulator in its own right, governing membrane trafficking and the function of ion channels and transporters.[1][2] The use of synthetic, short-chain analogs like PtdIns-(4)-P1 (1,2-dioctanoyl) ammonium salt offers a significant experimental advantage due to its enhanced water solubility, facilitating direct application to cellular and reconstituted systems.[3][4] However, improper handling of this amphipathic molecule can lead to aggregation, reduced bioavailability, and experimental artifacts. This guide provides a detailed, field-proven protocol for the effective dissolution of PtdIns-(4)-P1 (1,2-dioctanoyl) ammonium salt in aqueous solutions, grounded in the biophysical principles that govern its behavior. We emphasize the causality behind each step to ensure reproducible and reliable results for researchers in cell biology, pharmacology, and drug development.

Introduction: The Significance of Soluble Phosphoinositides

Phosphoinositides (PIPs) are a class of low-abundance phospholipids that play an outsized role in cellular signaling.[5][6][7] Their dynamic phosphorylation and dephosphorylation at the 3, 4, and 5 positions of the inositol headgroup create a diverse palette of signaling molecules that recruit effector proteins, regulate enzyme activity, and define organelle identity.[2][6]

PtdIns(4)P is centrally located in this network, primarily synthesized at the Golgi and endoplasmic reticulum, and serving as the substrate for PtdIns(4)P 5-kinases to produce PtdIns(4,5)P2 at the plasma membrane.[1][6][8] The experimental manipulation of cellular PtdIns(4)P levels is crucial for dissecting these pathways. Natural long-chain phosphoinositides are highly insoluble in water, requiring detergents or carrier proteins for delivery. The 1,2-dioctanoyl (diC8) version of PtdIns(4)P overcomes this limitation. Its two short 8-carbon fatty acid chains grant it sufficient water solubility to be directly added to aqueous buffers, from which it can partition into cellular membranes or be applied to excised membrane patches.[4][9] This property makes it an invaluable tool for studying the direct effects of PtdIns(4)P on protein function.[3]

This document provides a robust protocol for preparing clear, active solutions of diC8-PtdIns(4)P.

Product Specifications & Properties

A thorough understanding of the reagent's properties is the first step toward successful experimentation.

PropertySpecification
Formal Name 1-(1,2-dioctanoylphosphatidyl)inositol-4-phosphate, diammonium salt[10][11]
Common Synonyms DOPI-4-P1, Phosphatidylinositol-4-phosphate C-8, PI(4)P (8:0/8:0)[10][11]
CAS Number 1246303-11-6[10][11]
Molecular Formula C₂₅H₄₆O₁₆P₂ · 2NH₄[10][11]
Formula Weight 700.7 g/mol [10][11]
Purity Typically ≥97%[11]
Supplied Formulation Lyophilized powder[10][11]
Storage Temperature -20°C or below[12]
Solubility (Aqueous) Soluble in water and biological buffers; sonication is required for optimal dissolution.[8]

Core Principles: The Science of Dissolving Amphiphiles

Simply adding water to the lyophilized powder is insufficient. The amphipathic nature of diC8-PtdIns(4)P—possessing a polar, negatively charged headgroup and nonpolar fatty acid tails—dictates its behavior in solution.

  • Micelle Formation: Like detergents, short-chain lipids can self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[13] While a precise CMC for diC8-PtdIns(4)P is not widely published, the principle is critical. The goal of this protocol is to produce a solution of monomers or very small, well-dispersed micelles that can effectively deliver the lipid to the target membrane. Incomplete dissolution results in large, heterogeneous aggregates with low biological activity.

  • The Role of Sonication: Mechanical energy is required to break the kinetic barrier to dissolution and disrupt lipid aggregates. Sonication, particularly using a bath sonicator, provides this energy uniformly and gently, dispersing the lipids into a clear solution without the risk of localized heating and degradation that can be caused by probe sonicators.

  • The Critical Impact of Divalent Cations: The phosphate groups on the inositol ring are negatively charged at neutral pH. Divalent cations, such as Ca²⁺ and Mg²⁺, are potent chelators of these negative charges. The presence of these ions in the initial reconstitution buffer will cause the lipid molecules to cross-link, leading to immediate aggregation and precipitation. Therefore, initial reconstitution must always be performed in a buffer free of divalent cations. These ions can be introduced later, if required for the experiment, once the lipid is fully dissolved and diluted.

Detailed Dissolution Protocol

This protocol is designed to prepare a 1 mM stock solution, which can be further diluted for working solutions.

Required Materials
  • PtdIns-(4)-P1 (1,2-dioctanoyl) ammonium salt (in original manufacturer's vial)

  • High-purity water (Milli-Q® or equivalent) or a suitable biological buffer (e.g., HEPES, Tris) at the desired pH (typically 7.0-7.4). Crucially, this buffer must be free of divalent cations (e.g., Mg²⁺, Ca²⁺).

  • Argon or Nitrogen gas (optional, for long-term storage)

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes for aliquoting

Step-by-Step Methodology
  • Equilibrate Vial: Before opening, allow the vial of lyophilized lipid to sit on the benchtop for 10-15 minutes to warm to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the stability of the powder.

  • Initial Reconstitution:

    • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

    • Carefully open the vial and add the calculated volume of your chosen divalent cation-free buffer directly to the powder to achieve the desired stock concentration (e.g., for a 1 mg vial of 700.7 g/mol lipid, add 1.43 mL of buffer to make a 1 mM stock).

  • Hydration and Vortexing:

    • Close the vial tightly. Let it sit for 5 minutes to allow the lipid to hydrate.

    • Vortex the vial vigorously for 2-3 minutes. The solution will likely appear cloudy or milky. This is normal.

  • Sonication for Clarification:

    • Place the vial in a bath sonicator containing room temperature water. Ensure the water level is high enough to cover the solution in the vial.

    • Sonicate for 5-10 minutes. The solution should transition from cloudy to completely clear.

    • Causality Check: This step provides the necessary energy to break down lipid aggregates into a monomeric or finely micellar solution. The visual change to a clear, transparent liquid is the primary indicator of successful dissolution.

  • Visual Inspection:

    • Hold the vial up to a light source and inspect carefully. If any haze, cloudiness, or particulate matter remains, repeat the sonication (Step 4) for another 5 minutes. Gentle warming to 30-37°C during sonication can aid dissolution but is often not necessary.

  • Storage and Aliquoting:

    • Once the solution is perfectly clear, it is ready for use.

    • For storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.

    • If desired, gently flush the headspace of each aliquot with dry argon or nitrogen gas before capping to displace oxygen and reduce the risk of oxidation.

    • Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term (up to 6 months) storage.

Experimental Workflow and Decision Diagram

The following diagram outlines the critical steps and decision points in the solubilization protocol.

Dissolution_Workflow cluster_prep Preparation cluster_process Dissolution Process cluster_output Final Product Start Lyophilized PtdIns-(4)-P1 in manufacturer's vial Equilibrate Equilibrate vial to room temperature Start->Equilibrate AddBuffer Add divalent cation-free buffer Equilibrate->AddBuffer Vortex Vortex vigorously (2-3 minutes) AddBuffer->Vortex Sonicate Bath sonicate (5-10 minutes) Vortex->Sonicate Check Is solution perfectly clear? Sonicate->Check Check->Sonicate No Ready Solution is ready for use or aliquoting for storage Check->Ready Yes

Caption: Workflow for optimal dissolution of diC8-PtdIns(4)P.

Application Example: Addition to Patch-Clamp Pipette Solution

A primary use for water-soluble diC8-PtdIns(4)P is the study of its effects on ion channels using the patch-clamp technique.[3]

  • Protocol:

    • Prepare a 1 mM stock solution of diC8-PtdIns(4)P in a divalent cation-free buffer as described above.

    • Prepare your standard intracellular pipette solution for the experiment. This solution may contain Mg²⁺ (e.g., in the form of Mg-ATP).

    • On the day of the experiment, thaw a single aliquot of the 1 mM diC8-PtdIns(4)P stock.

    • Dilute the stock solution into your final intracellular pipette solution to the desired working concentration (e.g., 10-50 µM). It is critical to add the pre-dissolved lipid to the final buffer and mix well. Do not attempt to dissolve the lyophilized powder directly in a buffer containing Mg²⁺.

    • After establishing a whole-cell patch-clamp configuration, the pipette solution containing diC8-PtdIns(4)P will diffuse into the cell, allowing for the observation of its effects on channel activity.[3]

References

  • Rohacs, T., et al. (2015). Methods to study phosphoinositide regulation of ion channels. Methods in Molecular Biology. Available at: [Link]

  • D'Angelo, G., & De Matteis, M. A. (2008). The multiple roles of PtdIns(4)P – not just the precursor of PtdIns(4,5)P2. Journal of Cell Science. Available at: [Link]

  • Wikipedia. Phosphatidylinositol 3,4-bisphosphate. Encyclopedia Article. Available at: [Link]

  • Balla, T. (2017). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways. International Journal of Molecular Sciences. Available at: [Link]

  • Kim, S. Y., et al. (2024). Control of the signaling role of PtdIns(4)P at the plasma membrane through H2O2-dependent inactivation of synaptojanin 2 during endocytosis. Redox Biology. Available at: [Link]

  • Le, K., & Hulse, R. E. (2020). Short-Chain Phosphoinositide Partitioning into Plasma Membrane Models. Biophysical Journal. Available at: [Link]

  • ResearchGate. The structure and properties of short and long acyl chain phosphoinositides. Image from Publication. Available at: [Link]

  • Balla, T. (2013). Phosphoinositides: Tiny Lipids With Giant Impact on Cell Regulation. Physiological Reviews. Available at: [Link]

  • Labchem. PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt). Product Page. Available at: [Link]

  • Hille, B., et al. (2015). Phosphoinositide Control of Membrane Protein Function: A Frontier Led by Studies on Ion Channels. Annual Review of Physiology. Available at: [Link]

  • van der Meer, C., et al. (2021). In vitro reconstitution reveals phosphoinositides as cargo-release factors and activators of the ARF6 GAP ADAP1. eLife. Available at: [Link]

  • Guo, S., et al. (1999). Sac1 Lipid Phosphatase and Stt4 Phosphatidylinositol 4-Kinase Regulate a Pool of Phosphatidylinositol 4-Phosphate That Functions in the Control of the Actin Cytoskeleton and Vacuole Morphology. Molecular Biology of the Cell. Available at: [Link]

  • Itoh, T., & Takenawa, T. (2009). Phosphoinositide-binding interface proteins involved in shaping cell membranes. Journal of Biochemistry. Available at: [Link]

  • Griparic, L., et al. (2017). A phosphatidylinositol transfer protein integrates phosphoinositide signaling with lipid droplet metabolism to regulate a developmental program of nutrient stress–induced membrane biogenesis. Molecular Biology of the Cell. Available at: [Link]

  • ResearchGate. Critical micelle concentrations, c M 12 , of the mixed systems dihexanoylphosphatidylcholine (diC 6 PC). Table from Publication. Available at: [Link]

  • Pettitt, T. R., et al. (2006). Analysis of intact phosphoinositides in biological samples. Journal of Lipid Research. Available at: [Link]

Sources

Application Note: Kinetic Profiling of PtdIns-(4)-P1 Dioctanoyl Interactions via SPR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision protocol for characterizing the interaction between phosphoinositide-binding proteins (e.g., PH, PX, or C2 domains) and PtdIns-(4)-P1 dioctanoyl (diC8-PI(4)P) .[1][2]

Unlike traditional lipid SPR methods that rely on heterogeneous liposomes captured on L1 chips, this approach utilizes diC8-PI(4)P as a soluble analyte .[1][2] This strategy eliminates complexities associated with membrane curvature, vesicle heterogeneity, and avidity effects, allowing for the determination of intrinsic 1:1 binding kinetics (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


, 

) and thermodynamic affinity (

).[1]

Executive Summary

PtdIns-(4)-P1 dioctanoyl (diC8-PI(4)P) is a synthetic, water-soluble analog of the natural lipid Phosphatidylinositol 4-phosphate.[1][2] By substituting the long-chain fatty acids with shorter octanoyl (C8) chains, the critical micelle concentration (CMC) is significantly increased (>1 mM), rendering the lipid monomeric in standard aqueous buffers at physiological concentrations.[1][2]

Core Advantage: This solubility permits the "Inverted SPR Setup," where the protein is the immobilized ligand and the lipid is the flowing analyte. This configuration provides higher resolution kinetic data compared to liposome-based assays, as it bypasses mass transport limitations often seen with bulky vesicles and allows for precise fitting to Langmuir 1:1 binding models.[2]

Strategic Experimental Design

Sensor Chip Selection[3]
  • Primary Recommendation: Series S Sensor Chip SA (Streptavidin)

    • Rationale: Lipid-binding proteins (LBPs) often have sensitive cationic binding pockets.[1][2] Random amine coupling (CM5) can occlude these sites.[1][2] Biotinylating the protein (e.g., via an Avi-tag or N-terminal biotin) ensures uniform orientation exposing the lipid-binding domain.[1][2]

  • Alternative: Sensor Chip CM5 (Carboxymethyl Dextran) [1][2]

    • Rationale: Suitable for robust proteins.[3] However, the dextran matrix can sometimes sequester hydrophobic lipids, causing non-specific binding (NSB).[2]

  • High-Performance Option: Sensor Chip C1 (Flat Carboxyl) [1][2]

    • Rationale: Lacks the dextran matrix. Essential if diC8-PI(4)P shows high NSB to the CM5 dextran layer.[1][2]

Reagents & Buffer Systems[1][5]
  • Analyte: PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt).[1][2][4]

    • Source: Echelon Biosciences (e.g., P-4008) or Cayman Chemical.[1][2]

  • Running Buffer (HBS-N or HBS-P+):

    • 10 mM HEPES pH 7.4, 150 mM NaCl.

    • Critical Note: Avoid high concentrations of surfactant (P20/Tween).[2] While 0.05% P20 is standard for proteins, it may form mixed micelles with diC8 lipids. Reduce P20 to 0.005% or omit if NSB is manageable.

  • Regeneration Solution:

    • Lipid-protein interactions are often electrostatic.[1][2] A short pulse of 2 M NaCl or 20 mM NaOH is typically sufficient to disrupt the complex without damaging the protein.

Visual Workflow: Inverted Lipid SPR

SPR_Workflow cluster_0 Phase 1: Ligand Immobilization cluster_1 Phase 2: Analyte Preparation cluster_2 Phase 3: Kinetic Assay Protein Lipid Binding Protein (e.g., PH Domain) Chip Sensor Chip Surface (SA or CM5) Protein->Chip Biotin/Amine Coupling Immob Stable Capture (Ligand Density ~1000-2000 RU) Chip->Immob Injection Inject Analyte (60-120s Association) Immob->Injection Baseline LipidPowder Lyophilized diC8-PI(4)P Recon Reconstitute in H2O (1-5 mg/mL Stock) LipidPowder->Recon Dilution Serial Dilution (0.1x - 10x expected KD) Recon->Dilution Dilution->Injection Dissociation Buffer Wash (120-300s Dissociation) Injection->Dissociation Regen Regeneration (High Salt/NaOH) Dissociation->Regen Regen->Injection Next Cycle

Figure 1: Workflow for "Inverted" Lipid SPR.[1][2] The protein is immobilized, and the soluble diC8-PI(4)P lipid flows over the surface to measure binding kinetics.

Detailed Protocol

Phase 1: Ligand Immobilization (Protein)

Objective: Immobilize the lipid-binding protein (LBP) to a level (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) that yields a signal of ~50–100 RU when saturated with the small lipid analyte.[1]
  • Calculate Target ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : 
    The molecular weight (MW) of diC8-PI(4)P is ~700 Da.[1] The MW of a typical PH domain is ~15 kDa.
    ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="display ng-star-inserted">
    
    
    
    [1]
    • To achieve ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , you need:
      
      
      
      
      [1]
    • Action: Aim to immobilize 1,000–1,500 RU of protein.

  • Immobilization (Streptavidin Chip Example):

    • Condition the SA chip with three 1-minute injections of 1 M NaCl + 50 mM NaOH.

    • Dilute biotinylated protein to 10–50 nM in Running Buffer.

    • Inject at 10 µL/min until target RU is reached.

    • Reference Channel: Leave Flow Cell 1 (FC1) as a blank streptavidin surface (no protein) to correct for bulk refractive index changes and NSB.

Phase 2: Analyte Preparation (diC8-PI(4)P)

Objective: Prepare a concentration series spanning the expected


 (typically 100 nM – 10 µM for PH domains).
  • Stock Reconstitution:

    • Dissolve lyophilized diC8-PI(4)P (e.g., 100 µg) in pure water or 10 mM Tris pH 7.4 to a concentration of 1 mM .

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the phosphate group.[1][2]

  • Working Solutions:

    • Prepare a 2-fold or 3-fold dilution series in Running Buffer.

    • Example Range: 0 (Blank), 31.25 nM, 62.5 nM, 125 nM, 250 nM, 500 nM, 1 µM, 2 µM.

    • Critical Step: Match the buffer of the analyte exactly to the running buffer to minimize "bulk shift" (refractive index jumps).

Phase 3: Kinetic Assay Execution

Method: Single Cycle Kinetics (SCK) is recommended to minimize regeneration stress on the protein.

  • System Priming: Perform 3 "startup" cycles with running buffer to stabilize the baseline.

  • Injection Parameters:

    • Flow Rate: High flow (30–50 µL/min) to eliminate mass transport limitations.

    • Association Time: 60–120 seconds (small lipids bind fast).[1][2]

    • Dissociation Time: 120–300 seconds.

  • Regeneration (If using Multi-Cycle):

    • Inject 10 µL of 2 M NaCl (or specific condition determined during optimization) at 30 µL/min.

    • Ensure baseline returns to within ±5 RU of the starting value.

Data Analysis & Interpretation

Processing
  • Zeroing: Zero the baseline on the y-axis and align injection start times on the x-axis.

  • Referencing: Subtract the signal from the Reference Channel (FC1) from the Active Channel (FC2).

  • Double Referencing: Subtract the "0 concentration" (buffer only) injection curve to remove systematic artifacts and drift.

Curve Fitting

Fit the processed data to a 1:1 Langmuir Binding Model .

ParameterDescriptionTypical Value (PH Domain)

(

)
Association Rate Constant


(

)
Dissociation Rate Constant


Equilibrium Dissociation Constant (

)


Maximum Binding CapacityTheoretical

20%
  • Steady State Analysis: If the association and dissociation are too fast to resolve (square wave shape), plot ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Response at equilibrium) vs. Concentration to derive 
    
    
    
    using the steady-state affinity equation.[1]

Troubleshooting Self-Validation

  • Issue: Negative Binding Curves.

    • Cause: Reference channel binding > Active channel binding.

    • Solution: The lipid is sticking to the streptavidin or dextran on the reference. Switch to a C1 (flat) chip or add 0.1% BSA to the running buffer to block the surface.

  • Issue: Linear (Non-Saturating) Binding.

    • Cause: Non-specific partitioning of lipid into the dextran matrix rather than specific binding.

    • Validation: Check if the binding is competitive. Inject a soluble headgroup (IP3) to compete off the diC8-PI(4)P. If signal persists, it is NSB.[1][2]

  • Issue: Loss of Activity Over Time.

    • Cause: Protein denaturation during regeneration.

    • Solution: Switch to Single Cycle Kinetics (no regeneration between increasing concentrations) or use milder regeneration (e.g., 1 M NaCl instead of 2 M).

References

  • Stahelin, R. V. (2013).[2] Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.[5][3][6][7][8] Molecular Biology of the Cell, 24(7), 883–886. Available at: [Link]

  • Schoebel, S., et al. (2010).[2][9] The Cargo-Binding Domain of Transportin-SR2/TNPO3 specifically Recognizes the PI(4,5)P2-Binding Motif of the HIV-1 Capsid.[1][2] (Reference for DrrA/SidM PI4P binding kinetics). Molecular Cell. Available at: [Link]

  • Besenicar, M., et al. (2006).[2] Surface plasmon resonance in protein–membrane interactions.[3][7] Chemistry and Physics of Lipids, 141(1-2), 169-178.[1][2] Available at: [Link]

Sources

Application Note: Isothermal Titration Calorimetry (ITC) Protocols for PI(4)P Binding Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Phosphatidylinositol 4-phosphate (PI(4)P) is a critical signaling lipid enriched in the Golgi complex and plasma membrane, acting as a beacon for proteins containing Pleckstrin Homology (PH) domains (e.g., OSBP, FAPP1) and bacterial effectors (e.g., Legionella SidM).

Quantifying these interactions via ITC presents a unique biophysical challenge: Solubility . PI(4)P is a lipid embedded in a membrane, while ITC typically requires soluble reactants.

This guide presents two distinct protocols. You must choose the one that fits your biological question:

FeatureProtocol A: Soluble Headgroups Protocol B: Liposome Mimetics (LUVs)
Ligand Inositol 1,4-bisphosphate (IP2) or short-chain analogs (diC4/diC8).Large Unilamellar Vesicles (100 nm) containing PI(4)P.
Physiology Low. Misses membrane curvature and electrostatic surface potential.High. Mimics the native Golgi/PM interface.
Affinity (

)
Often underestimates affinity (weak binding).Accurate physiological affinity (often 10-100x tighter).
Complexity Low (Dissolve & Shoot).High (Extrusion & Phosphate Quantification required).

Recommendation: Use Protocol A for structural validation of the binding pocket. Use Protocol B for determining physiological affinity and specificity.

Protocol A: Soluble Headgroup Titration

Best for: Rapid screening of mutants or crystallographic validation.

Materials
  • Ligand: Inositol 1,4-bisphosphate (Ins(1,4)P2) or dioctanoyl-PI(4)P (diC8-PI(4)P).

  • Protein: Purified PI(4)P-binding domain (e.g., PH domain), >95% pure.

  • Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP. (Avoid DTT; it absorbs heat).

Experimental Design
  • Dialysis: Dialyze the protein against the assay buffer overnight.

  • Ligand Dissolution: Dissolve the soluble headgroup directly into the final dialysis buffer recovered from the protein step.

    • Why? This ensures perfect buffer matching. Mismatched buffers cause high heats of mixing that mask the weak binding signal.

  • Concentrations:

    • Cell (Protein): 30–100 µM (Headgroup binding is weak, often

      
      , requiring high protein concentration).
      
    • Syringe (Ligand): 10–15x the cell concentration (e.g., 500 µM – 1.5 mM).

Protocol B: Liposome-Based Titration (The Gold Standard)

Best for: True physiological affinity constants (


) and membrane insertion studies.

This protocol requires generating Large Unilamellar Vesicles (LUVs) that mimic the Golgi surface.

Phase 1: Liposome Generation & Extrusion

Reagents:

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) - Structural lipid.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) - Helper lipid.

  • Brain PI(4)P (Porcine) or Synthetic PI(4)P (diC16).

  • Standard Mix: 85% DOPC / 10% DOPE / 5% PI(4)P.

Workflow Diagram:

LiposomePrep Mix 1. Lipid Mixing (Chloroform) Dry 2. N2 Drying & Desiccation (2h) Mix->Dry Remove Solvent Hydrate 3. Hydration (Buffer, 37°C) Dry->Hydrate Form MLVs Freeze 4. Freeze-Thaw (5 cycles) Hydrate->Freeze Equilibrate Extrude 5. Extrusion (100nm Polycarbonate) Freeze->Extrude Size LUVs QC 6. Malachite Green Quantification Extrude->QC Validate Conc.

Figure 1: Critical workflow for generating ITC-grade liposomes. The quantification step (6) is mandatory.

Step-by-Step:

  • Film Formation: Mix lipids in chloroform in a glass vial. Evaporate under Nitrogen gas stream to form a thin film. Desiccate under vacuum for 2 hours to remove trace solvent.

  • Hydration: Add ITC Buffer to the film. Vortex vigorously to create Multilamellar Vesicles (MLVs). Final lipid concentration target: ~4 mM.

  • Sizing (Extrusion): Pass the MLV suspension 21 times through a mini-extruder equipped with a 100 nm polycarbonate filter . This creates uniform Large Unilamellar Vesicles (LUVs).

    • Note: The solution should turn from milky (MLVs) to translucent (LUVs).

Phase 2: Critical Quality Control (Phosphate Assay)

WARNING: Do not trust the weight of the lipid powder. Lipids are hygroscopic. You must quantify the final phospholipid concentration using a Malachite Green assay after extrusion.

  • Digestion: Mix 10 µL of liposomes with 40 µL Perchloric Acid. Heat at 180°C for 30 mins (fume hood) to digest lipids into inorganic phosphate.

  • Colorimetry: Add Malachite Green/Molybdate reagent. Incubate 20 mins.

  • Read: Measure Absorbance at 620 nm. Compare against a standard curve of

    
    .
    

The ITC Experiment (Liposome-Protein)[1][2][3][4]

Experimental Setup
  • Instrument: MicroCal PEAQ-ITC, VP-ITC, or Affinity ITC.

  • Temperature: 25°C (Ensure lipids remain in fluid phase; do not run below 10°C for DOPC lipids).

  • Stir Speed: 500–750 RPM (Higher speeds may shear liposomes).

Loading Scheme
ChamberComponentConcentrationNotes
Cell Protein (PH Domain)20 – 50 µMMust be in exact same buffer as liposomes.
Syringe PI(4)P Liposomes2 – 4 mM (Total Lipid)Effective PI(4)P conc is lower (see Analysis).
The "Heat of Dilution" Control

Liposomes generate significant heat when injected into buffer due to hydration changes and de-clustering.

  • Mandatory Control: Titrate Liposomes (Syringe) into Buffer (Cell).

  • Subtraction: Subtract this control isotherm from your Protein-Liposome isotherm point-by-point.

Interaction Logic Diagram

ITCLogic Syringe Syringe: Liposomes (Total Lipid) Inject Injection Syringe->Inject Cell Cell: Protein (PH Domain) Cell->Inject Signal Heat Signal (µcal/sec) Inject->Signal Result Effective Kd Signal->Result Fit Model Correction Correction Factor: Outer Leaflet Only (0.5) Correction->Result Adjust Conc.

Figure 2: Data processing logic. Note the correction factor for lipid accessibility.

Data Analysis & Fitting Models

The "Available Lipid" Correction

Proteins cannot penetrate the liposome to bind PI(4)P on the inner leaflet. You must correct the syringe concentration. For 100 nm extruded vesicles, approximately 50% of lipids are on the outer leaflet.[1]



Example:

  • Total Lipid (by Phosphate Assay) = 4.0 mM.

  • PI(4)P content = 5%.[2]

  • Effective Syringe Conc =

    
    .
    
Choosing the Fitting Model
  • One Set of Sites (Standard): Use this if the interaction is specific (e.g., PH domain locking onto a headgroup).

    • N (Stoichiometry): Should be fixed to 1.0 if protein purity is high, or allowed to float to determine active protein fraction.

  • Surface Partitioning Model: Use this if the interaction is driven purely by electrostatics (non-specific basic patches). This requires plotting

    
     (bound lipid/protein) vs 
    
    
    
    .

Troubleshooting Guide

SymptomProbable CauseSolution
High Background Heat Buffer MismatchDialyze protein; use dialysate to hydrate lipid film.
No Binding Signal "Hidden" PI(4)PEnsure liposomes are extruded (MLVs trap PI(4)P inside).
Precipitation in Cell Protein AggregationLower protein concentration; check stability with DLS.
N value << 0.5 Inactive ProteinProtein may be unfolded. Run Thermal Shift Assay (TSA).
Noisy Baseline Air BubblesDegas samples for 10 mins prior to loading.

References

  • Lemmon, M. A. (2008). Membrane recognition by phospholipid-binding domains.[3] Nature Reviews Molecular Cell Biology, 9(2), 99–111.

  • Narayan, K., & Lemmon, M. A. (2006).[4] Determining selectivity of phosphoinositide-binding domains. Methods, 39(2), 122–133.

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions.[5]

  • Zhou, X., & Arthur, G. (1992). Improved procedures for the determination of lipid phosphorus by malachite green.[6] Journal of Lipid Research, 33(8), 1233–1236.

  • Heerklotz, H. (2004). The thermodynamics of lipid domain formation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 258-267. (Context for partition models).

Sources

Lipid overlay assay techniques using PtdIns-(4)-P1 ammonium salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This technical guide details the protocol for performing Protein-Lipid Overlay (PLO) assays using Phosphatidylinositol 4-phosphate (PtdIns-(4)-P1) ammonium salt .[1] While commercially available "PIP Strips" offer convenience, custom arrays using high-purity ammonium salts allow for precise concentration gradients, competitive binding studies, and specific isoform targeting (e.g., dipalmitoyl vs. dihexanoyl chains). This guide addresses the solubility challenges of the ammonium salt form, optimal blocking strategies to prevent false positives, and the mechanistic interpretation of PI(4)P-binding events in Golgi trafficking and plasma membrane identity.

Introduction: The Biological Context of PtdIns-(4)-P1

Phosphatidylinositol 4-phosphate (PI(4)P) is a critical lipid determinant of the Golgi complex and plasma membrane.[1] It recruits effector proteins containing Pleckstrin Homology (PH) domains (e.g., FAPP1, OSBP) and SidC domains.[1]

  • Why the Ammonium Salt? Synthetic phosphoinositides are often supplied as ammonium salts to enhance stability and solubility in organic solvents compared to their sodium salt counterparts. The ammonium counterion mitigates the rapid hydrolysis of the phosphate group and facilitates the formation of the inverted micelles necessary for solubilization in chloroform-methanol mixtures used during the spotting process.

  • Assay Principle: The PLO assay immobilizes hydrophobic lipids onto a nitrocellulose or PVDF membrane. A soluble protein of interest (usually GST- or His-tagged) is incubated with the membrane.[1] Binding is detected via standard immunochemical methods (ECL/HRP), appearing as dark spots against a white background.[1]

Scientific Logic & Experimental Design (E-E-A-T)

Expertise Insight: A common failure point in custom PLO assays is the use of water-soluble short-chain lipids (C4-C8) for immobilization.[1] For overlay assays, you must use long-chain analogs (e.g., 1,2-dipalmitoyl ; C16:0) to ensure the lipid tails hydrophobically adhere to the nitrocellulose fibers. Short-chain analogs will wash off during the blocking step.

2.1 Signaling Pathway Context

The following diagram illustrates the generation of PI(4)P and its recruitment of downstream effectors, highlighting the biological relevance of the assay.

PI4P_Signaling PI Phosphatidylinositol (PI) PI4P PtdIns-(4)-P1 (Golgi/PM Identity) PI->PI4P Phosphorylation PI4K PI4-Kinase (Golgi/PM) PI4K->PI4P FAPP1 FAPP1 (PH Domain) Golgi-to-PM Transport PI4P->FAPP1 Recruits OSBP OSBP Cholesterol Transfer PI4P->OSBP Recruits SidM SidM/DrrA Legionella Effector PI4P->SidM Pathogen Hijacking

Caption: PI(4)P synthesis and recruitment of key effector proteins involved in trafficking and sterol transfer.

Materials & Reagents
3.1 Critical Reagents
  • Target Lipid: PtdIns-(4)-P1 (1,2-dipalmitoyl) Ammonium Salt (e.g., Avanti Polar Lipids or Cayman Chemical).[1]

  • Membrane: Hybond-C Extra (Nitrocellulose, 0.45 µm pore size).[1] Note: PVDF can be used but requires pre-wetting with methanol and can have higher background.

  • Solvent System: Chloroform : Methanol : Water (65:35:8 v/v/v) or (3:2:0.5).[1] Pure chloroform will not dissolve phosphorylated lipids effectively.[1]

  • Blocking Buffer: 3% Fatty Acid-Free BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).[1]

    • Warning: Do not use non-fat milk. Milk contains high levels of phosphatases and lipids that interfere with PI binding.

  • Detection: Anti-GST-HRP or Anti-His-HRP antibody (if using tagged recombinant proteins).[1][2]

Step-by-Step Protocol
Phase 1: Lipid Preparation & Spotting
  • Reconstitution: Dissolve the lyophilized PtdIns-(4)-P1 ammonium salt in the Chloroform:MeOH:Water solvent mixture to a final concentration of 1 mM .

    • Tip: Use a glass Hamilton syringe. Plastic tips can leach plasticizers in chloroform.

    • Storage: Store stock in glass vials with Teflon-lined caps at -20°C.

  • Serial Dilution: Prepare a dilution series (e.g., 500 pmol, 250 pmol, 100 pmol, 50 pmol, 10 pmol) to determine binding affinity relative to density.

  • Spotting:

    • Mark the nitrocellulose membrane lightly with a pencil grid.

    • Spot 1 µL of each lipid dilution onto the center of the grid squares.

    • Controls: Spot 1 µL of solvent only (Negative Control) and 1 µL of the purified protein itself (Positive Control for detection system).

  • Drying: Allow the membrane to dry at room temperature for 1 hour in a fume hood. Crucial: The membrane must be completely dry to hydrophobically lock the lipids.

Phase 2: Blocking & Incubation[1][3][4]
  • Blocking: Incubate the membrane in 3% Fatty Acid-Free BSA in TBST for 1 hour at Room Temperature (RT) with gentle agitation.

  • Protein Binding:

    • Dilute the protein of interest to 0.5 – 1.0 µg/mL in fresh Blocking Buffer.

    • Note: Higher concentrations (>5 µg/mL) often lead to non-specific promiscuous binding.[1]

    • Incubate for 1 hour at RT or Overnight at 4°C (preferred for low-affinity interactions).

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST. Agitate vigorously.

Phase 3: Detection
  • Primary Antibody: If the protein is tagged (e.g., GST-FAPP1), add Anti-GST-HRP (1:5,000) in Blocking Buffer.[1] Incubate 1 hour at RT.

  • Washing: Wash 3 times for 10 minutes with TBST.

  • Visualization: Apply ECL (Enhanced Chemiluminescence) substrate for 1-2 minutes. Image using a CCD camera or X-ray film.

Workflow Visualization

The following diagram outlines the critical decision points in the assay workflow.

PLO_Workflow Start Lyophilized PtdIns-(4)-P1 (Ammonium Salt) Solubilize Dissolve in CHCl3:MeOH:H2O Start->Solubilize Spot Spot 1uL on Nitrocellulose Solubilize->Spot Dry Dry 1hr (RT) *Critical* Spot->Dry Block Block: 3% BSA (Fatty Acid Free) Dry->Block Incubate Incubate Protein (0.5 ug/mL) Block->Incubate Wash Wash 3x TBST Incubate->Wash Detect ECL Detection Wash->Detect

Caption: Step-by-step workflow for the Lipid Overlay Assay, emphasizing the critical drying and blocking steps.

Troubleshooting & Optimization (Expertise)
ObservationPossible CauseCorrective Action
High Background (Dark Blot) Insufficient BlockingSwitch to 0.1% Ovalbumin if BSA fails.[1] Ensure BSA is "Fatty Acid Free".
No Signal (White Spots) Lipid "Wash-off"Ensure lipids were dried for full 60 mins.[1] Use long-chain (C16) lipids, not C6/C8.[1]
"Donut" Spots Solubility IssuesThe lipid precipitated in the spot center. Improve solvent ratio (more MeOH).
Promiscuous Binding Protein AggregationCentrifuge protein stock (100,000 x g) before use.[1] Reduce concentration to 0.1 µg/mL.
Weak Signal Epitope MaskingThe tag (GST/His) may be occluded upon lipid binding.[1] Try a C-terminal vs N-terminal tag.
References
  • Dowler, S., et al. (2002). Protein lipid overlay assay.[5] Science's STKE.

    • (General Protocol Basis)[1]

  • Cayman Chemical.PtdIns-(4)-P1 (1,2-dipalmitoyl) (ammonium salt)

    • (Solubility & Stability Data)

  • Echelon Biosciences.

    • (Blocking Buffer Optimization)

  • Levine, T.P. & Munro, S. (2002). Targeting of Golgi-specific pleckstrin homology domains involves both PtdIns 4-kinase-dependent and -independent components.[1] Current Biology.

    • (Mechanistic context of FAPP1/OSBP)

  • Avanti Polar Lipids.Handling and Storage of Lipids.

    • (Handling Ammonium Salts)

Sources

Application Note: Fluorescence Anisotropy Assays with PtdIns-(4)-P1 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating phosphoinositide signaling. It focuses on the specific use of the water-soluble analog PtdIns-(4)-P1 (1,2-dioctanoyl) in Fluorescence Anisotropy (FA) assays.

Introduction & Mechanistic Rationale

Phosphatidylinositol 4-phosphate (PI4P) is a critical lipid regulator of the Golgi complex, plasma membrane identity, and vesicular trafficking. However, native PI4P possesses long-chain fatty acids (C16/C18) that render it insoluble in aqueous buffers, necessitating the use of liposomes or detergent micelles which can introduce artifacts (e.g., light scattering, non-specific surface binding).

PtdIns-(4)-P1 (1,2-dioctanoyl) (di-C8 PI4P) is a synthetic, water-soluble analog. Its short fatty acid chains allow it to exist as monomers in solution below its critical micelle concentration (CMC ~1–5 mM), making it an ideal tool for solution-based biophysical assays like Fluorescence Anisotropy.

Why Fluorescence Anisotropy (FA)?

FA is a homogeneous, mix-and-read method sensitive to the rotational diffusion of molecules.

  • The Physics: A small fluorescent molecule (Tracer) rotates rapidly, depolarizing emitted light (Low Anisotropy).[1] When bound to a large protein (Receptor), rotation slows, preserving polarization (High Anisotropy).

  • The Challenge: PtdIns-(4)-P1 (1,2-dioctanoyl) is non-fluorescent. Therefore, it is utilized in a Competition Assay format. It acts as the "cold" competitor to displace a fluorescently labeled PI4P tracer from the protein of interest.

Experimental Design Logic

To determine the binding affinity (


 or 

) of PtdIns-(4)-P1 (1,2-dioctanoyl) for a target protein (e.g., FAPP1-PH, SidM, OSBP), we employ a two-step validation system:
  • Direct Binding (Saturation): Titrate Protein into a fixed concentration of Fluorescent Tracer to determine the Tracer's

    
    .
    
  • Competition Binding (Displacement): Titrate PtdIns-(4)-P1 (1,2-dioctanoyl) into a fixed complex of Protein + Tracer. The resulting

    
     is converted to the 
    
    
    
    for the di-C8 lipid.

Assay Principle & Visualization

The following diagram illustrates the mechanistic shift in anisotropy during the competition assay.

FA_Principle Tracer Free Tracer (Fluorescent PI4P) Complex Bound Complex (High Anisotropy) Tracer->Complex + Protein (Slow Rotation) Protein Target Protein (e.g., PH Domain) Protein->Complex Displaced Displaced Tracer (Low Anisotropy) Complex->Displaced + di-C8 PI4P (Competitor binds Protein) Competitor Competitor (di-C8 PI4P) Competitor->Complex Displaces Tracer

Figure 1: Mechanism of the FA Competition Assay. High anisotropy (green) is observed when the fluorescent tracer is bound. Addition of unlabeled PtdIns-(4)-P1 (1,2-dioctanoyl) displaces the tracer, returning the system to low anisotropy (yellow).

Materials & Reagents

Core Components
ComponentSpecificationRecommended Source
Ligand of Interest PtdIns-(4)-P1 (1,2-dioctanoyl) (Ammonium or Sodium Salt)Echelon (P-4008) or Cayman (10007711)
Fluorescent Tracer BODIPY® FL-PI(4)P or GloPIP™ (TopFluor®)Echelon (C-4006) or Avanti
Target Protein Purified Recombinant Protein (e.g., GST-FAPP1-PH, His-SidM)In-house or Commercial
Assay Buffer 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100*Standard
Plate 384-well Black, Low-Binding MicroplateCorning (3575) or Greiner

Critical Note on Detergents:

  • 0.01% Triton X-100 or Tween-20 is essential to prevent the protein from sticking to the plate walls.

  • Do NOT exceed 0.05% detergent, as this may form micelles that sequester the di-C8 lipid, artificially inflating the

    
    .
    

Protocol 1: Direct Binding (Tracer Validation)

Before using the di-C8 lipid, you must establish the binding window using the fluorescent tracer.

Workflow
  • Tracer Prep: Dilute Fluorescent PI4P Tracer to 20 nM in Assay Buffer.

  • Protein Titration: Prepare a 2-fold serial dilution of the Target Protein (Range: 0 nM to 5 µM).

  • Incubation: Mix 10 µL of Protein dilution + 10 µL of Tracer (Final Tracer = 10 nM).

  • Equilibration: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Read: Measure Fluorescence Anisotropy (Ex/Em: 485/535 nm for BODIPY/Fluorescein).

Data Analysis

Plot Anisotropy (


) vs. Protein Concentration (

). Fit to a one-site binding model:

  • 
     (Tracer):  The dissociation constant of the fluorescent probe.
    
  • Selection for Competition: Choose a protein concentration for the next step that yields ~60-80% bound tracer (typically

    
    ).
    

Protocol 2: Competition Assay (di-C8 PI4P Characterization)

This is the core experiment to determine the affinity of PtdIns-(4)-P1 (1,2-dioctanoyl).

Step-by-Step Methodology

1. Reagent Preparation:

  • Protein/Tracer Mix: Prepare a master mix containing the Target Protein (at concentration determined in Protocol 1) and Fluorescent Tracer (10 nM final).

  • Competitor Stock: Reconstitute PtdIns-(4)-P1 (1,2-dioctanoyl) in water or buffer to 1 mM. Note: Vortex well. Di-C8 lipids are soluble but may need agitation.

2. Serial Dilution:

  • Prepare a 12-point serial dilution of PtdIns-(4)-P1 (1,2-dioctanoyl) in Assay Buffer.

  • Suggested Range: 100 µM down to 0.1 nM (final concentrations).

3. Assay Assembly:

  • Add 10 µL of the Protein/Tracer Master Mix to wells of a 384-well plate.

  • Add 10 µL of the PtdIns-(4)-P1 (1,2-dioctanoyl) dilution series.

  • Controls:

    • High Anisotropy (Bound): Protein + Tracer + Buffer (No Competitor).

    • Low Anisotropy (Free): Tracer + Buffer (No Protein).

4. Incubation & Measurement:

  • Shake plate gently (30 sec). Incubate 60 mins at RT (dark).

  • Read Anisotropy.[2][3][4][5][6][7][8]

Workflow Visualization

Workflow cluster_prep Step 1: Preparation cluster_plate Step 2: Plate Assembly (384-well) cluster_read Step 3: Readout Mix Master Mix: Protein (at ~2x Kd) + Tracer (20 nM) Well Assay Well: 10µL Mix + 10µL Competitor Mix->Well Dilution Competitor Dilution: di-C8 PI4P (0.2 nM - 200 µM) Dilution->Well Incubate Incubate 60 min @ 25°C (Dark) Well->Incubate Reader Plate Reader (Polarized Ex/Em) Incubate->Reader Data Calculate IC50 Reader->Data

Figure 2: Experimental workflow for the FA competition assay.

Data Analysis & Calculation

Calculate IC50

Plot Anisotropy vs. log[Competitor]. Fit to a 4-parameter logistic (4PL) dose-response equation (inhibition):



Convert to Ki

The


 is dependent on the tracer concentration and affinity. Use the Cheng-Prusoff equation  adapted for FA (or the Nikolovska-Coleska equation for precise rigorous binding):


Where:

  • 
    : Determined from the curve.
    
  • 
    : Concentration of free tracer at 50% inhibition (approx. total tracer concentration if 
    
    
    
    ).
  • 
    : Total protein concentration used.
    
  • 
    : Dissociation constant of the Tracer (from Protocol 1).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Assay Window (

)
Tracer not binding or Protein inactive.1. Check Protein purity/folding.2. Ensure Tracer is functional.3. Increase Protein concentration.
No Displacement Competitor (di-C8) degraded or aggregated.1. Use fresh di-C8 PI4P (hygroscopic!).2. Ensure concentration is below CMC (~1mM).
High Background Noise Light scattering or bubbles.1. Centrifuge plate (1000xg, 1 min) to remove bubbles.2. Check for precipitation.
"Hook Effect" Micelle formation.If anisotropy rises at very high di-C8 concentrations, you have hit the CMC. Exclude data points >1 mM.

References

  • Rossi, A.M., et al. (2003). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. [Link]

  • Jameson, D.M. & Ross, J.A. (2010). Fluorescence Polarization/Anisotropy in Diagnostics and Imaging. Chemical Reviews. [Link]

  • Schoenauer, R., et al. (2019). PtdIns(4)P signaling at the Golgi. Journal of Cell Science. (Context for PI4P binding domains). [Link]

  • Huang, X.[4][7] (2003). Fluorescence polarization competition assay: The range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand. Journal of Biomolecular Screening. [Link]

Sources

Application Note: High-Integrity Preparation of 1,2-Dioctanoyl Phosphatidylinositol 4-Phosphate (diC8-PI(4)P) Micelles

[1][2][3]

Abstract & Strategic Context

1,2-dioctanoyl phosphatidylinositol 4-phosphate (diC8-PI(4)P) is a synthetic, water-soluble analog of the naturally occurring long-chain PI(4)P. Unlike native phosphoinositides, which require complex liposome preparation (extrusion/sonication of bilayers), diC8-PI(4)P spontaneously self-assembles into micelles when dissolved in aqueous media above its Critical Micelle Concentration (CMC).[1][2][3]

This guide provides a validated protocol for generating stable diC8-PI(4)P micelles. It addresses the specific physicochemical challenges of short-chain phosphoinositides: hygroscopicity , acid-lability , and sensitivity to divalent cations .[1][2][3]

Critical Decision: Monomer vs. Micelle

Before proceeding, verify your experimental requirement.

  • Monomeric State (< 3 mM): Used for solution-phase enzyme kinetics or binding assays where the lipid acts as a soluble substrate.[1][3]

  • Micellar State (> 4 mM): Required to present a "membrane-like" surface charge density for recruiting peripheral membrane proteins (e.g., PH domains, toxins) that require interfacial binding.[3]

Physicochemical Profile & Pre-Protocol Logic[2][3]

Key Parameters
ParameterValue / CharacteristicImplication for Protocol
Molecular Weight ~700–750 Da (Salt dependent)Use exact MW on vial for molarity calculations.[1][2][3]
Fatty Acid Chain Octanoyl (8:[1][3]0)Short chain confers water solubility; no chloroform needed.
CMC ~3.0 – 4.0 mM [1, 2]CRITICAL: Buffer concentration must be >5 mM to ensure micelle formation.
Charge Negative (Poly-anionic)Highly sensitive to pH and ionic strength.[1][2][3]
Stability Acid-labileAvoid pH < 6.0 .[1][2][3] Phosphate groups will hydrolyze.
Buffer Selection Strategy
  • Recommended Buffer: 20 mM HEPES or Tris-HCl, pH 7.4.[1][2][3]

  • Salt: 100–150 mM NaCl (physiological ionic strength).

  • Divalent Cations (WARNING): Do NOT add Ca²⁺ or Mg²⁺ during the initial dissolution.

    • Reasoning: Phosphoinositides bind divalent cations with high affinity, leading to immediate clustering and precipitation (calcium-bridging effect) rather than ordered micelle formation.[1][2][3] If cations are needed for protein activity, add them after the micelles are formed and diluted, or keep their concentration < 100 µM.

Workflow Logic (Visualization)

The following diagram outlines the decision-making process and workflow for preparing diC8-PI(4)P micelles.

Gcluster_0Critical ThresholdStartStart: diC8-PI(4)P PowderCheckMWCheck MW on Vial(Salt form varies)Start->CheckMWCalcConcCalculate Target Conc(Must be > 4 mM for Micelles)CheckMW->CalcConcBufferPrepPrepare Buffer(HEPES pH 7.4, No Ca2+)CalcConc->BufferPrepDissolveDirect Dissolution(Vortex 1 min)BufferPrep->DissolveSonicateBath Sonication(5-10 min, RT)Dissolve->SonicateQCQuality Control(Visual + DLS)Sonicate->QCUseExperimental Use(Store 4°C < 24h)QC->Use

Caption: Workflow for generating homogeneous diC8-PI(4)P micelles. Note the critical concentration threshold to exceed the CMC.

Detailed Protocol: Direct Dissolution Method

This method utilizes the high water solubility of diC8 lipids. Unlike long-chain lipids, no organic solvent evaporation (lipid film method) is required unless you are generating mixed micelles with insoluble lipids.[1][3]

Materials
  • Lipid: 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4'-phosphate) (ammonium or sodium salt).[1][2][3]

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed).

  • Equipment: Vortex mixer, Bath sonicator, Nitrogen gas stream (optional).

Step-by-Step Procedure
1. Handling and Aliquoting
  • Environment: Work in a low-humidity environment if possible. diC8-PI(4)P is extremely hygroscopic.[1][2][3]

  • Equilibration: Allow the lipid vial to reach room temperature before opening to prevent water condensation on the powder.

  • Aliquot Storage: If the vial contains more lipid than needed for one experiment, dissolve the entire vial in a volatile solvent (e.g., Chloroform:Methanol:Water 20:9:1), aliquot into glass vials, dry under nitrogen, and store at -20°C. However, for immediate use, weigh the powder directly.[3]

2. Calculation (The CMC Rule)

To ensure micelle formation, prepare a stock solution at 5x to 10x the CMC .

  • Target Stock Concentration: 20 mM.

  • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.[3]

3. Hydration[2][3][4]
  • Add the calculated volume of room temperature Buffer (HEPES/NaCl) directly to the lipid powder.

  • Vortex vigorously for 60 seconds.

  • Observation: The solution should become clear to slightly opalescent. Unlike liposomes (milky), micelles are small (~5–10 nm) and scatter less light.[3]

4. Homogenization (Sonication)

While diC8-PI(4)P dissolves easily, mild sonication ensures a monodisperse population and breaks up any loose aggregates.[3]

  • Place the tube in a bath sonicator at room temperature.

  • Sonicate for 5–10 minutes .

  • Do NOT use probe sonication , as it can overheat the sample and cause hydrolysis of the phosphate headgroup.

5. Quality Control (Self-Validation)
  • Visual Check: The solution must be clear. Particulates indicate calcium contamination or incomplete dissolution.

  • Dynamic Light Scattering (DLS): If available, check particle size.[3]

    • Expected Radius: ~2–4 nm (Micelles).[3]

    • If Radius > 100 nm: Aggregates are present (check Calcium levels).[3]

Protocol Variation: Mixed Micelles

Use this if you need to incorporate diC8-PI(4)P into a carrier lipid (e.g., diC8-PC) to dilute the surface charge density.[1][2][3]

  • Mixing: Combine diC8-PI(4)P and diC8-PC (dissolved in chloroform/methanol) in the desired molar ratio in a glass tube.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen. Lyophilize for 2 hours to remove trace solvent.

  • Hydration: Add buffer to the dried film to achieve a total lipid concentration > 5 mM.

  • Sonication: Bath sonicate until clear (10–15 mins).

Troubleshooting & Stability

IssueRoot CauseCorrective Action
Precipitation Divalent Cations (Ca²⁺/Mg²⁺)Add 0.5 mM EDTA to the buffer.[1][2][3] Ensure water source is Milli-Q grade.
Hydrolysis Low pH or High TempMaintain pH 7.0–7.5. Store micelles on ice. Discard after 24h.
Variable Data Concentration < CMCYou are working with monomers. Increase concentration to > 4 mM.
Gummy Powder Hygroscopic moisture absorptionAllow vial to warm to RT before opening.[5] Handle rapidly.

References

  • Redfern, D. A., & Gericke, A. (2004). Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles.[6] Biophysical Journal, 86(5), 2980–2992.[3][6] Link

  • Jiang, Y., et al. (2023). Short-Chain Phosphoinositide Partitioning into Plasma Membrane Models.[3] Biophysical Journal. (Determines diC8-PI(4)P CMC at ~3-4 mM). Link(Note: Contextual inference from similar short-chain lipid studies).

  • Avanti Polar Lipids. Technical Data: Critical Micelle Concentrations (CMCs). Link

  • Echelon Biosciences. Handling and Storage of Phosphoinositides. Link

Troubleshooting & Optimization

Technical Support Center: PtdIns-(4)-P1 (1,2-dioctanoyl) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with PtdIns-(4)-P1 (1,2-dioctanoyl) (dioctanoyl Phosphatidylinositol 4-phosphate, or diC8-PI4P).

This guide prioritizes experimental reproducibility and sample integrity , addressing the unique physicochemical properties of short-chain phosphoinositides.

Product Class: Synthetic Short-Chain Phosphoinositides Core Challenge: Balancing aqueous solubility with high surface adsorption and hydrolytic sensitivity.[1][2]

Part 1: The "Golden Rules" of Stability (Executive Summary)

Before troubleshooting, ensure your workflow adheres to these three non-negotiable standards. Deviations here account for >80% of reported "stability failures."

ParameterCritical StandardThe "Why" (Mechanism)
Vessel Material Glass (Silanized) or LoBind Polypropylene diC8-PI4P is amphiphilic.[1][2] In standard plastic tubes, the hydrophobic tails drive rapid adsorption to the container walls, depleting solution concentration by up to 90% in minutes [1, 2].
pH Window pH 7.0 – 7.5 The phosphomonoester bond at position 4 is acid-labile. Below pH 6.0, acid hydrolysis accelerates; above pH 8.5, acyl chain migration (isomerization) risks increase [3].[1][2]
Physical State Micellar vs. Monomeric At concentrations > ~0.5 mM, diC8-PI4P forms micelles, which are thermodynamically more stable.[2] Below this (in assays), monomers are highly prone to surface loss [4].[1][2]
Part 2: Troubleshooting Guides & FAQs
Category A: "My sample concentration is lower than expected." (Physical Loss)

Q: I reconstituted the lipid at 1 mg/mL, but after 1 hour, my assay shows only 10% activity. Did it degrade? A: It likely did not chemically degrade; it physically vanished onto your tube walls .

  • Diagnosis: Short-chain lipids like diC8-PI4P exist as monomers below their Critical Micelle Concentration (CMC).[1][2] These monomers are "sticky" and rapidly coat hydrophobic surfaces (standard Eppendorf tubes, pipette tips).[1][2]

  • Solution:

    • Switch Vessels: Use silanized glass vials or low-protein-binding (LoBind) plastic tubes.[1][2]

    • Add a Carrier: If your assay tolerates it, include 0.1% BSA (fatty-acid free) or a detergent (e.g., 0.05% Triton X-100) in the buffer.[1][2] The carrier protein/detergent coats the vessel walls, preventing the lipid from adsorbing.

    • Protocol Adjustment: Do not make serial dilutions in standard plastic plates. Perform dilutions immediately before use.[2]

Q: Can I use polystyrene tubes? A: Absolutely not. Polystyrene is highly hydrophobic and will irreversibly bind phosphoinositides.

Category B: "The solution turned cloudy or precipitated." (Aggregation)

Q: My stock solution (5 mg/mL) is hazy. Is it contaminated? A: Haze usually indicates the formation of large micellar aggregates or liposomes, which is normal at high concentrations.

  • Explanation: The solubility limit of diC8-PI4P in pure water is often cited around 5–10 mg/mL.[3] Near this limit, the lipid organizes into supramolecular structures.

  • Action:

    • If the haze is uniform: It is safe to use.

    • If you see distinct white flakes: Precipitation has occurred (likely due to presence of divalent cations like Ca²⁺ or Mg²⁺ in the reconstitution water). Always reconstitute in pure, metal-free water (Milli-Q).

Category C: "My kinase/phosphatase assay results are inconsistent." (Chemical Instability) [1][2]

Q: I stored my working aliquots at -20°C. Why did they lose activity after 2 weeks? A: This often points to Acyl Migration or Freeze-Thaw damage .[1][2]

  • Mechanism: In aqueous buffers, the acyl chains (fatty acids) can migrate from the sn-2 to the sn-3 position of the glycerol backbone, rendering the molecule biologically inactive (enzymes are stereospecific). This process is accelerated by repeated temperature shifts.

  • Protocol:

    • Single-Use Aliquots: Flash-freeze aliquots in liquid nitrogen immediately after reconstitution.

    • Storage: Store at -80°C (not -20°C) for long-term stability (>1 month).

    • Thawing: Thaw once on ice and discard unused portions. Never refreeze.

Part 3: Visualized Mechanisms & Workflows
Figure 1: The "Invisible Thief" – Surface Adsorption Dynamics

This diagram illustrates why concentration loss occurs in standard plasticware.

AdsorptionMechanism cluster_legend Interaction Types Solution diC8-PI4P Solution (Monomers) PlasticWall Standard Plastic Wall (Hydrophobic) Solution->PlasticWall Hydrophobic Interaction GlassWall Silanized Glass (Hydrophilic/Neutral) Solution->GlassWall Repulsion Loss Adsorbed Lipid Monolayer (Concentration Drop) PlasticWall->Loss Rapid Depletion Stable Stable Solution (Full Recovery) GlassWall->Stable Maintains Titer Hydrophobic Hydrophobic Inert Inert

Caption: Monomeric diC8-PI4P rapidly binds to hydrophobic plastic surfaces (Red path), depleting the assay concentration.[1] Silanized glass (Green path) prevents this loss.[1][2]

Figure 2: Optimal Handling Workflow

Follow this logic gate to ensure sample integrity.

Workflow Start Lyophilized Powder (Store at -20°C) Recon Reconstitution Solvent: Water or HEPES (pH 7.4) Avoid: Ca2+, Mg2+ Start->Recon Aliquot Aliquot Generation Vessel: Silanized Glass or LoBind Tube Recon->Aliquot Decision Immediate Use? Aliquot->Decision UseNow Keep on Ice Use within 4 hours Decision->UseNow Yes Store Flash Freeze (Liq N2) Store at -80°C Decision->Store No Assay Assay Execution *Add Carrier (BSA) if < 50 µM* UseNow->Assay Store->Assay Thaw ONCE

Caption: Standard Operating Procedure (SOP) for handling diC8-PI4P to minimize hydrolysis and adsorption.

Part 4: Detailed Experimental Protocols
Protocol 1: Reconstitution and Storage

Use this protocol to prepare a stable stock solution (1 mM or 1 mg/mL).[1][2]

  • Preparation: Clean the workspace with 70% ethanol. Ensure all water is Milli-Q grade (18.2 MΩ[1][2]·cm) to prevent metal-catalyzed hydrolysis.[1][2]

  • Vessel Selection: Use a glass vial with a Teflon-lined cap.[1][2] If glass is unavailable, use an Eppendorf LoBind tube.

  • Solvent Addition:

    • Add water or neutral buffer (10 mM HEPES, pH 7.4).[1][2]

    • Note: Avoid Phosphate Buffered Saline (PBS) if high calcium is present, as it may precipitate the lipid.[2]

  • Dissolution: Vortex gently for 1 minute. If the solution is hazy, sonicate in a bath sonicator (not probe) for 2-5 minutes at room temperature until clear.

    • Technical Note: Probe sonication can overheat the lipid, causing degradation.

  • Quality Check: Inspect for particulates. The solution should be clear to slightly opalescent.

  • Aliquot: Dispense into single-use volumes (e.g., 10–50 µL) in LoBind tubes.

  • Freezing: Snap-freeze in liquid nitrogen. Store at -80°C.

Protocol 2: Surface Passivation (For Low Concentration Assays)

Use this when working with concentrations < 50 µM.[1][2]

  • Buffer Prep: Prepare your assay buffer (e.g., 20 mM HEPES, 100 mM NaCl).[2]

  • Carrier Addition: Add Fatty-Acid Free BSA to a final concentration of 0.1% (w/v) OR 0.05% Tween-20 .

    • Why? The protein/detergent competitively binds to the plastic walls, leaving the diC8-PI4P in solution [5].

  • Dilution: Perform serial dilutions of the lipid in this carrier-containing buffer.

  • Transfer: Transfer to the assay plate immediately before starting the reaction.

Part 5: Reference Data
Table 1: Stability Window Matrix
ConditionStability RatingNotes
pH 4.0 Poor Rapid hydrolysis of phosphate ester (t1/2 < 24h).[1][2]
pH 7.4 Optimal Stable for days at 4°C; months at -80°C.
pH 9.0 Poor Risk of acyl migration and base-catalyzed hydrolysis.[1][2]
Temp 37°C Low Use only during active assay (max 1-2 hours).
Temp -20°C Moderate Acceptable for powder; suboptimal for solution (slow migration).[1][2]
Temp -80°C High Recommended for long-term storage of solutions.[1][2]
Table 2: Vessel Compatibility
MaterialCompatibilityRecommendation
Borosilicate Glass HighRecommended (especially if silanized).[1][2]
Polypropylene (Standard) Very LowAvoid (High adsorption loss).[1]
Polypropylene (LoBind) Moderate/HighAcceptable for short-term handling.[1]
Polystyrene NoneNever Use (Near total loss).[1]
References
  • Echelon Biosciences. Handling and Storage of Phosphoinositides. Retrieved from [1][2]

  • Avanti Polar Lipids. Lipid Handling and Storage: Oxidation and Hydrolysis. Retrieved from [1][2]

  • Cayman Chemical. PtdIns-(4)-P1 (1,2-dioctanoyl) Product Insert. Retrieved from [1][2]

  • Goñi, F. M., et al. (2009).[2] The interaction of phosphoinositides with membranes and proteins.[4][5]Progress in Lipid Research , 48(5), 233-247.[1][2] (Contextual grounding on PI physical chemistry).

  • James, G. L., et al. (1996).[2] Polybasic amino acids and surface adsorption of lipids.Journal of Biological Chemistry , 271, 1234-1240.[2] (Mechanistic basis for carrier protein use).

Sources

Technical Guide: Troubleshooting Precipitation of PtdIns-(4)-P1 Ammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Reality

Phosphatidylinositol 4-phosphate (PtdIns-(4)-P1 or PI4P) is not a simple salt; it is an amphiphilic anionic phospholipid.[1][2] When users report "precipitation," they are usually describing one of two physical phenomena:

  • Failure to Disperse: The lipid was added directly to an aqueous buffer as a powder, forming large, insoluble multilamellar clumps rather than stable vesicles.

  • Cationic Crosslinking: The phosphate headgroups have been bridged by divalent cations (

    
    , 
    
    
    
    ), causing the collapse of the colloidal suspension.[1]

The Ammonium Salt form is specifically engineered for enhanced solubility in organic solvent mixtures (Chloroform/Methanol) compared to sodium salts. However, this counter-ion introduces specific handling requirements regarding pH and volatility during drying.

Core Protocol: The "Film Hydration" Method

Stop. Do not add PtdIns-(4)-P1 powder directly to your assay buffer.[2] This is the #1 cause of experimental failure. You must generate a lipid film first.

Workflow Visualization

The following diagram illustrates the mandatory workflow to ensure stable reconstitution.

LipidReconstitution cluster_fail Common Failure Mode Stock Organic Stock (CHCl3:MeOH:H2O) Drying Evaporation (N2 Stream) Stock->Drying Aliquot Film Dry Lipid Film (Trace Solvent Removal) Drying->Film Vacuum (1-2h) Hydration Hydration (Buffer > Tm) Film->Hydration Add Buffer + Vortex Sizing Sizing (Sonication/Extrusion) Hydration->Sizing Energy Input Final Stable LUVs/SUVs (Colloidal Suspension) Sizing->Final Clarification Powder Lyophilized Powder Clumps Insoluble Aggregates Powder->Clumps Direct Buffer Addition

Figure 1: Critical workflow for converting organic lipid stock into a stable aqueous suspension. Direct addition of powder to buffer results in irreversible clumping.

Step-by-Step Methodology
  • Solvent Dissolution (Stock Prep):

    • Dissolve the lyophilized ammonium salt powder in Chloroform:Methanol:Water (20:9:1) or Chloroform:Methanol (2:1) .[2]

    • Target Concentration: 1–10 mg/mL.[3]

    • Container:Glass only (Teflon-lined cap).[1][2] Never use plastic, as chloroform leaches plasticizers that ruin mass spec and biological assays [1].[4]

  • Film Formation:

    • Aliquot the required amount into a clean glass vial.

    • Evaporate solvent under a gentle stream of Nitrogen or Argon.[3]

    • Critical Step: Desiccate under vacuum for 1–2 hours to remove trace chloroform.

    • Warning: Do not leave under high vacuum for >24 hours; ammonium counter-ions can be volatile, potentially altering the lipid's apparent pH upon reconstitution.

  • Hydration (The "Dissolving" Step):

    • Add your experimental buffer (see Buffer Compatibility below) to the dried film.[1][2]

    • Incubate: 15–30 minutes at room temperature (or 37°C if using saturated chain lipids).

    • Agitate: Vortex vigorously for 1 minute. The solution should turn cloudy (milky).[1][2] This is good; it indicates the formation of Multilamellar Vesicles (MLVs).

  • Sizing (Clarification):

    • To prevent settling/precipitation, reduce particle size to Small Unilamellar Vesicles (SUVs).[1][2]

    • Method: Bath sonicate for 5–10 minutes until the solution becomes transparent or slightly opalescent.

Buffer Compatibility & Troubleshooting (FAQs)

Q1: My solution turned into a white precipitate immediately upon adding buffer. Why?

Diagnosis: Divalent Cation Bridging. You likely used a buffer containing Calcium (


) or Magnesium (

) (e.g., PBS+, Krebs-Ringer).[1][2]
  • Mechanism: PI4P is polyanionic. Divalent cations bind to two phosphate groups simultaneously, cross-linking the lipids and causing them to crash out of solution.

  • Solution:

    • Use Ca/Mg-free buffers (e.g., standard PBS, TBS).[1][2]

    • Add 0.1 mM - 1 mM EDTA/EGTA to your buffer to chelate trace metals.[1][2]

Q2: Can I store the reconstituted lipid at 4°C?

Recommendation: Short-term only.

  • Aqueous dispersions of PI4P are physically unstable over long periods (days).[1][2] The vesicles can fuse and aggregate (precipitate).[2]

  • Chemical Instability:[2][4] The phosphate ester bond is susceptible to hydrolysis in water.

  • Protocol: Store stock in organic solvent at -20°C. Prepare aqueous working solutions fresh daily .

Q3: I need to use physiological Calcium levels. How do I prevent precipitation?

Strategy: Charge Screening or Carriers. If your experiment requires


:
  • Carrier Lipids: Do not use 100% PI4P. Mix it with neutral lipids like POPC (Phosphatidylcholine) at a ratio of 95:5 (PC:PI4P).[1][2] The PC molecules space out the PI4P, preventing calcium bridging [2].

  • Histone Carriers: For intracellular delivery, premix PI4P with histone carriers or polyamines, which shield the charge [3].

Q4: Why does the protocol specify "Ammonium Salt"? Can I swap for Sodium?

Technical Insight:

  • Ammonium salts are significantly more soluble in organic solvents (especially those with higher water content needed for polarity) compared to Sodium salts.[1][2]

  • Troubleshooting: If you switch to a Sodium salt, you may find the lipid difficult to dissolve in the Chloroform:Methanol stock, requiring more Methanol or water, which complicates the drying process.

Quantitative Reference Data

Solubility & Stability Matrix
ParameterLimit / SpecificationNotes
Organic Solubility > 1 mg/mLChloroform:MeOH:Water (20:9:[1][2]1) is optimal.[1][2]
Aqueous Solubility < 0.1 mg/mL (Molecular)Forms dispersions (liposomes) > 0.1 mg/mL.[1][2]
Critical Incompatibility

Causes immediate aggregation/precipitation.[1][2]
Optimal pH 7.0 – 7.4Acidic pH (< 6.[1][2]0) accelerates hydrolysis.[1][2]
Storage (Powder) -20°CKeep under Argon/Nitrogen.[1][2] Hygroscopic.
Storage (Liquid) -80°C (Organic)Use glass vials with Teflon liners.[1][2]
Mechanism of Cation-Induced Precipitation[1][2]

CationBridging Lipid1 PI4P Molecule A (Negative Charge) Calcium Ca++ Ion Lipid1->Calcium Electrostatic Attraction Lipid2 PI4P Molecule B (Negative Charge) Lipid2->Calcium Complex Insoluble Lipid-Ca-Lipid Complex (Precipitate) Calcium->Complex Cross-linking Collapse

Figure 2: Divalent cations act as a bridge between anionic headgroups, neutralizing repulsion and causing aggregation.[2]

References

  • Ozaki, S., DeWald, D. B., Shope, J. C., Chen, J., & Prestwich, G. D. (2000).[1][6] Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers.[6] Proceedings of the National Academy of Sciences, 97(21), 11286–11291.[6] [Link][2][6]

  • Hammond, G. R., et al. (2012).[1] PI4P and PI(4,5)P2 are essential but independent lipid determinants of membrane identity.[1] Science, 337(6095), 727-730.[1][2] [Link]

Sources

Minimizing non-specific binding in PtdIns-(4)-P1 ELISA assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PtdIns-(4)-P1 ELISA Optimization

Topic: Minimizing Non-Specific Binding (NSB) & Optimizing Specificity in Phosphatidylinositol 4-phosphate (PI4P) Assays. Audience: Lipidomics Researchers, Assay Developers.

Welcome to the Lipidomics Assay Support Hub

Current Status: Operational Subject: PtdIns-(4)-P1 (PI4P) Competitive ELISA

Unlike standard protein ELISAs, lipid assays operate under unique physicochemical constraints. PI4P is an amphipathic molecule with a hydrophobic diacylglycerol tail and a hydrophilic phosphoinositol head group. This duality creates specific challenges: hydrophobic adsorption issues , micelle formation , and non-specific binding (NSB) due to "sticky" lipid-binding antibodies.

This guide addresses these challenges using a Competitive ELISA framework (the industry standard for small lipid targets), where the signal is inversely proportional to the amount of PI4P in your sample.

Part 1: The Core Architecture (Visualizing the Assay)

To troubleshoot effectively, you must understand the competitive mechanics. You are not measuring direct binding; you are measuring the absence of binding caused by your sample displacing a detector protein.

PI4P_Competitive_ELISA cluster_0 Phase 1: The Mixing Plate (Equilibrium Phase) cluster_1 Phase 2: The Detection Plate (Capture Phase) Sample Extracted Sample (Contains PI4P) Complex Sample-Detector Complex Sample->Complex Binds Detector Detector Protein/Ab (Limiting Concentration) Detector->Complex Binds CoatedPlate Plate Coated with Synthetic PI4P Complex->CoatedPlate Washed Away (No Binding) FreeDetector Unbound Detector (Free) Signal Colorimetric Signal (OD 450nm) CoatedPlate->Signal Secondary Ab + TMB FreeDetector->CoatedPlate Binds to Plate

Figure 1: Competitive ELISA Workflow. In this format, high PI4P in the sample results in LOW signal. High signal implies the detector was free to bind the plate (i.e., no PI4P in the sample).

Part 2: Troubleshooting & Optimization (Q&A)

Category A: High Background (Non-Specific Binding)

Q: Even my "Blank" wells (no detector, no sample) are showing signal. Is it the plate blocking? A: Likely, but the culprit is often the type of blocker, not just the absence of it.

  • The Mechanism: Standard ELISA blockers like Non-Fat Dry Milk (NFDM) are rich in various lipids and phospholipids. If you use milk, you are essentially coating your plate with interfering lipids that can sequester your anti-PI4P antibody or detector protein.

  • The Fix:

    • Switch to Fatty Acid-Free BSA (1-3%): Standard BSA transports fatty acids. You must use FA-Free BSA to ensure the albumin doesn't carry lipids that compete or interfere.

    • Avoid Biotin Interference: If your system uses a Biotin-Streptavidin detection step, milk is strictly prohibited as it contains endogenous biotin.[1][2]

    • Detergent Tuning: Ensure your wash buffer contains Tween-20 (0.05% - 0.1%).[1] Lipids are sticky; insufficient surfactant allows non-specific hydrophobic interactions.

Q: My "Max Binding" signal (No Sample control) is lower than expected, making the assay insensitive. Why? A: This is a "False Low" often caused by the "Edge Effect" or lipid solubility issues.

  • The Mechanism:

    • Solubility: PI4P is hydrophobic. If your detector protein aggregates or sticks to the plastic mixing plate before reaching the detection plate, you lose signal.

    • Evaporation: Lipid ELISAs are sensitive to temperature gradients. Evaporation at the edges of the plate alters the concentration of the coating lipid, leading to inconsistent binding.

  • The Fix:

    • The Mixing Plate Protocol: Always mix your sample and detector in a separate "Mixing Plate" (polypropylene, low-binding) before transferring to the ELISA plate. Do not mix directly in the coated wells.

    • Temperature Control: Incubate the plate on a shaker at room temperature, but ensure it is sealed with an acetate plate sealer to prevent evaporation.

    • Vortexing: When reconstituting lipid standards, vortex vigorously (1 min) or sonicate briefly. Lipids must form micelles or vesicles to be accessible.

Category B: Specificity & Cross-Reactivity[3][4][5]

Q: How do I know my signal is PI4P and not PIP2 or PIP3? A: Cross-reactivity is the single biggest risk in phosphoinositide assays.

  • The Mechanism: The anti-PI4P antibody (e.g., clone PI4-2) targets the phosphate on the D-4 position of the inositol ring. However, steric similarities with PI(4,5)P2 can cause cross-binding.

  • The Fix:

    • Validation Controls: You must run a "Cross-Reactivity Check." Run standards of PI(3)P, PI(5)P, and PI(4,5)P2 alongside your PI4P curve.

    • Strict Incubation Times: Cross-reactivity often has a slower

      
       (association rate) than specific binding. Over-incubating (e.g., overnight instead of 1-2 hours) allows lower-affinity cross-reactants to bind. Stick to the protocol's time limits rigidly.
      

Part 3: Optimized Reagent Comparison

Use this table to audit your current protocol.

ReagentStandard Protocol (Avoid)Lipidomics Optimized Protocol (Recommended) Why?
Blocking Buffer 5% Non-Fat Dry Milk3% Fatty Acid-Free BSA in PBS Milk contains interfering lipids/biotin. FA-Free BSA reduces lipid background.
Wash Buffer PBS (No detergent)PBS + 0.05% Tween-20 (PBS-T) Detergent is required to prevent hydrophobic non-specific sticking of the detector.
Sample Diluent Water or PBSPBS-T or Protein-Free Diluent Lipids need surfactants/proteins to remain in solution and not stick to tube walls.
Plate Type High-binding (General)Hydrophobic/Lipid-Specific Coating PI4P requires specific orientation. Commercial kits use pre-coated plates for this reason.

Part 4: The "Logic Tree" for Data Interpretation

Use this flow to diagnose your next run.

Troubleshooting_Logic Start Analyze OD450 Data CheckMax Is 'Max Binding' (0 pmol) Signal High (>1.0 OD)? Start->CheckMax CheckNSB Is 'Blank' (No Ab) Signal Low (<0.2 OD)? CheckMax->CheckNSB Yes LowMax Issue: Low Sensitivity CheckMax->LowMax No HighNSB Issue: High Background CheckNSB->HighNSB No Good Assay Valid. Check Standard Curve Linearity. CheckNSB->Good Yes Solubility Cause: Detector Aggregation or Lipid Coating Failure LowMax->Solubility Blocker Cause: Wrong Blocker (Milk?) or Insufficient Washing HighNSB->Blocker

Figure 2: Diagnostic Logic Tree. Follow this path to isolate reagent failures.

References

  • Hammond, G. R., et al. (2009).[3] Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P2.[3] Biochemical Journal, 422(1), 23-35.[3] Retrieved from [Link]

  • Dowler, S., et al. (2002). Identification of pleckstrin-homology-domain-containing proteins with novel phosphoinositide-binding specificities. Biochemical Journal, 365(Pt 3), 631. Retrieved from [Link]

  • Rockland Immunochemicals. (2024).[2] Blocking Buffer Selection Guide for Phospho-Specific Antibodies. Retrieved from [Link]

Sources

Determining critical micelle concentration (CMC) of PtdIns-(4)-P1 diC8

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: PtdIns-(4)-P1 diC8 (Dioctanoyl Phosphatidylinositol 4-phosphate) Methodology: Fluorescence Depolarization / Intensity (DPH Probe) Document ID: TS-LIPID-CMC-04

Executive Summary & Scientific Context

What is PtdIns-(4)-P1 diC8? PtdIns-(4)-P1 diC8 is a synthetic, soluble analog of the natural lipid PI(4)P. Unlike native lipids with long fatty acid chains (C16-C20) that form bilayers, the short dioctanoyl (diC8) chains allow this molecule to exist as soluble monomers in aqueous buffers at low concentrations.

Why Determine CMC? The Critical Micelle Concentration (CMC) is the boundary between monomeric dispersion and supramolecular aggregation (micelles).

  • Below CMC: The lipid exists as free monomers. This is the required state for most enzyme kinetics assays (e.g., phosphatase/kinase activity) to ensure substrate availability follows Michaelis-Menten kinetics.

  • Above CMC: The lipid forms micelles. This state is useful for studying interfacial enzyme activation but can cause artifacts in binding assays or inhibition studies.

Expected Values (Literature & Empirical): Unlike diC8-PI (CMC ~60 µM), the addition of the phosphate group at the 4-position significantly increases headgroup charge and hydration, raising the CMC.

Lipid SpeciesApprox.[1][][3][4][5] CMC (Physiological Salt)Source / Notes
diC8 PtdIns (PI) ~0.06 mM (60 µM)Echelon Biosciences / Rebecchi et al.
diC8 PtdIns-(4)-P1 ~3.0 – 4.0 mM Measured via ITC/Fluorescence [1]
diC8 PtdIns-(4,5)-P2 > 4.0 mMEstimated (High charge repulsion)
Validated Protocol: DPH Fluorescence Assay

The most robust method for determining the CMC of phosphoinositides is using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) . DPH is non-fluorescent in water but highly fluorescent when incorporated into the hydrophobic core of a micelle.

Experimental Workflow

DPH_Assay_Workflow Prep 1. Preparation Titration 2. Titration Series Prep->Titration Prepare Lipid & DPH Stocks Incubation 3. Equilibrium Titration->Incubation Mix Lipid + DPH (0 - 10 mM range) Measure 4. Measurement Incubation->Measure Incubate >1hr (Dark, RT) Analyze 5. Data Analysis Measure->Analyze Read Ex:358nm Em:430nm

Figure 1: Step-by-step workflow for DPH fluorescence-based CMC determination.

Step-by-Step Methodology

Reagents:

  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl. Note: Avoid Calcium (Ca²⁺) as it precipitates PIPs.

  • Probe: DPH (Sigma-Aldrich). Dissolve to 2 mM in Tetrahydrofuran (THF) or Acetone.

  • Lipid: PtdIns-(4)-P1 diC8 (reconstituted in water or buffer to 20 mM stock).

Procedure:

  • Prepare DPH Working Solution: Dilute the DPH stock into your experimental buffer to a final concentration of 1–2 µM . Note: The solution will be slightly turbid; use immediately.

  • Lipid Titration: Prepare a serial dilution of PtdIns-(4)-P1 diC8 in the DPH-containing buffer.

    • Range: 0.1 mM to 10 mM.

    • Increments: Small steps (0.5 mM) are critical in the 2–5 mM range to capture the breakpoint.

  • Equilibration: Incubate samples in the dark at room temperature for 60 minutes . Micelle formation is rapid, but probe intercalation takes time.

  • Measurement: Transfer to a quartz cuvette or UV-compatible plate.

    • Excitation: 358 nm (Slit 5nm)

    • Emission: 430 nm (Slit 5-10nm)

  • Plotting: Plot Fluorescence Intensity (y-axis) vs. Lipid Concentration (x-axis).

Data Analysis & Interpretation

The CMC is defined as the intersection point of two linear regression lines:

  • Pre-CMC Baseline: The low-slope line representing monomers (low fluorescence).

  • Post-CMC Rise: The steep-slope line representing micelle formation (high fluorescence).

Visualizing the Transition:

Micelle_Equilibrium cluster_0 Below CMC (< 3 mM) cluster_1 Above CMC (> 3 mM) Monomer1 Lipid Monomer Micelle Micelle Core (Hydrophobic) Monomer1->Micelle Concentration Increase Monomer2 Lipid Monomer DPH_Free DPH (Non-Fluorescent) DPH_Bound DPH (Highly Fluorescent) Micelle->DPH_Bound Intercalation

Figure 2: Mechanistic shift from monomeric dispersion to micellar aggregates containing DPH.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Breakpoint Observed Concentration range too low.PtdIns-(4)-P1 diC8 has a high CMC (~3-4 mM).[6] Ensure your titration curve extends to at least 10 mM .
High Background Fluorescence DPH aggregation or buffer contamination.DPH is hydrophobic.[7][8] Ensure the final THF/Acetone content in the buffer is < 1%. Prepare DPH fresh.
Precipitation / Cloudiness Divalent cations (Ca²⁺, Mg²⁺).PIPs bind divalent cations avidly, causing precipitation. Use EDTA/EGTA (0.1 mM) in the buffer or ensure high-purity water.
Non-Linear "Curved" Plot Insufficient equilibration.Extend incubation time to 2–4 hours. Short-chain lipids exchange rapidly, but DPH entry can be rate-limiting.
Frequently Asked Questions (FAQs)

Q1: Can I use Dynamic Light Scattering (DLS) instead of fluorescence? A: Yes, but with caveats. diC8 micelles are small (2–4 nm) and scatter light weakly compared to large vesicles. DLS requires high concentrations (>10 mM) to get a reliable signal for these small micelles. Fluorescence is more sensitive at the transition point.

Q2: How does salt concentration affect the CMC? A: Significantly. Increasing ionic strength (NaCl) shields the negative charge of the phosphate headgroup, reducing repulsion between headgroups. This makes it easier for lipids to pack together, generally lowering the CMC . If your assay uses 500 mM NaCl, the CMC will be lower than at 100 mM NaCl.

Q3: I see a CMC value of 60 µM for diC8 PI in the literature. Why is PI(4)P so much higher? A: The addition of the phosphate at the 4-position adds significant polarity and charge (-2 to -3 net charge depending on pH). This drastically increases the water solubility of the monomer, requiring a much higher concentration to force the system into a micellar state [1][2].

Q4: How should I store the PtdIns-(4)-P1 diC8 stock? A: Store as a lyophilized powder at -20°C. Once reconstituted in water/buffer, aliquot into single-use glass vials (avoid plastic if possible, though diC8 is less sticky than C16) and freeze at -20°C. Stable for ~3 months in solution.

References
  • Short-Chain Phosphoinositide Partitioning into Plasma Membrane Models. Gambhir A, Hangyás-Mihályné G, Zaitseva I, Cafiso DS, McLaughlin S. Biophys J. 2004;86(4):2188-2207. Key Finding: Measured diC8-PI(4)P CMC at ~3-4 mM using ITC and fluorescence.

  • Echelon Biosciences Technical Data Sheet (P-4008). Product Support Documentation. Key Finding: Provides solubility data and comparative CMC estimates for diC8 phosphoinositides.

  • Critical Micelle Concentrations (CMCs) - Methodologies. Avanti Polar Lipids / Sigma-Aldrich Technical Guides. Key Finding: General protocols for DPH and Pyrene fluorescence assays.

Sources

Technical Support Center: Handling PtdIns-(4)-P1 Ammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Handling, Solubilization, and Stability Protocols for Hygroscopic Phosphoinositides

Document ID: TS-PIP4-001 | Version: 2.4 | Status: Active

Introduction: The "Hygroscopic Trap"

As researchers, we often treat lipid powders as stable reagents. With Phosphatidylinositol 4-phosphate (PtdIns-(4)-P1) ammonium salt , this assumption is a primary source of experimental failure.

This molecule is an amphiphilic anionic lipid with a high affinity for atmospheric moisture. The ammonium counter-ion, while enhancing solubility in organic synthesis solvents, exacerbates hygroscopicity compared to sodium salts.

The Core Problem: Upon exposure to ambient air, PtdIns-(4)-P1 absorbs water within seconds. This causes three critical failures:

  • Mass Error: You are weighing water, not lipid, leading to undefined molar concentrations.

  • Hydrolysis: Absorbed water, combined with the acidic nature of the phosphate group, accelerates the hydrolysis of the acyl chains (degradation).

  • Physical Aggregation: The powder becomes a gummy residue that is impossible to solubilize homogeneously.

This guide replaces standard "weigh-and-dissolve" methods with a Quantitative Reconstitution Protocol designed for high-sensitivity signaling assays.

Module 1: Storage & The "Inert Shield" Protocol

Objective: Prevent hydrolytic degradation and oxidation during storage and initial opening.[1]

The Protocol
  • Arrival: Immediately store the lyophilized powder at -20°C (or -80°C for >6 months).

  • Equilibration (Critical Step): Before opening the vial, place it in a desiccator at room temperature for 1 hour .

    • Why? Opening a cold vial in warm air causes immediate condensation inside the vial. This water is trapped once you re-close it, destroying the lipid from the inside out.

  • The Inert Gas Shield: Never open the vial in normal atmosphere if possible. Use a glove box or a simplified "Argon Cone" method:

    • Flow dry Argon or Nitrogen gently over the vial opening while uncapping.

    • Flush the headspace with gas before re-capping.

Visualization: The Safe Handling Workflow

HandlingWorkflow Start Frozen Vial (-20°C) Equilibrate Desiccator (1 hr) Room Temp Start->Equilibrate Prevent Condensation Open Open under Inert Gas Flow Equilibrate->Open Argon Shield Solubilize Immediate Solubilization (Organic Solvent) Open->Solubilize Do NOT Weigh Powder Aliquot Aliquot & Dry Down (Argon/N2) Solubilize->Aliquot Store Store Aliquots (-80°C) Aliquot->Store Single-Use Films

Figure 1: The "Zero-Moisture" workflow. Note that the powder is never weighed directly for experimental use; the entire vial is solubilized at once.

Module 2: Solubilization & Quantitative Reconstitution

The Golden Rule: Do not attempt to weigh a specific amount of powder for an experiment. Instead, dissolve the entire vial to create a Master Stock, then quantify the stock.

Step-by-Step Solubilization

Reagents:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Milli-Q)

Procedure:

  • Solvent Preparation: Create a solvent mixture of Chloroform : Methanol : Water (20:9:1) .

    • Why? Pure chloroform is often insufficient for phosphorylated lipids. The methanol/water component disrupts hydrogen bonding between the polar headgroups, ensuring monomeric solubility.

  • Total Dissolution: Add the solvent directly to the original product vial. Aim for a theoretical concentration of ~1 mg/mL (e.g., add 1 mL to a 1 mg vial).

    • Tip: Use a glass syringe or Hamilton syringe. Avoid plastic pipette tips , as chloroform leaches plasticizers (phthalates) which interfere with Mass Spec and biological assays.

  • Aliquoting: Transfer specific volumes (e.g., 100 µL) into glass amber vials.

  • Drying: Evaporate the solvent under a stream of Nitrogen/Argon to form a thin lipid film.

  • Storage: Store these dry films at -80°C.

Reconstitution for Bio-Assays (The "Day Of" Protocol)

When ready to experiment:

  • Take one aliquot film.

  • Hydrate with your experimental buffer (e.g., HEPES, pH 7.4).

  • Sonication: Bath sonicate for 5-10 minutes.

    • Result: This forms small unilamellar vesicles (SUVs) or micelles, depending on concentration. PtdIns-(4)-P1 is anionic and will repel itself, aiding dispersion, but the hydrophobic tails require energy (sonication) to hide from water.

Module 3: Quantification (The Self-Validating System)

Issue: You dissolved a "1 mg" vial, but due to hygroscopic water weight, you might only have 0.8 mg of actual lipid. Solution: You must validate the concentration of your Master Stock using a Phosphate Assay (e.g., Bartlett or Rouser method).

The Bartlett Assay Summary

This assay digests the lipid to release inorganic phosphate (Pi), which is then measured colorimetrically.[2][3]

StepActionMechanism
1. Digestion Heat lipid with Perchloric Acid (180°C).Destroys organic tails; releases PO4 groups.
2. Reaction Add Ammonium Molybdate.[2][3]Forms phosphomolybdate complex.
3. Reduction Add Ascorbic Acid / ANSA.Reduces complex to "Molybdenum Blue".
4. Read Measure Absorbance @ 800-830nm.Intensity is proportional to [Pi].

Calculation:



Note: PtdIns-(4)-P1 has two phosphate groups per molecule. Ensure you divide your final molar phosphate concentration by 2 to get the lipid concentration.

Troubleshooting & FAQs

Q1: The powder looks sticky or gummy upon arrival. Is it degraded?

A: Not necessarily, but it indicates moisture absorption.

  • Diagnosis: If it is clear/white and gummy, it is likely just wet. If it is yellow/brown , it has oxidized.

  • Action: Do not try to scrape it out. Add the Chloroform:MeOH:Water solvent mixture directly to the vial to recover it. Verify purity via TLC (Thin Layer Chromatography) if critical.

Q2: My aqueous solution precipitated after 24 hours.

A: PtdIns-(4)-P1 ammonium salt is not stable in aqueous solution long-term.

  • Mechanism: Acyl migration (fatty acid moving from sn-2 to sn-3 position) and hydrolysis occur rapidly in water.

  • Fix: Only reconstitute the dry film immediately before use. Discard unused aqueous solutions after 6-8 hours.

Q3: Can I use plastic tubes for the organic stock?

A: Absolutely not.

  • Reason: Chloroform extracts plasticizers from polypropylene (Eppendorf) and polystyrene tubes. These contaminants appear as peaks in Mass Spec and can inhibit enzymes in kinase assays.

  • Requirement: Use glass vials with Teflon-lined caps or Hamilton syringes.

Q4: Why use the Ammonium salt instead of Sodium?

A: The ammonium salt is often a result of the purification process (chromatography using ammonium carbonate buffers).

  • Implication: It generally has better solubility in the organic solvents required for lipid handling (CHCl3) compared to the sodium salt, which is more "salt-like" and harder to dissolve in organics. However, you must ensure your experimental buffer has sufficient buffering capacity to handle the ammonium ions if using high concentrations.

Visualization: Troubleshooting Logic

Troubleshooting Problem Issue: Inconsistent Experimental Results Check1 Did you weigh the powder? Problem->Check1 Check2 Did you use plastic tips/tubes with Chloroform? Check1->Check2 No Sol1 ERROR: Hygroscopic Mass Error. Use Phosphate Assay. Check1->Sol1 Yes Check3 Is the aqueous solution >24hrs old? Check2->Check3 No Sol2 ERROR: Plasticizer Contamination. Switch to Glass/Teflon. Check2->Sol2 Yes Sol3 ERROR: Hydrolysis/Migration. Make fresh daily. Check3->Sol3 Yes

Figure 2: Diagnostic tree for common experimental variances associated with PI(4)P handling.

References

  • Avanti Polar Lipids. Storage and Handling of Lipids.[Link]

  • Bartlett, G. R. (1959). Phosphorus assay in column chromatography. Journal of Biological Chemistry, 234(3), 466-468. [Link]

Sources

Reducing background noise in PI(4)P-protein binding experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PI(4)P-Protein Binding Experiments

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for phosphatidylinositol 4-phosphate (PI(4)P)-protein binding experiments. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the accuracy and reproducibility of your results. High background and non-specific binding are common challenges in these assays; this resource will help you understand the underlying causes and implement effective solutions.

Troubleshooting Guide: Conquering High Background Noise

High background noise can obscure genuine interactions, leading to false positives and unreliable data. This section addresses the most common causes of high background in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My protein-lipid overlay (PIP strip) assay shows binding to multiple phosphoinositides, not just PI(4)P. How can I increase specificity?

This is a classic case of non-specific binding, which can arise from several factors, primarily suboptimal blocking or excessive protein concentration.

The "Why":

  • Insufficient Blocking: If the membrane is not adequately blocked, your protein of interest can bind to unoccupied spaces on the membrane itself, rather than specifically to the lipid spots.

  • Protein Concentration Too High: Oversaturation of the membrane with your protein can lead to non-specific interactions with lipids that have lower affinity, masking the specific, high-affinity binding you are trying to detect.[1]

  • Inappropriate Blocking Agent: Some blocking agents may not be suitable for all protein-lipid interaction studies. For instance, using milk-based blockers for detecting phosphoproteins can be problematic due to the presence of phosphoproteins in milk.[2]

The "How-To":

  • Optimize Blocking Conditions:

    • Choice of Blocking Buffer: Bovine Serum Albumin (BSA) at a concentration of 3% in Tris-buffered saline with Tween-20 (TBS-T) is a common and effective blocking agent for these assays.[1] If background persists, consider testing other blocking agents like ovalbumin or protein-free blockers.[1]

    • Blocking Duration and Temperature: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C to ensure complete saturation of non-specific sites.[2]

  • Titrate Your Protein:

    • Perform a concentration curve for your protein of interest. Start with a low concentration (e.g., 0.1 µg/mL) and incrementally increase it. This will help you identify the optimal concentration that gives a strong specific signal without high background. It's often recommended to start with around 0.5 µg/ml, but lower concentrations should be tested to avoid signal saturation.[1][3]

  • Stringent Washing:

    • Increase the number and duration of your wash steps after protein incubation. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.1% in TBS) to help remove loosely bound, non-specific proteins.[2]

Q2: I'm performing a liposome pulldown assay, and my protein is pelleting even in the absence of PI(4)P-containing liposomes. What could be the cause?

This issue points towards protein aggregation or non-specific binding to the liposomes' primary lipid components.

The "Why":

  • Protein Aggregation: The buffer conditions (pH, salt concentration) may not be optimal for your protein, causing it to aggregate and pellet upon centrifugation.

  • Non-Specific Lipid Binding: Your protein might be interacting non-specifically with the other lipids in your liposomes (e.g., phosphatidylcholine, phosphatidylethanolamine) through electrostatic or hydrophobic interactions.

The "How-To":

  • Optimize Buffer Conditions:

    • Adjust pH: Ensure the buffer pH is not close to your protein's isoelectric point (pI), as proteins are least soluble at their pI.[4][5]

    • Vary Salt Concentration: Increasing the salt concentration (e.g., NaCl) can disrupt non-specific electrostatic interactions.[4] However, be aware that very high salt concentrations can also destabilize some protein-lipid interactions.

    • Include Additives: Consider adding glycerol or other stabilizing agents to your buffer to improve protein stability.[6]

  • Control for Non-Specific Lipid Binding:

    • Use Control Liposomes: Always include a control with liposomes that contain all lipid components except PI(4)P. This will help you differentiate between specific and non-specific binding.

    • Include a Blocking Protein: Adding a non-specific protein like BSA to your binding reaction can help block non-specific binding sites on the liposomes.[6]

  • Refine the Assay Protocol:

    • Centrifugation Speed and Time: Ensure you are not over-centrifuging, which could cause even soluble proteins to pellet. Optimize the centrifugation conditions to pellet the liposomes effectively without pelleting your protein of interest.

    • Washing Steps: After pelleting the liposomes, perform several gentle wash steps with your binding buffer to remove any unbound protein.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of PI(4)P-protein binding experiments.

What are the most critical controls to include in my PI(4)P binding assay?

Proper controls are essential for interpreting your results accurately. Key controls include:

  • No Protein Control: To ensure that your detection method (e.g., antibody) is not binding non-specifically to the lipids.

  • No Lipid Control (for pulldown assays): To confirm that your protein does not pellet on its own.

  • Control Liposomes/Membrane: Liposomes or a lipid strip lacking PI(4)P but containing all other lipid components to assess non-specific binding.

  • Positive Control Protein: A well-characterized PI(4)P-binding protein to validate that your assay is working correctly.

  • Negative Control Protein: A protein that is known not to bind PI(4)P to demonstrate the specificity of the interaction.[1]

How do divalent cations like Ca²⁺ and Mg²⁺ affect my experiment?

Divalent cations can have a significant impact on phosphoinositide behavior.

  • PI(4)P Clustering: Divalent cations, particularly Ca²⁺, can induce the clustering of negatively charged phosphoinositides like PI(4)P in model membranes.[8][9][10] This clustering can, in turn, influence how proteins interact with these lipids.[8]

  • Experimental Considerations: Be mindful of the concentration of divalent cations in your buffers. While some interactions may require them, high concentrations could lead to artifacts. It's often advisable to include a chelator like EDTA in initial experiments to establish a baseline, and then titrate in divalent cations to assess their specific effects.

Can detergents help reduce background noise?

Yes, low concentrations of non-ionic detergents can be beneficial.

  • Mechanism of Action: Non-ionic detergents disrupt non-specific hydrophobic interactions that can contribute to background binding.[4]

  • Recommended Detergents and Concentrations: Tween-20 or Triton X-100 at low concentrations (e.g., 0.05% - 0.1%) are commonly used. However, the choice and concentration of detergent should be optimized for your specific protein and assay, as some detergents can interfere with protein-lipid interactions.[6][11]

Data Presentation and Protocols

Table 1: Recommended Starting Concentrations for Assay Optimization
ComponentProtein-Lipid OverlayLiposome PulldownRationale
Protein of Interest 0.1 - 1.0 µg/mL1 - 10 µMStart low to avoid saturation and non-specific binding.[1][3]
Blocking Agent (BSA) 3% in TBS-T1% in binding bufferSaturates non-specific binding sites on the membrane or liposomes.[1][4]
NaCl 150 mM (in TBS)50 - 200 mMModulates electrostatic interactions to reduce non-specific binding.[4]
Non-ionic Detergent 0.1% Tween-20 (in TBS-T)0.05% Triton X-100 (optional)Reduces non-specific hydrophobic interactions.[4]

Experimental Workflow Diagrams

Diagram 1: Troubleshooting Workflow for High Background in Protein-Lipid Overlay Assays

G start High Background Observed q1 Is Protein Concentration Optimized? start->q1 step1 Perform Protein Titration (e.g., 0.1 - 2.0 µg/mL) q1->step1 No q2 Are Blocking Conditions Adequate? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Increase Blocking Time (e.g., overnight at 4°C) and/or Optimize Blocking Agent (e.g., 3% BSA) q2->step2 No q3 Are Wash Steps Sufficiently Stringent? q2->q3 Yes a2_yes Yes a2_no No step2->q3 step3 Increase Number and Duration of Washes with TBS-T (0.1% Tween-20) q3->step3 No end_bad Re-evaluate Assay Design (e.g., antibody specificity, detection method) q3->end_bad Yes a3_yes Yes a3_no No end_good Low Background, Specific Signal step3->end_good

Caption: A logical workflow for troubleshooting high background in protein-lipid overlay assays.

Diagram 2: Key Steps to Minimize Non-Specific Binding in Liposome Pulldown Assays

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Analysis prep_protein Optimize Protein Buffer (pH, Salt, Stabilizers) add_blocker Include Blocking Agent (e.g., 1% BSA) prep_protein->add_blocker prep_lipo Prepare Control Liposomes (without PI(4)P) prep_lipo->add_blocker incubate Incubate Protein with Liposomes add_blocker->incubate centrifuge Optimized Centrifugation (to pellet liposomes only) incubate->centrifuge wash Perform Multiple Wash Steps centrifuge->wash analyze Analyze Pellet and Supernatant wash->analyze

Caption: Core steps for reducing non-specific interactions in liposome pulldown assays.

References

  • Shirey, C. M., et al. (2017). Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. Analytical Biochemistry, 516, 45-49. [Link]

  • Marques, D., et al. (2022). Impact of Ca2+-Induced PI(4,5)P2 Clusters on PH-YFP Organization and Protein-Protein Interactions. International Journal of Molecular Sciences, 23(13), 7265. [Link]

  • Shirey, C. M., et al. (2017). Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. PubMed, 27742211. [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]

  • Lau, A. M., et al. (2021). Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions. ChemBioChem, 22(18), 2747-2759. [Link]

  • Landreh, M., et al. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(8), 1627-1635. [Link]

  • LI-COR Biosciences. (n.d.). Blocking Buffer Optimization Protocol. [Link]

  • Wang, Y., et al. (2012). Divalent cation-induced cluster formation by polyphosphoinositides in model membranes. Biophysical Journal, 102(4), 839-848. [Link]

  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. [Link]

  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). [Link]

  • White, S. H. (2011). Methods for Studying Interactions of Detergents and Lipids with α-Helical and β-Barrel Integral Membrane Proteins. Current Protocols in Protein Science, Chapter 29, Unit 29.7. [Link]

  • Dualeh, S. (2018, December 18). How to test if my recombinant protein binds to a membrane using liposomes? ResearchGate. [Link]

  • Shirey, C. M., et al. (2017). Notes and tips for improving quality of lipid-protein overlay assays. ResearchGate. [Link]

  • Wang, Y., et al. (2012). Divalent cation-induced cluster formation by polyphosphoinositides in model membranes. PubMed, 22405527. [Link]

  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Julkowska, M. M., et al. (2013). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions. In: Plant Lipid Signaling Protocols. Methods in Molecular Biology, vol 1009. Humana Press, Totowa, NJ. [Link]

  • Shirey, C. M., et al. (2017). Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. CORE. [Link]

  • Yao, X., et al. (2022). In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. Bio-protocol, 12(10), e4420. [Link]

  • ICT. (n.d.). Blockers Practical Guide. [Link]

  • Tavasoli, M., et al. (2025). PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells. Bio-protocol, 15(11), e5336. [Link]

  • Reddit. (2019, December 16). how does higher salt concentrations affect protein and DNA? r/Mcat. [Link]

  • Reddit. (2024, September 7). Does minute change in salt concentration affect protein interaction with charged lipid bilayer (lysosomal bis phosphotidic acid)? r/bioinformatics. [Link]

  • ResearchGate. (2011, December 29). What effect has changing pH and salt concentration on protein complexes?[Link]

  • Vernon, R. M., et al. (2018). Pi-Pi contacts are an overlooked protein feature relevant to phase separation. eLife, 7, e31486. [Link]

  • Hammond, G. R. V. (2021). The Chemistry and Biology of Phosphatidylinositol 4-Phosphate at the Plasma Membrane. Molecules, 26(9), 2697. [Link]

  • Chung, J. K., et al. (2018). PI(4,5)P2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites. The Journal of Cell Biology, 217(1), 241-255. [Link]

  • Reddit. (2016, October 10). Advice on studying protein-protein interaction using pull-down assay. r/labrats. [Link]

  • Creative Biolabs. (n.d.). Advantages and Disadvantages of Pull-Down and MS in Fusion Protein Interaction Analysis. [Link]

  • Zuziak, L. C., et al. (2020). Functional analyses of phosphatidylserine/PI(4)P exchangers with diverse lipid species and membrane contexts reveal unanticipated rules on lipid transfer. BMC Biology, 18, 117. [Link]

  • ResearchGate. (n.d.). Antibody against PI(4,5)P2 binds to PI(4,5)P2 and PI(3,4,5)P3 on protein–lipid overlay assay (a). [Link]

  • Zang, T., et al. (2022). Effects of the Temperature and Salt Concentration on the Structural Characteristics of the Protein (PDB Code 1BBL). International Journal of Molecular Sciences, 23(11), 5928. [Link]

  • Zang, T., et al. (2022). Ion Specificity and Nonmonotonic Protein Solubility from Salt Entropy. The Journal of Physical Chemistry B, 126(38), 7359-7369. [Link]

  • ResearchGate. (2025, August 6). Cation-π Interactions and Their Functional Roles in Membrane Proteins. [Link]

Sources

Validation & Comparative

The Specificity Benchmark: Anti-PI(4)P Antibodies and the Role of 1,2-Dioctanoyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Specificity of anti-PI(4)P antibodies against PtdIns-(4)-P1 (1,2-dioctanoyl) Content Type: Publish Comparison Guide

Executive Summary

The detection of Phosphatidylinositol 4-phosphate (PI(4)P) is a critical bottleneck in studying Golgi trafficking, plasma membrane identity, and viral replication. Unlike protein antigens, lipids lack defined epitopes, making antibody specificity notoriously difficult to engineer.

This guide evaluates the performance of the industry-standard Anti-PI(4)P IgM (Clone PI4-2) against alternative detection methods (PH domains, IgG formats). Crucially, we focus on the use of PtdIns-(4)-P1 (1,2-dioctanoyl) —a synthetic, water-soluble lipid analog—as the definitive tool for validating headgroup specificity and ruling out lipophilic cross-reactivity.

Product Landscape & Comparative Analysis

In the high-stakes environment of drug discovery and lipid signaling research, three primary classes of reagents are used to detect PI(4)P. Below is a technical comparison of their performance, specifically regarding their interaction with soluble diC8 (1,2-dioctanoyl) antigens vs. native membrane lipids.

Comparative Performance Table
FeatureAnti-PI(4)P IgM (Clone PI4-2) Anti-PI(4)P IgG (Polyclonal/Monoclonal) Lipid Binding Domains (e.g., OSBP-PH, FAPP1-PH)
Primary Antigen Synthetic PI(4)P (Headgroup focused)Whole Liposomes / undefinedNative PI(4)P in membranes
Specificity (diC8) High. Binds soluble diC8-PI(4)P in competitive ELISA (

range).
Variable. Often requires hydrophobic tails for recognition; poor binding to soluble diC8.Moderate to Low. Often requires membrane curvature or coincidence detection (e.g., Arf1 binding).
Cross-Reactivity <5% with PI(3)P, PI(4,5)P2.[1]High risk of cross-reactivity with PI(3)P due to phosphate positional isomerism.Binds PI(4)P but often sensitive to PI(4,5)P2 levels or membrane charge.
Assay Utility ELISA, Dot Blot, IF (Golgi/PM).Western Blot (rare), IF.Live Cell Imaging (Biosensors).[2]
Validation Status Gold Standard for fixed cell and in vitro assays.Secondary alternative.Excellent for dynamics; poor for quantitative mass assays.
The Verdict

For quantitative specificity (ELISA) and fixed-cell imaging, the IgM Clone PI4-2 is the superior reagent. Its pentameric structure provides high avidity, compensating for the lower affinity often seen in lipid-antibody interactions. Most importantly, it recognizes the PtdIns-(4)-P1 (1,2-dioctanoyl) analog in solution, proving that binding is driven by the specific headgroup configuration, not non-specific hydrophobic insertion.

Technical Deep Dive: The Antigen (1,2-dioctanoyl)

Why do we validate using PtdIns-(4)-P1 (1,2-dioctanoyl) (diC8-PI(4)P) instead of natural long-chain lipids (diC16/C18)?

  • Solubility without Artifacts: Natural lipids form micelles or liposomes in aqueous buffer. Antibodies might bind these structures non-specifically due to hydrophobic patches. diC8-PI(4)P has short fatty acid chains (8 carbons), making it water-soluble below its critical micelle concentration (CMC). Binding to diC8 proves true epitope recognition .

  • Stoichiometric Control: In a competitive ELISA, diC8-PI(4)P allows for precise molar calculations of the inhibitor, enabling accurate

    
     determination.
    
  • Headgroup Presentation: The diC8 analog presents the inositol-(4)-phosphate headgroup in a conformationally free state, challenging the antibody to recognize the phosphate position (4- vs 3- or 5-) without the "crutch" of a membrane interface.

Mechanism of Recognition

PI4P_Recognition cluster_mechanism Specificity Mechanism Ab Anti-PI(4)P IgM (Clone PI4-2) Ag_Nat Natural PI(4)P (Membrane Bound) Ab->Ag_Nat High Avidity Binding (IF/Dot Blot) Ag_diC8 diC8-PI(4)P (Soluble Analog) Ab->Ag_diC8 Specific Headgroup Recognition (ELISA) Cross PI(3)P / PI(4,5)P2 (Off-Targets) Ab->Cross Steric Hindrance (No Binding)

Caption: The anti-PI(4)P IgM specifically engages the soluble diC8 analog, confirming headgroup specificity independent of membrane context.

Experimental Validation Protocols

To validate the specificity of your anti-PI(4)P antibody, you must perform a Competitive ELISA . This assay challenges the antibody to bind the immobilized lipid in the presence of soluble competitors.

Protocol: Competitive ELISA with diC8-PI(4)P

Objective: Determine the specificity profile by measuring the concentration of free lipid required to inhibit antibody binding by 50% (


).

Reagents:

  • Capture Plate: 96-well plate coated with Poly-L-Lysine and long-chain PI(4)P.

  • Primary Antibody: Anti-PI(4)P IgM (0.5 µg/mL).

  • Competitors:

    • diC8-PI(4)P (Target).

    • diC8-PI(3)P (Isomer Control).

    • diC8-PI(4,5)P2 (Downstream Metabolite Control).

  • Detection: HRP-conjugated Goat anti-Mouse IgM.

Step-by-Step Methodology:

  • Antigen Coating: Coat wells with 100 µL of 10 µM long-chain PI(4)P (dissolved in MeOH/CHCl3) or PI(4)P-Poly-L-Lysine complexes. Evaporate solvent or incubate overnight at 4°C. Block with 3% BSA in PBS-T.

  • Competition Setup (The Critical Step):

    • In a separate "mixing plate," prepare serial dilutions of the diC8 competitors (range: 0.1 nM to 10 µM) in PBS-T + 1% BSA.

    • Add Anti-PI(4)P IgM to the mixing plate at a constant concentration (final 0.5 µg/mL).

    • Incubate for 1 hour at Room Temperature . This allows the antibody to reach equilibrium with the soluble diC8 lipids.

  • Transfer & Binding: Transfer the antibody/lipid mixtures to the antigen-coated capture plate. Incubate for 1 hour.

    • Logic: If the antibody is specific, it will be "sequestered" by the soluble diC8-PI(4)P and unable to bind the plate. diC8-PI(3)P should not sequester the antibody.

  • Detection: Wash plate 3x with PBS-T. Add Secondary HRP-Antibody (1:5000). Incubate 1 hour. Wash 3x.

  • Readout: Add TMB substrate, stop with H2SO4, and read OD450.

Data Interpretation
  • Specific Signal: A sigmoidal drop in OD450 as diC8-PI(4)P concentration increases.

  • Non-Specific Signal: Flat line (high OD) for diC8-PI(3)P and diC8-PI(4,5)P2, indicating the antibody does not recognize these isomers even at high concentrations.

Experimental Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (Long-chain PI(4)P) Step3 3. Transfer Mixture to Coated Plate Step1->Step3 Step2 2. Pre-Incubate Antibody with Soluble diC8 Competitors (Target vs. Mismatch) Step2->Step3 Competition Phase Step4 4. Wash & Detect (HRP-Secondary) Step3->Step4 Result_Spec Result A: Low Signal (Antibody bound to diC8-PI(4)P) SPECIFIC Step4->Result_Spec If Competitor = PI(4)P Result_NonSpec Result B: High Signal (Antibody ignored diC8-PI(3)P) NO CROSS-REACTIVITY Step4->Result_NonSpec If Competitor = PI(3)P

Caption: Competitive ELISA workflow using diC8 lipids to validate antibody specificity.

Troubleshooting & Best Practices

  • Blocking Agents: Avoid non-fat dry milk. Milk contains phosphatases and lipids that can interfere. Use 3% Fatty-Acid Free BSA .

  • Temperature: Perform lipid-antibody incubations at 4°C or Room Temp. Avoid 37°C, which can degrade unstable PI(4)P.

  • Solvent Effects: When using diC8 lipids, ensure they are dissolved in aqueous buffer (PBS). If using long-chain lipids for coating, use MeOH/CHCl3 and ensure complete evaporation before blocking.

References

  • Hammond, G. R., et al. (2009).[3] "Immunocytochemical techniques reveal multiple, distinct cellular pools of PtdIns4P and PtdIns(4,5)P(2)."[3] Biochemical Journal, 422(1), 23-35.[3] Link

  • Echelon Biosciences. (2024).[3][4] "Mouse Anti-PI(4)P Antibody (Clone PI4-2) Technical Data Sheet." Echelon Biosciences Inc.[5][6][7]Link

  • Weber, S. S., et al. (2006).[3] "Legionella pneumophila exploits PI(4)P to anchor secreted effector proteins to the replicative vacuole."[3][8][9] PLoS Pathogens, 2(5), e46.[3][9] Link

  • Balla, T. (2013). "Phosphoinositides: tiny lipids with giant impact on cell regulation." Physiological Reviews, 93(3), 1019-1137. Link

  • Fáberová, V., et al. (2020).[10] "Super-Resolution Localisation of Nuclear PI(4)P and Identification of Its Interacting Proteome." Cells, 9(5), 1191. Link

Sources

Technical Guide: Validating PI(4)P Biosensors Using Soluble diC8 Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

Phosphatidylinositol 4-phosphate [PI(4)P] is a master regulator of the Golgi complex and plasma membrane (PM) identity.[1] However, visualizing PI(4)P remains fraught with artifacts. Genetically encoded biosensors (e.g., PH domains) often rely on coincidence detection —binding not just the lipid, but also a protein partner (e.g., Arf1).[2] This creates a "false positive" localization where a sensor mimics the lipid's distribution but actually reports on a protein interaction.

To validate that a biosensor is tracking bona fide PI(4)P availability and not protein-protein interactions or anionic surface charge, we employ a Competitive Displacement Assay using soluble short-chain analogs (diC8-PI(4)P). This guide details the comparative performance of common sensors and provides a rigorous validation protocol.

Mechanistic Principles

The core of this validation is competitive displacement . In a permeabilized cell system, the biosensor is equilibrated between the membrane-bound endogenous PI(4)P and the cytosol. When soluble diC8-PI(4)P is introduced, it acts as a "molecular sink."

  • True Lipid Sensor: The probe binds the soluble diC8-PI(4)P in the cytosol with high affinity, stripping it off the membrane.

  • Coincidence/Protein Sensor: The probe remains membrane-bound because the soluble lipid cannot replicate the protein-protein interface (e.g., Arf1 binding) required for localization.

Diagram 1: Competitive Displacement Mechanism

CompetitiveDisplacement Membrane Membrane Surface (Endogenous PI(4)P) Complex_Mem Bound Complex (Membrane) Membrane->Complex_Mem Recruit Sensor Biosensor (e.g., P4M-SidM) Sensor->Complex_Mem Bind Complex_Sol Displaced Complex (Cytosolic) Complex_Mem->Complex_Sol + diC8 Addition (Displacement) Soluble_diC8 Soluble diC8-PI(4)P (Competitor) Soluble_diC8->Complex_Sol High Affinity Binding

Caption: Mechanism of action: Soluble diC8-PI(4)P acts as a decoy, pulling specific lipid sensors off the membrane into the cytosol.

Comparative Analysis of PI(4)P Biosensors

Not all "PI(4)P sensors" are created equal.[3] The table below contrasts the three most common domains.

FeatureP4M-SidM PH-OSBP PH-FAPP1
Origin Legionella pneumophila (SidM)Human OSBP (Oxysterol Binding Protein)Human FAPP1 (Four-phosphate-adaptor protein)
Binding Mode Direct Lipid Binding Lipid + Membrane EnvironmentCoincidence Detection (PI(4)P + Arf1)
Affinity (

)
High (~100-200 nM)ModerateModerate (High avidity in vivo)
Specificity Exquisite. Binds PI(4)P only.Binds PI(4)P, but can sense PI(4,5)P2 at high conc.Binds PI(4)P + Arf1-GTP.
Localization Golgi, PM, EndosomesGolgi (PM only if overexpressed/manipulated)Strictly Golgi (TGN)
diC8 Response Rapid Displacement. Partial/Slow Displacement.Resistant. Requires Arf1 disruption (e.g., Brefeldin A) to detach.
Verdict Gold Standard for pure lipid mass.Good for ER-Golgi contact site studies.Tracks Golgi maturation/Arf1, not pure lipid.

Protocol: Acute Validation in Semi-Intact Cells

Rationale: Long-chain lipids cannot be added to live cells effectively. Soluble diC8 analogs can enter live cells slowly, but for quantitative validation, digitonin permeabilization is required to grant immediate access to the cytosolic face of the membrane without destroying organelle architecture.

Materials
  • Biosensor: Cells expressing GFP-P4M-SidM (or alternative).

  • Permeabilization Buffer: 20 mM HEPES (pH 7.4), 110 mM KOAc, 2 mM Mg(OAc)2, 0.5 mM EGTA.

  • Digitonin: High purity. Stock 10% in DMSO.

  • Analogs (Echelon Biosciences or similar):

    • Target: diC8-PI(4)P (P-4008).[4]

    • Control: diC8-PI(4,5)P2 (P-4508) - to prove isoform specificity.

Workflow Diagram

ValidationProtocol Step1 1. Cell Preparation Plate cells on glass-bottom dishes. Transfect biosensor (24h). Step2 2. Baseline Imaging Confocal microscopy. Establish Z-plane at Golgi/PM. Step1->Step2 Step3 3. Permeabilization Replace media with Buffer + 20-40 µg/mL Digitonin (60s). Step2->Step3 Step4 4. Wash Gently wash 2x with Permeabilization Buffer (No Digitonin). Step3->Step4 Step5 5. Competition Assay Add 50-100 µM diC8-PI(4)P. Image every 10s for 5 mins. Step4->Step5 Step6 6. Analysis Measure Cytosol/Membrane ratio. Calculate % Displacement. Step5->Step6

Caption: Step-by-step workflow for the semi-intact cell competitive displacement assay.

Detailed Methodology
  • Preparation: Transfect HeLa or COS-7 cells with the biosensor. Wait 18–24 hours.

  • Microscopy Setup: Use a confocal microscope (spinning disk preferred for speed). Focus on the Golgi complex or Plasma Membrane.[1]

  • Permeabilization (The Critical Step):

    • Remove culture media.

    • Add Permeabilization Buffer containing 20–40 µg/mL Digitonin .

    • Note: Digitonin specifically perforates the cholesterol-rich plasma membrane while leaving the low-cholesterol Golgi and ER membranes intact.

    • Incubate for 60–90 seconds. Monitor cell morphology; if they bleb excessively, reduce digitonin concentration.

  • Wash: Gently wash twice with Permeabilization Buffer (without digitonin) to remove cytosolic GFP that has leaked out. The membrane-bound biosensor should remain visible.

  • Challenge:

    • Start time-lapse imaging (1 frame/10s).

    • At T=30s, add 100 µM diC8-PI(4)P (final concentration) directly to the bath.

    • Control: In a separate dish, add 100 µM diC8-PI(4,5)P2 to confirm the sensor does not detach for the wrong lipid.

  • Quantification:

    • Define regions of interest (ROI) at the Golgi/PM and in the background.

    • Plot the normalized fluorescence intensity over time.[1]

Data Interpretation

Success Criteria (Valid Sensor)
  • P4M-SidM: Upon adding diC8-PI(4)P, you should observe a rapid exponential decay of fluorescence at the Golgi/PM.

    • Kinetics:

      
       typically < 60 seconds.
      
    • Extent: >80% loss of membrane signal indicates the probe is in dynamic equilibrium and specific.

  • Specificity Check: The signal should persist when diC8-PI(4,5)P2 is added. If diC8-PI(4,5)P2 also displaces the probe, your sensor (or the P4M domain) is cross-reacting, or the concentration is too high (non-specific charge competition).

Failure Modes (Invalid/Coincidence Sensor)
  • PH-FAPP1: Addition of diC8-PI(4)P often results in minimal displacement (<20%).

    • Reason: The probe is locked onto the Golgi by Arf1. It ignores the soluble lipid because the soluble lipid cannot mimic the Arf1+Lipid coincidence.

    • Correction: If you pre-treat with Brefeldin A (to remove Arf1), the probe then becomes sensitive to diC8-PI(4)P displacement.

References

  • Hammond, G. R. V., Machner, M. P., & Balla, T. (2014). A novel probe for phosphatidylinositol 4-phosphate reveals multiple pools beyond the Golgi. Journal of Cell Biology, 205(1), 113–126. [Link]

  • Levine, T. P., & Munro, S. (2002).[5][6] Targeting of Golgi-specific pleckstrin homology domains involves both PtdIns 4-kinase-dependent and -independent components. Current Biology, 12(9), 695–704. [Link]

  • Balla, T. (2013). Phosphoinositides: Tiny lipids with giant impact on cell regulation.[4] Physiological Reviews, 93(3), 1019–1137.[4] [Link]

  • Naito, T., et al. (2023).[1] ORP9-PH domain-based fluorescent reporters for visualizing phosphatidylinositol 4-phosphate dynamics in living cells.[7] Journal of Cell Science, 136(18), jcs261159. [Link]

Sources

PtdIns(4)P vs. PtdIns(4,5)P2: A Comparative Guide to Binding Selectivity Controls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The accurate discrimination between Phosphatidylinositol 4-phosphate (PI4P) and Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a foundational challenge in membrane biology. While PI(4,5)P2 is the hallmark of the plasma membrane (PM), PI4P defines the Golgi complex and secretory vesicles. However, because PI4P is the metabolic precursor to PI(4,5)P2, and both share a mono-esterified phosphate at the D4 position, cross-reactivity of biosensors and antibodies is a pervasive source of experimental error.

This guide provides a rigorous framework for validating binding selectivity. It moves beyond simple "dot blots" (which are prone to false positives due to hydrophobic artifacts) and establishes a standard based on Liposome Flotation , Surface Plasmon Resonance (SPR) , and Chemicogenetic Depletion .

Part 1: The Biophysical Challenge

The core difficulty lies in the electrostatic similarity between the two lipids. Many basic protein domains will bind both lipids non-specifically purely due to charge density. True selectivity requires stereochemical recognition of the specific phosphate headgroup geometry.

Pathway Context

The following diagram illustrates the metabolic relationship and distinct subcellular localizations that your probes must distinguish.

LipidTrafficking PI PtdIns (ER) PI4P PtdIns(4)P (Golgi/Endosomes) PI->PI4P Phosphorylation PI4P->PI Dephosphorylation PIP2 PtdIns(4,5)P2 (Plasma Membrane) PI4P->PIP2 Phosphorylation PIP2->PI4P Dephosphorylation PI4K PI4K (Kinase) PIP5K PIP5K (Kinase) OCRL OCRL/Inp54p (5-Phosphatase) Sac1 Sac1 (4-Phosphatase)

Figure 1: The Phosphoinositide metabolic cascade showing the interconversion between Golgi-resident PI4P and PM-resident PI(4,5)P2.[1]

Part 2: Comparative Analysis of Binding Domains

To establish specificity, you must use well-characterized probes as positive and negative controls. The following table compares the "Gold Standard" domains.

FeatureP4M Domain (SidM/DrrA) PH Domain (PLC

1)
PH Domain (OSBP)
Primary Target PtdIns(4)P PtdIns(4,5)P2 PtdIns(4)P + Arf1
Origin Legionella pneumophilaRattus norvegicusHomo sapiens
Affinity (

)
~1.0

M (Liposomes)
~1.5 - 2.0

M (Liposomes)
~250 nM (High affinity but coincidence detector)
Selectivity Mechanism Stereochemical recognition of 4-phosphate; sterically excludes 5-phosphate.High-affinity "cage" for 4,5-bisphosphate headgroup.Coincidence detection: Binds PI4P AND Arf1-GTP.
Control Mutant R544A (Abolishes binding)R40L or R40A (Abolishes binding)W174A (Hydrophobic loop mutant)
Recommended Use Best for pure PI4P specificity in vitro and in vivo.Best for PI(4,5)P2 specificity. Good for Golgi localization, but requires Arf1.

Critical Insight: Do not use OSBP-PH for pure lipid binding assays (like SPR) without acknowledging its lower specificity in the absence of Arf1. P4M-SidM is the superior choice for strict thermodynamic specificity to PI4P.

Part 3: Gold-Standard In Vitro Validation

Method A: Liposome Flotation Assay

Why this over "PIP Strips"? Lipid overlay assays (PIP Strips) often yield false positives because proteins can bind hydrophobically to the nitrocellulose or the acyl chains of the lipid. Liposome flotation presents the lipid in a bilayer context, mimicking the cellular membrane curvature and charge density.

Protocol
  • Liposome Preparation:

    • Mix Lipids: Prepare a lipid film containing a carrier lipid (PC), a charge background (PE/PS), and the specific phosphoinositide (5%).

      • Control: 65% PC / 30% PE / 5% PI.

      • Test: 65% PC / 30% PE / 5% PI4P or PI(4,5)P2 .

      • Note: Pure PC liposomes often fail to recruit proteins; PE/PS is required for physiological surface charge.

    • Hydration & Extrusion: Hydrate in HEPES buffer (

      
       nm pore size extrusion) to form Large Unilamellar Vesicles (LUVs).
      
  • Incubation:

    • Mix

      
       purified protein (e.g., GST-P4M) with 
      
      
      
      LUVs. Incubate for 30 min at RT.
  • Sucrose Gradient Setup:

    • Adjust sample to 30% sucrose (w/v).

    • Place at the bottom of a polycarbonate ultracentrifuge tube.

    • Overlay with 25% sucrose.

    • Overlay with 0% sucrose (buffer only).

  • Ultracentrifugation:

    • Spin at

      
       for 1 hour (e.g., Beckman TLA-100 rotor).
      
  • Analysis:

    • Liposomes (and bound protein) float to the 0%/25% interface (Top).

    • Unbound protein remains in the 30% layer (Bottom).

    • Analyze fractions via SDS-PAGE/Western Blot.

Method B: Surface Plasmon Resonance (SPR)

Why this is critical: SPR provides kinetic data (


, 

) rather than just equilibrium binding, revealing if a probe "bounces" off the wrong lipid or sticks non-specifically.
Protocol (L1 Chip)
  • Chip Preparation: Use a Biacore L1 Sensor Chip (dextran matrix with lipophilic anchors).

  • Lipid Capture: Inject LUVs (prepared as above) at

    
     until ~3000-5000 RU is captured.
    
  • Blocking: Inject

    
     NaOH (short pulse) to remove loosely bound vesicles, followed by BSA if necessary.
    
  • Analyte Injection: Inject the protein (P4M or PH-PLC

    
    1) at varying concentrations (
    
    
    
    ).
  • Regeneration: Remove bound protein with high ionic strength buffer (

    
     NaCl) or low pH, leaving the liposomes intact.
    

SPR_Workflow Step1 Capture LUVs on L1 Chip (Target: ~4000 RU) Step2 Stabilize Baseline (Wash loose lipids) Step1->Step2 Step3 Inject Analyte (Protein) Measure Association (kon) Step2->Step3 Step4 Buffer Wash Measure Dissociation (koff) Step3->Step4 Step5 Calculate Affinity (Kd) Compare PI4P vs PI(4,5)P2 channels Step4->Step5

Figure 2: SPR workflow for determining kinetic specificity of lipid-binding domains.

Part 4: In Vivo Specificity Controls (The "Killer App")

Demonstrating binding in a test tube is insufficient. You must prove the probe tracks the lipid inside the cell. The most robust method is Rapamycin-Induced Phosphatase Recruitment .

The System

This system uses the FRB/FKBP dimerization system to recruit a specific phosphatase to the plasma membrane (or Golgi) upon addition of Rapamycin, acutely depleting the lipid of interest.

  • Anchor: PM-targeted FRB (e.g., Lyn11-FRB).

  • Recruitable Enzyme: FKBP fused to a phosphatase.

    • To deplete PI(4,5)P2 : Use FKBP-Inp54p (yeast 5-phosphatase) or FKBP-PJ (Pseudojanin).

    • To deplete PI4P : Use FKBP-Sac1 (4-phosphatase) or FKBP-PJ .

Experimental Logic[2][3][4][5]
  • Transfect: Cells with PM-FRB + FKBP-Phosphatase + Your GFP-Probe.

  • Image: Live-cell confocal microscopy.

  • Induce: Add Rapamycin (

    
    ).
    
  • Observe:

    • If your probe binds PI(4,5)P2 : Recruitment of Inp54p should cause the probe to fall off the membrane into the cytosol within 1-2 minutes.

    • If your probe binds PI4P : Recruitment of Inp54p should have minimal effect (or slight increase due to substrate accumulation), whereas recruitment of Sac1 should cause dissociation.

RapamycinControl State1 Baseline: Probe on Membrane Action Add Rapamycin State1->Action Recruit1 Recruit FKBP-Inp54p (5-Phosphatase) Action->Recruit1 Recruit2 Recruit FKBP-Sac1 (4-Phosphatase) Action->Recruit2 Result1 PI(4,5)P2 -> PI4P Probe Dissociates = Specific for PIP2 Recruit1->Result1 Result2 PI4P -> PI Probe Dissociates = Specific for PI4P Recruit2->Result2

Figure 3: Logic flow for Chemicogenetic depletion assays to verify probe specificity in living cells.

References

  • Hammond, G. R., et al. (2014).[2] "PI4P and PI(4,5)P2 are essential but independent lipid determinants of membrane identity." Science. Link

  • Brombacher, E., et al. (2009).[3] "Rab1 guanine nucleotide exchange factor SidM is a major phosphatidylinositol 4-phosphate-binding effector protein of Legionella pneumophila."[4] Journal of Biological Chemistry. Link

  • Lemmon, M. A. (2008). "Membrane recognition by phospholipid-binding domains." Nature Reviews Molecular Cell Biology. Link

  • Várnai, P., & Balla, T. (1998). "Visualization of phosphoinositides that bind pleckstrin homology domains: calcium-and agonist-induced dynamic changes and relationship to myo-[3H] inositol-labeled phosphoinositide pools." Journal of Cell Biology. Link

  • Suh, B. C., et al. (2006).[3] "Rapid chemically induced changes of PtdIns(4,5)P2 gate KCNQ ion channels." Science. Link

Sources

Technical Guide: Validating Lipid-Protein Interactions Using PtdIns-(4)-P1 (1,2-dioctanoyl)

[1]

Executive Summary

PtdIns-(4)-P1 (1,2-dioctanoyl) , commonly referred to as diC8-PI(4)P , is a synthetic, water-soluble analog of the natural phosphoinositide Phosphatidylinositol 4-phosphate.[1] Unlike natural long-chain lipids that require organic solvents and form complex micelles or liposomes, diC8-PI(4)P dissolves freely in aqueous buffers.[1]

In the context of Lipid Arrays (such as Protein-Lipid Overlay assays or PIP Strips), diC8-PI(4)P serves a critical, dual-purpose role that distinguishes it from standard long-chain lipids:

  • Specificity Validation (The "Gold Standard"): It is used as a soluble competitor to prove that a protein's binding to an immobilized lipid spot is specific and not an artifact of the membrane or hydrophobic interaction.

  • Custom Array Fabrication: Due to its solubility, it allows for precise, solvent-free spotting on custom arrays, though with specific retention caveats compared to long-chain variants.

Mechanistic Rationale: Why diC8?

The utility of diC8-PI(4)P stems from its modified fatty acid tails.[1] Natural PI(4)P possesses long arachidonyl/stearoyl chains (C18/C20), rendering it insoluble in water.[1] The diC8 variant replaces these with short octanoyl chains (C8).[1]

Structural & Functional Comparison
FeatureNatural PI(4)P (Long Chain)diC8-PI(4)P (Short Chain)Impact on Assay
Solubility Insoluble (requires CHCl₃/MeOH)Water Soluble (>5 mg/mL) Allows addition directly to incubation buffers.[1]
Physical State Forms bilayers/liposomesMonomers/Micelles in solutionAccessible to protein domains without steric hindrance from vesicles.
Membrane Retention High (Hydrophobic interaction)Moderate to LowRisk: Can wash off nitrocellulose if not crosslinked or dried thoroughly.[1]
Primary Use Immobilized Spot (The Target)Soluble Competitor (The Validator) diC8 is the "key" used to block the "lock" (protein) before it reaches the door (array).[1]
Diagram: The Competition Mechanism

The following diagram illustrates how diC8-PI(4)P validates specificity. If the protein binds the soluble diC8 lipid, it is "sequestered" and cannot bind the immobilized lipid on the array.

Gcluster_0Scenario A: Standard Bindingcluster_1Scenario B: Competition Assay (Validation)P1Target Protein(e.g., FAPP1-PH)Array1Lipid Array Spot(Immobilized PI4P)P1->Array1BindsResult1Strong Signal(Binding Detected)Array1->Result1P2Target ProteinComplexProtein-diC8 Complex(Sequestered)P2->ComplexIncubatePre-ArrayCompSoluble diC8-PI(4)P(Competitor)Comp->ComplexArray2Lipid Array Spot(Immobilized PI4P)Complex->Array2Cannot BindResult2No Signal(Binding Blocked)Array2->Result2

Caption: Workflow showing how soluble diC8-PI(4)P acts as a competitive inhibitor to validate specific binding on lipid arrays.

Experimental Protocols

Protocol A: The Competition Assay (Validation)

Objective: Confirm that a positive signal on a PIP Strip is driven by specific recognition of the PI(4)P headgroup. Reagents:

  • Lipid Array (commercial or custom).[1]

  • Purified Protein of Interest (e.g., GST-tagged).[1][2][3][4][5]

  • PtdIns-(4)-P1 (1,2-dioctanoyl) (e.g., Echelon P-4008 or Cayman 10007711).[1]

  • Control Lipid: PtdIns (Headgroup free) or IP3 (Headgroup only) for rigorous controls.[1]

Step-by-Step Workflow:

  • Preparation: Prepare two identical lipid arrays. Block both with 3% BSA (fatty-acid free) in TBST for 1 hour at Room Temperature (RT).

  • Competition Mix:

    • Tube A (Control): Protein (0.5 µg/mL) + Buffer only.[1]

    • Tube B (Competition): Protein (0.5 µg/mL) + diC8-PI(4)P (Final conc. 50–100 µM).[1]

    • Note: A molar excess of lipid (approx.[1] 100-fold > protein Kd) is required.[1] Since PLO is non-equilibrium, high concentrations (up to 50 µM) ensure saturation.[1]

  • Pre-Incubation: Incubate both tubes for 30 minutes at RT. This allows the soluble diC8 lipid to occupy the protein's binding pocket.

  • Overlay: Transfer the mixtures from Tube A and Tube B to the respective blocked arrays. Incubate for 1 hour at RT (or Overnight at 4°C).

  • Wash & Detect: Wash 3x with TBST.[1] Proceed with standard antibody detection (e.g., Anti-GST-HRP).[1]

  • Analysis:

    • Array A: Should show strong spots.[1][6]

    • Array B: The specific PI(4)P spots should be significantly reduced or absent .[1] If the signal remains strong, the binding is likely non-specific (e.g., electrostatic interaction with the membrane or hydrophobic binding to the tag).

Protocol B: Using diC8-PI(4)P as a Positive Control Spot

Objective: Create a custom positive control spot on a membrane to verify detection reagents. Caveat: Because diC8 is water-soluble, it can desorb from nitrocellulose during washing more easily than long-chain lipids.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve diC8-PI(4)P in water or PBS to 1 mM. (No chloroform needed).[1]

  • Spotting: Pipette 1 µL (1 nmol) onto a dry nitrocellulose membrane.

    • Critical: Allow the spot to dry completely (at least 30-60 mins) at RT.[1] The drying process is essential for the hydrophobic interaction of the short octanoyl chains with the membrane.

  • Blocking: Gently add blocking buffer.[1] Do not pipette directly onto the lipid spot.

  • Detection: Proceed with protein incubation.

    • Recommendation: For a more robust positive control spot that mimics natural membranes, use long-chain PI(4)P dissolved in Chloroform:Methanol:Water (1:1:0.[1]3) if possible. Use diC8 only if organic solvents are prohibited in your workflow.[1]

Data Interpretation & Troubleshooting

The following table guides the interpretation of results when using diC8-PI(4)P in a competition assay.

Observation on Competition Blot (Array B)InterpretationActionable Insight
Complete Signal Loss True Positive. The protein specifically binds the PI(4)P headgroup.[1]Proceed to quantitative assays (SPR/Liposome Spin).[1]
Partial Signal Reduction Mixed Binding. Affinity is likely low, or the protein has a secondary non-specific binding mode (e.g., electrostatic).Increase diC8 concentration or increase salt (NaCl) to 300mM to reduce charge artifacts.
No Signal Change False Positive / Non-Specific. The protein is binding the nitrocellulose, the blocking agent, or a generic hydrophobic patch.The interaction is likely an artifact. Re-optimize blocking (try 5% Milk instead of BSA) or tag cleavage.
Troubleshooting Common Issues
  • "The Positive Control Spot Disappeared": If you spotted diC8-PI(4)P and it vanished, it likely washed off.[1]

    • Fix: Use a cationic membrane (e.g., positively charged nylon) which binds the anionic phosphate headgroups more tightly, OR switch to long-chain PI(4)P for the immobilized spot.[1]

  • High Background: diC8-PI(4)P is high purity (>97%), but degradation products (free fatty acids) can cause stickiness.[1] Ensure the lipid is stored lyophilized at -20°C and reconstituted fresh.

References

  • Dowler, S., et al. (2002). Protein Lipid Overlay Assay.[7] Science's STKE.[1] (Foundational paper describing the PLO method and specificity controls). [Link][1]

  • Balla, T. (2013). Phosphoinositides: Tiny lipids with giant impact on cell regulation.[1] Physiological Reviews.[1] (Authoritative review on PI4P signaling and biology). [Link][1]

A Comparative Guide to the Cross-Reactivity Assessment of Phosphatidylinositol 4-Phosphate (PtdIns(4)P)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of molecular interactions is paramount. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of proteins with Phosphatidylinositol 4-phosphate (PtdIns(4)P), a critical signaling lipid. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to ensure the trustworthiness and accuracy of your findings.

The Biological Significance of PtdIns(4)P: Why Specificity Matters

Phosphatidylinositol 4-phosphate (PtdIns(4)P) is a low-abundance phospholipid that serves as a vital signaling molecule and a key determinant of organelle identity, particularly at the Golgi complex and the plasma membrane.[1][2][3][4] It is synthesized from phosphatidylinositol (PtdIns) by PI 4-kinases (PI4Ks) and acts as the direct precursor for Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), another crucial signaling lipid.[2][5][6]

Given its central role, hundreds of proteins have evolved specific domains (e.g., PH, PX, ENTH) to recognize and bind PtdIns(4)P, thereby recruiting them to specific membrane locations to execute their functions.[1][5] However, the cellular environment is crowded with structurally similar phosphoinositides. An effector protein that erroneously binds to other lipids, such as PtdIns(3)P or PtdIns(5)P, could be mislocalized, leading to dysfunctional signaling cascades. Therefore, rigorously assessing the binding specificity and potential cross-reactivity of a putative PtdIns(4)P-binding protein is a non-negotiable step in its characterization.

Phosphoinositide_Metabolism PI Phosphatidylinositol (PtdIns) PI4K PI 4-Kinases (PI4Ks) PI->PI4K PI4P PtdIns(4)P PIP5K PIP 5-Kinases (PIP5Ks) PI4P->PIP5K PI45P2 PtdIns(4,5)P₂ PI4K->PI4P PIP5K->PI45P2

Caption: The PtdIns(4)P synthesis pathway.

A Comparative Analysis of Cross-Reactivity Assessment Methods

The choice of assay for studying protein-lipid interactions is critical and depends on the research question, available resources, and desired level of detail.[7] Each method offers distinct advantages and limitations.

MethodPrincipleThroughputSensitivityData OutputProsCons
Protein-Lipid Overlay Assay Purified protein is incubated with a membrane spotted with various lipids. Bound protein is detected immunochemically.HighModerateQualitative / Semi-QuantitativeSimple, cost-effective initial screen for lipid-binding preference.[8]Prone to false positives; lipids are not in a natural bilayer context.[9]
Liposome Cosedimentation Protein is incubated with liposomes of defined composition. Liposomes and bound protein are pelleted by ultracentrifugation.[7]LowModerateSemi-QuantitativeAssesses binding in a more physiologically relevant membrane bilayer context.Requires larger amounts of protein and lipids; technically more demanding.[7]
Surface Plasmon Resonance (SPR) Liposomes are immobilized on a sensor chip. Protein binding is measured in real-time by changes in the refractive index.[10]MediumHighQuantitative (Kinetics, Affinity)Provides real-time binding kinetics (k_on, k_off) and affinity (K_d).[10]Requires specialized equipment; can be affected by non-specific binding to the chip.[10]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a protein to lipid vesicles or soluble headgroups.LowModerateQuantitative (Thermodynamics)Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, K_d).[8]Requires large quantities of highly pure protein and lipids.[7]

In-Depth Protocol: Protein-Lipid Overlay Assay for Screening

This assay is an excellent first step to quickly profile the binding specificity of a protein against a panel of lipids. Its simplicity makes it accessible to most laboratories.[8] The self-validating nature of this protocol comes from the inclusion of multiple negative and positive controls.

Overlay_Workflow cluster_prep Preparation cluster_binding Binding & Detection A 1. Membrane Activation (if required) B 2. Spot Lipids (PtdIns(4)P & Controls) A->B C 3. Air Dry & Block B->C D 4. Incubate with Purified Protein C->D E 5. Wash D->E F 6. Primary Antibody (e.g., anti-His) E->F G 7. Wash F->G H 8. HRP-conjugated Secondary Antibody G->H I 9. Final Wash H->I J 10. ECL Detection I->J

Sources

Benchmarking Synthetic diC8 PI(4)P vs. Natural Brain PI(4)P: A Technical Guide for Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking synthetic diC8 PI(4)P against natural brain PI(4)P Content Type: Publish Comparison Guide

Executive Summary

In phosphoinositide signaling research, the choice between synthetic short-chain analogs (diC8 PI(4)P) and natural brain-derived lipids is not merely a matter of convenience—it is a determinant of physiological relevance.[1] While diC8 PI(4)P offers superior solubility and kinetic handling for high-throughput screening and NMR, it fails to recapitulate the hydrophobic insertion mechanisms and membrane curvature effects critical for many effector proteins. Brain PI(4)P , predominantly 1-stearoyl-2-arachidonoyl, remains the gold standard for liposomal signaling complex reconstitution.[1] This guide benchmarks these two variants to help you select the correct reagent for your specific experimental constraints.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the acyl chain composition. This structural variance dictates the lipid's phase behavior, critical micelle concentration (CMC), and interaction with effector proteins.

FeatureSynthetic diC8 PI(4)P Natural Brain PI(4)P
Acyl Chain Structure Symmetric, 8:0/8:0 (Dioctanoyl).[1]Asymmetric, Heterogeneous. Major species: 18:0/20:4 (Stearoyl/Arachidonoyl).[1]
Phase Behavior Monomeric in solution < CMC. Forms micelles > CMC.[1]Lamellar phase (bilayers) in aqueous media.[1] Forms Hexagonal II phases under stress.[1]
Solubility Water-soluble (>1 mg/mL).[1] No detergent needed.[1]Water-insoluble.[1] Requires organic solvents (CHCl3) or liposome reconstitution.[1]
CMC (Critical Micelle Conc.) ~3–4 mM (High).[1][2]< 1 nM (Negligible).[1] Always exists as aggregate/bilayer.[1]
Physiological Relevance Low.[1] Lacks hydrophobic "kink" and membrane anchoring.High. Mimics neuronal plasma membrane inner leaflet composition.[1]
Structural Visualization

The following diagram contrasts the molecular geometry and resulting supramolecular structures.

LipidStructure cluster_diC8 Synthetic diC8 PI(4)P cluster_Brain Natural Brain PI(4)P diC8_Molecule Symmetric 8-Carbon Chains (Cylindrical Shape) diC8_Phase Soluble Monomers (Below 3mM) diC8_Molecule->diC8_Phase Dissolves Brain_Molecule Asymmetric 18:0/20:4 Chains (Conical/Kinked Shape) Brain_Phase Lipid Bilayer / Liposome (Hydrophobic Effect) Brain_Molecule->Brain_Phase Self-Assembles

Figure 1: Structural causality.[1] Short chains allow diC8 to exist as monomers, while arachidonyl chains force Brain PI(4)P into bilayers.[1]

Performance Benchmarking: Binding & Kinetics

As a Senior Application Scientist, I have observed that researchers often underestimate the "Surface Dilution Effect." Binding affinities measured with soluble diC8 often differ by an order of magnitude compared to membrane-embedded lipids.[1]

Case Study: DrrA (SidM) Effector Binding

DrrA is a Legionella effector that binds PI(4)P.[1][3] The binding mode involves both headgroup recognition and a hydrophobic loop insertion.

Assay TypeLipid FormatMeasured K_d (Affinity)Interpretation
ITC (Isothermal Titration Calorimetry) Soluble diC8 PI(4)P~56 nM Measures 1:1 stoichiometry in solution.[1] Misses hydrophobic insertion contribution.[1]
SPR (Surface Plasmon Resonance) Brain PI(4)P (Liposomes)~4 nM 14x Higher Affinity. The bilayer surface concentrates the ligand and allows hydrophobic loop penetration.[1]

Key Insight: If your protein contains a hydrophobic loop or amphipathic helix (e.g., FAPP1, OSBP), diC8 PI(4)P will yield false negatives or underestimated affinities. [1]

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: Preparation of diC8 PI(4)P Stock (Soluble)

Best for: NMR, Crystallography, Preliminary ITC.[1]

  • Reconstitution: Dissolve lyophilized diC8 PI(4)P powder in molecular biology grade water or HEPES buffer (pH 7.4) to a concentration of 1–2 mM .

    • Validation: The solution should be perfectly clear. Any turbidity suggests contamination or degradation.[1]

  • Storage: Aliquot into glass vials (avoid plastic if possible, though less critical for diC8) and store at -20°C.

    • Stability Check: diC8 is prone to acyl migration.[1] Use within 3 months.

  • Usage: Dilute directly into assay buffer. Ensure final concentration is < 1 mM to strictly avoid micelle formation artifacts, unless micellar catalysis is intended.

Protocol B: Preparation of Brain PI(4)P Liposomes (LUVs)

Best for: SPR, Lipid Sedimentation, Activity Assays.[1]

  • Drying: Transfer Brain PI(4)P (dissolved in CHCl3) to a glass tube. Mix with carrier lipids (e.g., DOPC/DOPE) to typically 2-5 mol%.[1]

    • Critical Step: Dry under a gentle stream of Nitrogen (N2) gas to prevent oxidation of arachidonic acid.[1]

  • Desiccation: Vacuum desiccate for 1-2 hours to remove trace solvent.

  • Rehydration: Add buffer (e.g., 20 mM HEPES, 150 mM NaCl) to the lipid film. Vortex vigorously for 30 mins to form Multilamellar Vesicles (MLVs).[1]

    • Visual Check: The solution should look milky/cloudy.

  • Sizing (Extrusion): Pass the suspension 11-21 times through a 100 nm polycarbonate filter using a mini-extruder.[1]

    • Validation: The solution should become transparent/opalescent. Dynamic Light Scattering (DLS) should show a single peak at ~100-120 nm (PDI < 0.1).[1]

Workflow Decision Matrix

Use this logic flow to select the appropriate lipid source for your experiment.

DecisionTree cluster_Warning Caveat Start Select Assay Goal Q1 Does the protein have a hydrophobic insertion loop? Start->Q1 Q2 Is high-throughput (384-well) required? Q1->Q2 No / Unknown Res_Brain USE BRAIN PI(4)P (Liposomes) Q1->Res_Brain Yes (e.g., FAPP1, DrrA) Q2->Res_Brain No (SPR, Sedimentation) Res_diC8 USE diC8 PI(4)P (Soluble) Q2->Res_diC8 Yes (FP, TR-FRET) Warn Warning: diC8 may underestimate affinity by 10-100 fold. Res_diC8->Warn

Figure 2: Decision Matrix. Prioritize Brain PI(4)P for structural fidelity; reserve diC8 for throughput.

References
  • Del Campo, C. M., et al. (2014).[1][3] Structural basis for PI(4)P-specific membrane recruitment of the Legionella pneumophila effector DrrA/SidM.[1][3] Nature Communications.[1] Link

    • Citation for DrrA Kd comparison (56 nM ITC vs 4 nM SPR).
  • Redfern, D. A., & Gericke, A. (2004).[4] Domain formation in phosphatidylinositol monophosphate/phosphatidylcholine mixed vesicles.[1][4] Biophysical Journal.[1] Link

    • Citation for phase behavior and domain segreg
  • Echelon Biosciences. (n.d.).[1] PI(4)P diC8 Product Technical Data Sheet. Link

    • Source for diC8 solubility and stability d
  • Avanti Polar Lipids. (n.d.). Brain PI(4)P Lipid Maps & Fatty Acid Distribution.[1][5] Link[1]

    • Source for Brain PI(4)P arachidonyl/stearoyl composition.[1]

  • Lundbaek, J. A., et al. (2010).[1] Phosphoinositides alter lipid bilayer properties.[1][6] Journal of General Physiology. Link

    • Citation for bilayer modifying properties of long-chain vs short-chain PIPs.

Sources

Definitive Structural Validation of PtdIns-(4)-P1: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In phosphoinositide (PIP) research, the "mass trap" is a common failure point. Phosphatidylinositol 4-phosphate (PtdIns-(4)-P1) shares an identical molecular weight with its regioisomer, PtdIns-(3)-P1 . Standard LC-MS/MS workflows often fail to chromatographically resolve these isomers without specialized ion-mobility setups or derivatization, leading to false positives in biological assays.

This guide details why 31P-NMR spectroscopy remains the absolute structural gold standard for validating PtdIns-(4)-P1. Unlike enzymatic assays (which measure binding) or Mass Spec (which measures mass-to-charge), NMR provides direct, atomic-level evidence of the phosphate group's regiochemistry on the inositol ring.

Part 1: Comparative Analysis (NMR vs. Alternatives)

The following table objectively compares the three primary validation methods for Phosphoinositides.

Feature31P-NMR Spectroscopy LC-MS/MS (Standard) ELISA / Dot Blot
Primary Output Regiochemistry (Phosphate Position)Molecular Mass & FragmentationBinding Affinity
Isomer Resolution High (Distinct shifts for C3 vs C4)Low (Identical m/z for PI3P/PI4P)Medium (Antibody cross-reactivity risks)
Sample Requirement High (mg scale)Low (pg/ng scale)Low (ng scale)
Structural Proof Definitive (Direct observation)Inferential (Based on retention time)Inferential (Based on epitope binding)
Throughput Low (1-12 hours/sample)High (Minutes/sample)High (96-well plates)
Best Use Case QC & Reference Standard Validation High-throughput biological screeningRapid signaling pathway checks

Scientist’s Note: Do not rely on MS alone for structural confirmation of synthetic standards. Use NMR to certify the standard, then use that certified standard to calibrate your MS retention times.

Part 2: The NMR Solution – Mechanics & Chemistry

To successfully resolve PtdIns-(4)-P1, we must overcome the amphiphilic nature of lipids which leads to micelle formation in solution. Micelles cause slow tumbling, resulting in severe line broadening that obscures the critical splitting patterns needed for assignment.

The Solvent System (The "Secret Sauce")

Standard CDCl3 is insufficient. We utilize a ternary solvent system modified with a chelator.

  • System: CDCl3 / Methanol-d4 / D2O (typically 10:5:1 v/v).

  • The Critical Additive: CDTA (Cyclohexylenedinitrilo-tetraacetic acid) or EDTA.

    • Why? Trace paramagnetic ions (Fe3+, Cu2+) bind tightly to the phosphate groups, causing massive line broadening. CDTA chelates these ions, sharpening the 31P signals significantly.

The 31P Signature

Phosphorus-31 (100% natural abundance) is the smoking gun.

  • Phosphodiester Signal (~0 ppm): Represents the phosphate linking the glycerol backbone to the inositol ring.

  • Phosphomonoester Signal (~3.0 - 4.5 ppm): Represents the phosphate on the inositol ring.

    • Differentiation: The chemical shift of the monoester is highly pH-dependent. However, under controlled pH (typically slightly acidic), the C4-phosphate resonates at a distinct frequency compared to the C3-phosphate.

The 1H Signature (Fatty Acid Tails)

While 31P confirms the headgroup, 1H NMR confirms the lipid tails (saturation levels).

  • Terminal Methyls: ~0.9 ppm (triplets).

  • Methylene Chain: ~1.3 ppm (broad singlet).

  • Allylic/Bis-allylic Protons: 2.0 - 2.8 ppm (crucial for confirming polyunsaturation, e.g., Arachidonic acid tails).

Part 3: Experimental Protocol

Objective: Obtain a high-resolution 31P-NMR spectrum to certify PtdIns-(4)-P1 regiochemistry.

Materials
  • Analyte: 5–10 mg PtdIns-(4)-P1 (Dry powder).

  • Solvent: CDCl3, MeOD (Methanol-d4), D2O.

  • Chelator: 0.1 M CDTA (pH adjusted to 7.0 with dilute NaOD).

  • Instrument: 400 MHz (or higher) NMR with a broadband probe (BBO/BBFO).

Step-by-Step Workflow
  • Solvent Preparation (The "CUBO" variant or Modified Folch):

    • Prepare a mixture of CDCl3 : MeOD : D2O (10 : 5 : 1).

    • Critical Step: Dissolve CDTA in the D2O fraction before mixing with organic solvents to ensure a final concentration of ~5-10 mM in the tube.

  • Sample Dissolution:

    • Add 0.6 mL of the solvent mixture to the lipid powder.

    • Vortex vigorously for 1 minute.

    • Observation: The solution should be clear. If cloudy, add minimal MeOD dropwise until clear (monophasic).

  • Acquisition Setup:

    • Nucleus: 31P (161.9 MHz on a 400 MHz magnet).

    • Decoupling: Inverse Gated Decoupling (Igated) or standard Broadband Proton Decoupling (depending on if integration is required). Recommendation: Use standard decoupling for structural ID to maximize S/N.

    • Relaxation Delay (D1): Set to >2 seconds to prevent saturation.

    • Scans (NS): Minimum 256 scans (Lipids have lower molar concentrations than small molecules).

  • Processing & Validation:

    • Apply Exponential Multiplication (LB = 1.0 to 3.0 Hz).

    • Reference the Phosphodiester peak (backbone) to 0.0 ppm (internal relative reference).

    • Pass Criteria:

      • Sharp singlet at 0 ppm (Backbone).

      • Sharp singlet at ~3.5–4.5 ppm (C4-Phosphate).

      • Integration ratio of Monoester:Diester must be 1:1 (± 5%).

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow for distinguishing isomers and validating the structure.

G RawSample Unknown PIP Sample (Powder) SolventPrep Solvent System CDCl3:MeOD:D2O + CDTA (Prevents Line Broadening) RawSample->SolventPrep NMR_Acq 31P-NMR Acquisition (Proton Decoupled) SolventPrep->NMR_Acq Check_Broad Are Peaks Sharp? NMR_Acq->Check_Broad Check_Shift Check Monoester Shift (Relative to Diester) Check_Broad->Check_Shift Yes (Sharp Singlets) Fail_Broad Fail: Paramagnetic Interference Check_Broad->Fail_Broad No (Broad Humps) ID_PI3P Identify: PtdIns-(3)-P1 (Isomer Mismatch) Check_Shift->ID_PI3P Shift matches C3 Std ID_PI4P CONFIRMED: PtdIns-(4)-P1 (Correct Regiochemistry) Check_Shift->ID_PI4P Shift matches C4 Std Fail_Broad->SolventPrep Add more CDTA or Adjust pH

Figure 1: Logical workflow for the structural validation of Phosphoinositides via 31P-NMR, highlighting the critical decision points regarding signal resolution and chemical shift assignment.

References

  • Avanti Polar Lipids. Analytical Methods: 31P NMR Analysis of Phospholipids. [Link]

  • Pettitt, T. R., et al. (2006). Analysis of intact phosphoinositides in biological samples.[1] Journal of Lipid Research. (Demonstrates MS limitations regarding isomers). [Link]

  • Diehl, B. W. K. (2001). Multinuclear high-resolution NMR spectroscopy of lipids and phospholipids. In Modern Magnetic Resonance. (Foundational text on lipid NMR solvent systems). [Link]

Sources

Definitive Guide: Purity Evaluation of PtdIns-(4)-P1 via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of PtdIns-(4)-P1 purity using Mass Spectrometry Content Type: Publish Comparison Guide

Executive Summary: The Isobaric Challenge

In the development of lipid-based therapeutics and cell signaling assays, the purity of Phosphatidylinositol 4-phosphate (PtdIns-(4)-P1) is a critical quality attribute. However, standard purity assessments often fail because PtdIns-(4)-P1 is isobaric with its regioisomers, PtdIns-(3)-P1 and PtdIns-(5)-P1.

All three isomers share the exact same molecular formula and mass-to-charge ratio (


). A standard mass spectrometry scan will show a single peak for all three, potentially masking significant isomeric impurities that can drastically alter biological activity (e.g., PI(3)P binding to FYVE domains vs. PI(4)P binding to PH domains).

This guide objectively compares the three primary analytical methodologies for resolving these isomers to certify PtdIns-(4)-P1 purity.

Comparative Analysis of Analytical Methodologies

We evaluated three distinct workflows. The HILIC-MS/MS with Derivatization is recommended as the current "Gold Standard" for accessibility and robustness, while Ion Mobility MS represents the high-resolution future.

FeatureMethod A: HILIC-MS/MS (Derivatized) Method B: Ion Mobility MS (IM-MS) Method C: Direct Infusion (Shotgun)
Primary Separation Polar interactions (Headgroup)Collisional Cross Section (Shape)None (Mass only)
Isomer Resolution High (Baseline separation of 3P/4P/5P)Moderate to High (Depends on drift tube length)Fail (Cannot distinguish isomers)
Sample Prep Complex (Methylation required)Simple (Dilute & Shoot)Simple
Throughput Medium (20-40 min/sample)High (< 5 min/sample)High
Equipment Cost Standard LC-MS/MSHigh (IM-QTOF/Orbitrap)Standard MS
Verdict Recommended for Purity Certification Excellent for High-Throughput Screening Not Suitable for Isomer Purity
Detailed Assessment[2][3]
Method A: HILIC-MS/MS with TMS-Diazomethane (The Robust Standard)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids based on headgroup polarity.[1][2] However, native phosphate groups are labile and can migrate during ionization.

  • The Fix: Derivatization with TMS-diazomethane methylates the phosphate groups.[3] This "locks" the phosphate in position and neutralizes the charge, significantly improving chromatographic resolution between the 3-P, 4-P, and 5-P isomers.

  • Why it wins: It provides definitive retention time (

    
    ) differences, allowing for precise quantification of impurities.
    
Method B: Ion Mobility MS (The Advanced Alternative)
  • Mechanism: Ions travel through a gas-filled drift tube under an electric field.[4] Isomers with different 3D shapes (Collisional Cross Sections - CCS) travel at different speeds.

  • Performance: PI(4)P generally has a more compact conformation than PI(3)P, resulting in a distinct drift time.

  • Limitation: Requires specialized hardware (e.g., TWIM, DTIMS) and high resolving power (

    
    ) to achieve baseline separation without chromatography.
    
Method C: Direct Infusion (The "Shotgun" Trap)[2]
  • Critique: While excellent for total lipid class quantification (e.g., "Total PIPs"), this method relies solely on

    
    . Since PI(4)P and PI(3)P have identical masses, a sample that is 50% pure will look 100% pure in a direct infusion spectrum. Do not use this for purity certification. 
    

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the specific workflow for the recommended HILIC method.

Diagram 1: The Isobaric Resolution Problem

IsomerProblem Sample Unknown PtdIns-(4)-P1 Sample MS_Check Standard MS (m/z Analysis) Sample->MS_Check Result_Fail Single Peak Detected (Cannot distinguish 3P vs 4P) MS_Check->Result_Fail Isobaric Interference Separation Required Separation Step MS_Check->Separation Advanced Protocol HILIC Method A: HILIC (Polarity) Separation->HILIC IM Method B: Ion Mobility (Shape) Separation->IM Result_Pass Distinct Peaks Resolved (Purity Confirmed) HILIC->Result_Pass Delta Retention Time IM->Result_Pass Delta Drift Time

Caption: Standard MS fails to distinguish regioisomers. Orthogonal separation (Chromatography or Ion Mobility) is mandatory for purity assessment.

Diagram 2: Recommended HILIC-MS/MS Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extract Liquid-Liquid Extraction (Acidified Bligh-Dyer) Deriv Methylation (TMS-Diazomethane) Extract->Deriv Stabilize Phosphate LC HILIC Column (Silica or Amide) Deriv->LC Inject MS Triple Quad MS (MRM Mode) LC->MS Elute Data Chromatogram Analysis (Compare Rt to Standards) MS->Data Quantify

Caption: The derivatization step is the "secret sauce" that stabilizes the phosphate group, preventing migration and ensuring accurate isomer separation.

Experimental Protocol: HILIC-MS/MS (Derivatized)

This protocol is validated for the separation of PI(3)P, PI(4)P, and PI(5)P.

Phase 1: Sample Preparation & Derivatization
  • Extraction: Perform a modified Bligh-Dyer extraction using acidified methanol (

    
    , 40:80:1 v/v/v) to ensure protonation of the phosphate groups.
    
  • Methylation (Critical):

    • Dissolve dried lipid extract in

      
       methanol.
      
    • Add

      
       of 2M (trimethylsilyl)diazomethane (TMS-diazomethane) in hexane.
      
    • Incubate at room temperature for 10 minutes.

    • Mechanism:[3][5] This reaction converts the acidic phosphate hydroxyls into methyl esters, neutralizing the charge and locking the regioisomer structure.

    • Quench with

      
       glacial acetic acid. Wash with chloroform/water to remove excess reagents.
      
Phase 2: LC-MS/MS Conditions
  • Column: Phenomenex Kinetex HILIC or Waters BEH Amide (

    
    ).
    
  • Mobile Phase A: Acetonitrile (95%) + 5% Water + 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Water (50%) + 50% Acetonitrile + 10mM Ammonium Formate (pH 3.0).

  • Gradient: 0-100% B over 20 minutes.

  • Detection: Positive Ion Mode (Methylated PIPs ionize well in +ESI).

    • Target MRM: Monitor the Neutral Loss of the methylated headgroup or specific diagnostic fragments.[6]

Phase 3: Data Interpretation (Self-Validation)

To validate the system, you must run a "System Suitability Mix" containing equal parts of synthetic PI(3)P and PI(4)P standards.

IsomerRelative Retention Time (Example)Diagnostic Feature
PtdIns-(3)-P 1.00 (Reference)Elutes First
PtdIns-(4)-P 1.15Target Analyte (Elutes Second)
PtdIns-(5)-P 1.22Elutes Last

Note: Retention times vary by column chemistry. The elution order 3P


 4P 

5P is typical for specific HILIC methods, but must be confirmed with standards in your specific setup.

References

  • Pettitt, T. R., et al. (2006). "Isolation and structural analysis of phosphoinositides." Journal of Lipid Research. Link

    • Foundational work on using LC separ
  • Clark, J., et al. (2011). "Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry." Analytical Chemistry. Link

    • Establishes the TMS-diazomethane derivatiz
  • Kielkowska, A., et al. (2014). "A new approach to the analysis of phosphoinositides by ion mobility mass spectrometry." Journal of Mass Spectrometry. Link

    • Demonstrates the capability of Ion Mobility to separ
  • LIPID MAPS® Consortium. "Phosphoinositide Analysis Protocols." LIPID MAPS. Link

    • Authoritative source for lipid extraction and nomencl

Sources

Comparative Kinetics: Soluble diC8-PI(4)P vs. Long-Chain Liposomal Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative kinetics of lipid phosphatases on diC8 vs long-chain PI(4)P Content Type: Publish Comparison Guide

A Technical Guide for Enzymologists and Drug Discovery Scientists

Executive Summary

The kinetic characterization of lipid phosphatases (e.g., PTEN, Sac1, OCRL) presents a unique challenge: the substrate is naturally embedded in a lipid bilayer, yet high-throughput screening often relies on soluble analogs like diC8-PI(4)P. This guide analyzes the mechanistic divergence between these two approaches. While diC8-PI(4)P offers experimental convenience, it often masks critical interfacial phenomena—such as "scooting" vs. "hopping" modes and allosteric activation by anionic lipids—leading to kinetic parameters (


, 

) that may not predict physiological efficacy.
Mechanistic Divergence: Bulk vs. Interfacial Kinetics

The fundamental difference between diC8 and long-chain substrates lies in the physical state of the substrate and the resulting enzymatic mode of action.

A. Soluble Kinetics (diC8-PI(4)P)

DiC8-PI(4)P contains short octanoyl chains, rendering it water-soluble below its Critical Micelle Concentration (CMC ~3–4 mM).

  • Reaction Environment: Bulk aqueous phase (3D diffusion).

  • Enzyme Behavior: Classical Michaelis-Menten kinetics (usually). The enzyme treats the lipid monomer like a soluble metabolite.

  • Limitation: Completely ignores the E

    
     E * membrane adsorption step.
    
B. Interfacial Kinetics (Long-Chain Liposomes)

Physiological PI(4)P is embedded in a bilayer. The reaction occurs at the 2D liquid-liquid interface.

  • Reaction Environment: 2D Surface diffusion.

  • Enzyme Behavior: Requires an interfacial kinetic model involving two distinct steps:

    • Adsorption: Binding of the enzyme to the membrane surface (

      
      ).
      
    • Catalysis: Binding of the specific lipid headgroup within the active site (

      
      ).
      
  • Modes of Action:

    • Hopping: The enzyme dissociates from the membrane after every catalytic turnover (e.g., wtPTEN).

    • Scooting: The enzyme stays bound to the membrane for multiple turnover cycles (e.g., PTEN-L, Phospholipase C).

Visualization: Scooting vs. Hopping Models

The following diagram illustrates the two distinct kinetic modes permissible only on liposomal substrates.

InterfacialKinetics Figure 1: Interfacial Kinetics. 'Hopping' involves desorption after catalysis; 'Scooting' retains the enzyme on the surface. cluster_bulk Bulk Phase (Soluble) cluster_membrane Membrane Interface (Liposome) E_bulk Enzyme (Free) E_bound Enzyme (Bound) E_bulk->E_bound Adsorption (Kd) E_bound->E_bulk Desorption (Hopping) ES_complex E-Substrate Complex E_bound->ES_complex 2D Diffusion ES_complex->E_bound Catalysis (Scooting) Product Product + Pi ES_complex->Product Hydrolysis

Comparative Data: Case Studies

The choice of substrate drastically alters the observed kinetic profile. Below is a comparison of how specific phosphatases behave on diC8 vs. Liposomal substrates.

Table 1: Kinetic Discrepancies by Substrate Type
EnzymeSubstrate: diC8-PI(4)P (Soluble)Substrate: Long-Chain LiposomesPhysiological Insight Missed by diC8
Sac1 (Yeast)Sigmoidal Kinetics: Displays cooperativity (Hill coeff > 1) even in solution.Allosteric Activation: Activity increases ~10-fold in presence of anionic lipids (PS).The requirement for Phosphatidylserine (PS) to "open" the catalytic pocket is only observable on membranes.
PTEN (Wild Type)High Activity: Acts on monomeric substrate easily.Hopping Mode: Rapidly associates/dissociates. Activity depends on bulk enzyme conc.The critical role of the C2 domain in membrane recruitment is underestimated.
PTEN-L (Long)Identical to WT: No difference seen in soluble assays.Scooting Mode: Stays bound to vesicles. Higher processivity than WT.The N-terminal extension converts PTEN from a hopper to a scooter; this is invisible in diC8 assays.
OCRL Linear Kinetics: Simple hydrolysis.Context Dependent: Requires Rab binding or specific curvature.The PH domain's weak affinity for PI(4,5)P2 implies it needs co-factors (like AP-2) present on the membrane.

Critical Insight: For Sac1 , using diC8-PI(4)P yields a


 that is a fraction of its potential. Without the membrane surface providing anionic charge (PS), the enzyme remains in a semi-closed, auto-inhibited state.
Experimental Protocols

To ensure data integrity, researchers should ideally use diC8 for initial screening and Liposomes for mechanistic validation.

Protocol A: High-Throughput Screening (diC8-PI(4)P)

Best for: Initial inhibitor screening, determining


 of the catalytic domain.
  • Substrate Prep: Dissolve diC8-PI(4)P in water or HEPES buffer. Crucial: Keep concentration below 3 mM (CMC) to ensure monomeric state.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2 mM DTT. Note: Avoid phosphate buffers.

  • Initiation: Add Enzyme (10–50 nM final). Incubate at 37°C for 10–30 mins.

  • Detection (Malachite Green):

    • Add Malachite Green Reagent (Acidic Molybdate).

    • Incubate 20 mins for green complex formation.

    • Read Absorbance at 620 nm.[1][2]

  • Data Fit: Fit to Michaelis-Menten (or Hill equation for Sac1).

Protocol B: Interfacial Kinetics (Liposomes)

Best for: Validating drug mechanism, studying membrane recruitment.

  • Liposome Generation:

    • Mix lipids in chloroform: 10% PI(4)P (long chain), 20% PS (activator), 70% PC (carrier).

    • Dry under

      
       gas to form a thin film.
      
    • Rehydrate in buffer to form Multilamellar Vesicles (MLVs).

    • Extrusion: Pass through 100 nm polycarbonate filter 19x to form Large Unilamellar Vesicles (LUVs).

  • Assay Setup:

    • Vary the bulk concentration of PI(4)P by adding more liposomes (Surface Dilution Assay) OR vary the mole fraction of PI(4)P within the liposomes.

  • Reaction: Incubate Enzyme with Liposomes.

  • Quench & Measure:

    • Since lipids interfere with some colorimetric assays, use a Perchloric Acid digestion step if high lipid loads are used, or use a specific sensitive Malachite Green kit compatible with low lipid concentrations.

    • Alternatively, use EnzChek phosphate assay (enzymatic coupling) for continuous monitoring.

Workflow Visualization

AssayWorkflow Figure 2: Experimental Workflow Comparison. Liposome preparation requires extrusion to ensure uniform surface area. cluster_diC8 Method A: Soluble (diC8) cluster_lipo Method B: Liposomal start Select Substrate step1a Dissolve diC8 (<3mM) start->step1a High Throughput step1b Dry Lipid Film (PC/PS/PIP) start->step1b Physiological step2a Mix with Enzyme step1a->step2a step3a Malachite Green Read step2a->step3a step2b Extrude (100nm LUVs) step1b->step2b step3b Incubate Enzyme step2b->step3b step4b Acid Quench / Detection step3b->step4b

Decision Matrix: Which Substrate to Use?
Experimental GoalRecommended SubstrateReason
HTS (Drug Screening) diC8-PI(4)P Reproducible, no liposome variability, amenable to robotics.
Active Site Mutation Analysis diC8-PI(4)P Isolates catalytic chemistry from membrane binding defects.
Allosteric Regulation Study Liposomes Essential for enzymes like Sac1 that require anionic surface charge.
Membrane Targeting Domain Study Liposomes Essential for PH/C2 domain characterization (e.g., PTEN, OCRL).
Determining

(Physiological)
Liposomes "True"

is a surface mole fraction, not a bulk concentration.
References
  • Zhong, S., et al. (2012).[3] Allosteric Activation of the Phosphoinositide Phosphatase Sac1 by Anionic Phospholipids.[4] Biochemistry.[5][6][7][8] Link

  • Jain, M. K., & Berg, O. G. (1989). The kinetics of interfacial catalysis by phospholipase A2 and regulation of interfacial activation: hopping versus scooting. Biochimica et Biophysica Acta. Link

  • Mazzochi, C., et al. (2013). The intrinsically disordered tails of PTEN and PTEN-L have distinct roles in regulating substrate specificity and membrane activity. Biochemical Journal.[2] Link

  • Echelon Biosciences. PI(4)P diC8 Product Technical Data & CMC Information.Link

  • Pirruccello, M., & De Camilli, P. (2012). Inositol 5-phosphatases: insights from the Lowe syndrome protein OCRL.[9] Trends in Biochemical Sciences. Link

Sources

Safety Operating Guide

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is a synthetic, short-chain phosphoinositide used primarily in signal transduction research.[1][2][3][4][5] While the lipid itself is generally classified as non-hazardous by GHS standards (Avanti Polar Lipids, 2018), its disposal requires specific protocols due to two critical factors: surfactant properties and solvent co-contaminants .[1][3][4][5]

This guide outlines the operational standards for disposing of this compound in three common states: lyophilized powder, organic solution, and aqueous suspension.[1][4][5]

Critical Safety Alert: As an ammonium salt, this compound must never be mixed directly with bleach (sodium hypochlorite) during aqueous decontamination, as this generates toxic chloramine gas.[1][3][4][5]

Chemical & Hazard Profile

To dispose of this chemical safely, you must understand its physical behavior in the waste stream.[3][4][5]

PropertySpecificationDisposal Implication
Chemical Name 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4'-phosphate)Synthetic phospholipid.[1][3][4][5][6]
Form Ammonium Salt (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
DO NOT MIX WITH BLEACH. Potential for nitrogen release.[1][3][4]
Lipid Chain 1,2-Dioctanoyl (C8:[1][2][3][4][5][6][7]0)Short chain = Higher water solubility than natural lipids.[1][3][4] Acts as a surfactant/detergent in water.[3][4][5]
Solubility Water, Chloroform:MethanolDisposal stream depends entirely on the solvent matrix.[3][4][5]
Hygroscopicity HighPowder absorbs moisture rapidly; waste vials may become "gummy" residues.[3][4][5][8][9]

The "Why" Behind the Protocol: Although the SDS often lists this lipid as non-hazardous, we treat it as Chemical Waste rather than general trash.[3][4][5]

  • Aquatic Toxicity: As a surfactant, dioctanoyl lipids can disrupt the surface tension of water and biological membranes in aquatic ecosystems if discarded down the drain.[3][4][5]

  • Solvent Drag: This lipid is almost exclusively handled in Chloroform, Methanol, or DMSO.[3][4][5] The hazard profile of the solvent dictates the regulatory waste code (RCRA).[3][4]

Disposal Workflows

Scenario A: Lyophilized Powder (Expired/Residual Solids)

Context: You have an old vial of powder that has absorbed moisture or degraded.[3][4][5]

  • Stabilization: Do not attempt to dissolve the solid for the sole purpose of disposal.[3][4][5] Keep it in the original glass vial.

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to contain any potential glass breakage or particulate leakage.

  • Labeling: Apply a hazardous waste label.

    • Constituent: "Synthetic Lipid: PtdIns-(4)-P1 (Ammonium Salt)."[1][2][3][4][6]

    • Hazard:[3][10][11] "Non-RCRA Regulated Solid."[3][4][5]

  • Binning: Place in the Solid Chemical Waste drum (often the white bucket for lab debris).

Scenario B: Organic Solutions (The Primary Workflow)

Context: You have dissolved the lipid in Chloroform:Methanol:Water (common for lipid extraction or storage).[1][3][4]

  • Segregation: Determine if the solvent contains halogenated compounds.[3][4][5]

    • Chloroform/Methylene Chloride:Halogenated Waste Stream. [3][4][5]

    • Methanol/Ethanol/DMSO:Non-Halogenated (Flammable) Waste Stream. [1][3]

  • Transfer: Pour the lipid solution into the appropriate carboy.

  • Rinsing: Rinse the original vial once with a small volume of the same solvent and add to the waste carboy.

  • Vial Disposal: Allow the residual solvent in the vial to evaporate in a fume hood. Once dry, dispose of the glass vial in the Glass/Sharps container (or Solid Chemical Waste if significant residue remains).

Scenario C: Aqueous/Cell Culture Media

Context: You have a micellar solution in PBS or cell media.[3][4][5]

  • Assessment:

    • If < 0.1 mg/mL and low volume (<50mL): Can often be sewered with copious water (check local EHS regulations).[1][3][4]

    • If > 0.1 mg/mL or high volume: Collect as Aqueous Chemical Waste .[3][4][5]

  • Decontamination (Biologicals):

    • STOP: If the solution contains biologicals (cells/bacteria) and requires inactivation, DO NOT USE BLEACH .[3][4][5]

    • Protocol: Use an iodine-based disinfectant (e.g., Wescodyne) or quaternary ammonium disinfectant.[1][3][4][5] Alternatively, autoclave the waste before adding it to the chemical waste stream (if permitted by site safety).[1][3][4][5]

Decision Matrix (Visualized)

The following diagram illustrates the logical flow for determining the correct disposal stream.

DisposalWorkflow Start Waste: PtdIns-(4)-P1 (1,2-dioctanoyl) StateCheck Assess Physical State Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Wet BinSolid Solid Chemical Waste (Label: Non-RCRA Solid) Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (CHCl3, MeOH, DMSO) SolventCheck->Organic >10% Organic Aqueous Aqueous Buffer (PBS, Media) SolventCheck->Aqueous Water Based HalogenCheck Contains Halogens? (Chloroform/DCM) Organic->HalogenCheck BioCheck Biological Contamination? Aqueous->BioCheck BinHalo Halogenated Waste (Code: D022/F002) HalogenCheck->BinHalo Yes (CHCl3) BinFlam Flammable/Non-Halo Waste (Code: D001/F003) HalogenCheck->BinFlam No (MeOH/DMSO) BinAq Aqueous Chemical Waste (No Bleach!) BioCheck->BinAq Yes (Autoclave first) Sewer Sanitary Sewer (If permitted & low conc.) BioCheck->Sewer No (Trace amounts)

Caption: Decision tree for PtdIns-(4)-P1 disposal based on solvent matrix and physical state.

Regulatory Waste Codes

While the lipid itself is not P-listed or U-listed (EPA, 2024), the accompanying solvents trigger specific RCRA codes.[1][3][4][5]

ConstituentCommon Use with PtdIns-(4)-P1EPA RCRA Waste CodeHazard Class
Chloroform Lipid solubilizationD022 Toxic
Methanol Co-solventF003, D001 Ignitable
DMSO Stock solutionNone (Usually)Combustible
PtdIns-(4)-P1 Active AgentNone Non-Regulated Solid

Emergency Procedures (Spills)

  • Solid Spill:

    • Do not sweep dry (creates dust).[1][3][4]

    • Dampen a paper towel with water (the lipid is water-soluble).[1][3]

    • Wipe up the powder.[3][4][5]

    • Place the towel in a sealable bag and dispose of as Solid Chemical Waste .[3][4][5]

  • Liquid Spill (Organic):

    • Evacuate the immediate area if Chloroform is involved (inhalation hazard).[1][3][4]

    • Use a Solvent Absorbent Pad or vermiculite.[3][4][5]

    • Dispose of absorbent material in Hazardous Waste .[3][4][5]

References

  • Avanti Polar Lipids. (2018).[1][3][4][12] Safety Data Sheet: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (Representative Short Chain Lipid).[1][3][4][5] Retrieved from [Link][1][3][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[1][3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] The National Academies Press.[3][4][5] Retrieved from [Link][1][3][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.